molecular formula C5H10O2 B047073 Carbomer 934 CAS No. 116-53-0

Carbomer 934

Cat. No.: B047073
CAS No.: 116-53-0
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid, a branched short-chain fatty acid, is a volatile compound of significant interest in multiple research fields. In flavor and fragrance chemistry, it is a critical standard and component due to its intense, characteristic odor often described as cheesy, sweaty, or reminiscent of fermented apples, which is essential for the analytical profiling of food products, beverages, and perfumes. Its mechanism of action in these contexts is primarily through interaction with olfactory and taste receptors, making it invaluable for sensory science and the development of authentic flavor formulations. Beyond organoleptic studies, 2-Methylbutanoic acid serves as a versatile chiral building block in organic synthesis. Its carboxylic acid functionality allows for straightforward conversion to esters, amides, and acid chlorides, while its branched alkyl chain introduces steric considerations, useful for constructing more complex molecular architectures, including pharmaceuticals and agrochemicals. Furthermore, it is a subject of investigation in microbiological research, as it is a metabolic byproduct of various bacteria, including those involved in cheese ripening and human microbiome studies, providing insights into microbial metabolism and fermentation processes. This reagent is presented in high purity to ensure reproducibility and reliability in these sophisticated applications, catering to the needs of industrial and academic researchers alike.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(=O)O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Ethylmethylacetic acid
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Density

0.932-0.936
Record name 2-Methylbutyric acid
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CAS No.

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
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Record name Carbomer 934 [USAN:NF]
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Record name Carbopol 974P
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Record name Butanoic acid, 2-methyl-
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Record name 2-METHYLBUTYRIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[1][2][3] In its raw form, it presents as a white, fluffy, and hygroscopic powder.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and visual representations of key processes to support researchers and formulation scientists.

Core Physicochemical Properties

This compound's utility in various applications stems from its unique physicochemical characteristics. A summary of these properties is presented below.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

PropertySpecificationSource
Appearance White, fluffy, hygroscopic powder[1]
Molecular Weight Approximately 3,000,000 g/mol [4]
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on a dried basis)[1][5]
Viscosity (0.5% neutralized aqueous dispersion at 25°C) 30,500 - 39,400 mPa·s (centipoises)[1][4]
Primary Particle Size ~0.2 µm in diameter[1]
Flocculated Powder Particle Size 2-7 µm in diameter[1]
Melting Point >255°C (decomposes)[2][6]
Boiling Point 116°C[2][6]
Density 1.2 g/mL[2][6]

Solubility and Swelling Behavior

This compound does not dissolve in a conventional manner but swells significantly in water and other polar solvents to form a gel or dispersion.[1] This swelling is attributed to its three-dimensionally cross-linked microgel structure.[1] The polymer is soluble in water, glycerol, and, following neutralization, in ethanol (B145695) (95%).[1] Neutralization of the carboxylic acid groups with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine) is essential for the formation of a highly viscous gel.[1]

The swelling of this compound is pH-dependent. At low pH, the carboxylic acid groups are protonated, leading to a more compact polymer structure. As the pH increases, the carboxylic acid groups ionize, resulting in electrostatic repulsion between the polymer chains and subsequent uncoiling and swelling of the polymer network.

Rheological Properties

The viscosity of this compound dispersions is a critical parameter for its application as a thickening agent. The viscosity is highly dependent on the concentration of the polymer, the pH of the dispersion, and the presence of ions. Neutralization to a pH of approximately 6-7 results in the maximum viscosity.[7]

Bioadhesive Properties

This compound is known for its strong bioadhesive properties, making it a valuable excipient in mucoadhesive drug delivery systems.[8][] The mechanism of bioadhesion involves the formation of hydrogen bonds and electrostatic interactions between the carboxylic acid groups of the polymer and the mucin glycoproteins of the mucous membranes.[10][11] This adhesion prolongs the residence time of the dosage form at the site of application, potentially leading to improved drug absorption.[][12][13]

Stability and Storage

This compound is a stable and hygroscopic substance.[14] It should be stored in a cool, dry environment in an airtight, corrosion-resistant container.[14] Heating at 104°C for 2 hours does not affect its thickening properties; however, exposure to excessive temperatures can lead to discoloration and reduced stability.[14] Complete decomposition occurs upon heating at 260°C for 30 minutes.[14] Light can cause oxidation, leading to a decrease in the viscosity of its dispersions.[14] This can be mitigated by the addition of water-soluble UV absorbents.[14]

Experimental Protocols

Detailed methodologies for the characterization of key physicochemical properties of this compound are provided below.

Viscosity Measurement

The viscosity of a this compound dispersion is a critical quality control parameter. A typical experimental protocol is as follows:

  • Preparation of Dispersion: Slowly sprinkle a precisely weighed amount of this compound (e.g., to create a 0.5% w/v dispersion) into the vortex of continuously stirred purified water.

  • Hydration: Allow the dispersion to hydrate (B1144303) for a sufficient period (e.g., 1-2 hours) with gentle stirring to ensure complete dispersion and avoid the formation of lumps.

  • Neutralization: Neutralize the dispersion to a target pH (e.g., 7.0 ± 0.2) by the dropwise addition of a suitable base, such as a 10% w/v sodium hydroxide solution, while continuously monitoring the pH with a calibrated pH meter.

  • Viscosity Measurement: Measure the viscosity of the resulting gel using a calibrated rotational viscometer at a controlled temperature (e.g., 25°C). The selection of the spindle and rotational speed should be appropriate for the expected viscosity range to ensure the reading is within the optimal torque range of the instrument.

Carboxylic Acid Content Assay

The carboxylic acid content is determined by a potentiometric titration method:

  • Sample Preparation: Accurately weigh a sample of this compound (previously dried in a vacuum oven) and disperse it in a suitable volume of purified water.

  • Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N) using a potentiometric titrator.

  • Endpoint Determination: The endpoint of the titration is determined from the inflection point of the titration curve.

  • Calculation: The percentage of carboxylic acid groups is calculated based on the volume of titrant consumed, its normality, and the weight of the this compound sample.

Identification via Infrared (IR) Spectroscopy

The identity of this compound can be confirmed using Fourier-transform infrared (FTIR) spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

  • Spectral Acquisition: Record the IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The resulting spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[1] This spectrum should be compared to a reference spectrum of this compound.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships related to the characterization and application of this compound.

G cluster_0 Viscosity Measurement Workflow A Preparation of This compound Dispersion B Hydration of Polymer A->B C Neutralization to Target pH B->C D Viscosity Measurement (Rotational Viscometer) C->D

Caption: Workflow for determining the viscosity of this compound gels.

G cluster_1 Bioadhesion Mechanism A This compound (-COOH groups) C Formation of Hydrogen Bonds A->C D Electrostatic Interactions A->D B Mucosal Surface (Mucin Glycoproteins) B->C B->D E Bioadhesion C->E D->E

Caption: Key interactions in the bioadhesion of this compound.

G cluster_2 Factors Influencing Gel Viscosity A pH D Gel Viscosity A->D B Polymer Concentration B->D C Presence of Ions C->D

Caption: Primary factors affecting the viscosity of this compound gels.

References

An In-depth Technical Guide to Carbomer 934: Molecular Weight and Polymer Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl ethers of sucrose (B13894).[1][2] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical and cosmetic industries as rheology modifiers, thickening agents, suspending agents, and emulsifiers.[3][4] In its raw form, this compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[5][6] This technical guide provides a comprehensive overview of the molecular weight, polymer structure, and key physicochemical properties of this compound, along with detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound's utility is derived from its unique polymer network structure. The high molecular weight and cross-linked nature of the polyacrylic acid chains allow it to swell significantly in water and other polar solvents, forming a gel or dispersion.[5] The carboxylic acid groups along the polymer backbone are key to its functionality, with a content specification of 56.0% to 68.0% on a dried basis.[1][2]

Physicochemical and Rheological Data

The viscosity of this compound dispersions is a critical parameter and is highly dependent on concentration and pH. The following tables summarize key quantitative data for this compound.

PropertySpecification
Molecular Weight High molecular weight polymer; estimated to be approximately 3 x 106 Da.
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on a dried basis)[1][2]
Primary Particle Size ~0.2 µm in diameter[5]
Flocculated Powder Particle Size 2-7 µm in diameter[5]
Concentration (% w/v) pH Typical Viscosity (mPa·s)
0.2%7.3 - 7.82,050 - 5,450[7]
0.5%7.3 - 7.830,500 - 39,400[1][7]

Note: Viscosity is measured using a Brookfield RVT viscometer at 20 rpm and 25°C. The viscosity of Carbomer gels is known to be shear-thinning, meaning it decreases with an increasing shear rate.

Polymer Structure and Synthesis

This compound is synthesized by the polymerization of acrylic acid monomers in the presence of a cross-linking agent, allyl sucrose.[1][4] The polymerization is typically carried out in a solvent such as benzene, although newer grades of Carbomers may use other solvents like ethyl acetate.[1][3] The cross-linking with allyl sucrose creates a three-dimensional network structure.

G cluster_synthesis Synthesis of this compound Acrylic_Acid Acrylic Acid Monomers Polymerization Polymerization (in Benzene) Acrylic_Acid->Polymerization Allyl_Sucrose Allyl Sucrose (Cross-linker) Allyl_Sucrose->Polymerization Carbomer_934_Powder This compound Polymer (Tightly Coiled) Polymerization->Carbomer_934_Powder G cluster_structure Polymer Structure of this compound PAA_Chain_1 Polyacrylic Acid Chain ...-CH2-CH(COOH)-CH2-CH(COOH)-... Crosslinker Allyl Sucrose Cross-link PAA_Chain_1->Crosslinker PAA_Chain_2 Polyacrylic Acid Chain ...-CH2-CH(COOH)-CH2-CH(COOH)-... PAA_Chain_2->Crosslinker PAA_Chain_3 Polyacrylic Acid Chain ...-CH2-CH(COOH)-CH2-CH(COOH)-... PAA_Chain_3->Crosslinker G cluster_gelation Gel Formation Mechanism Start This compound Powder (Tightly Coiled) Dispersion Dispersion in Water (Hydration and Partial Uncoiling) Start->Dispersion Neutralization Addition of Base (e.g., NaOH, TEA) Dispersion->Neutralization Ionization Ionization of Carboxylic Acid Groups (-COOH -> -COO-) Neutralization->Ionization Repulsion Electrostatic Repulsion of Polymer Chains Ionization->Repulsion Expansion Polymer Network Expansion and Swelling Repulsion->Expansion Gel Viscous Gel Formation Expansion->Gel G cluster_release Controlled Drug Release from this compound Matrix Start Oral or Topical Administration of This compound Matrix Hydration Hydration of the Polymer Matrix Start->Hydration Swelling Formation of a Swollen Gel Layer Hydration->Swelling Diffusion Drug Diffusion Through the Gel Layer Swelling->Diffusion Erosion Matrix Erosion (for some formulations) Swelling->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

References

Carbomer 934: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose. It is a synthetic polymer widely utilized in the pharmaceutical, cosmetic, and personal care industries as a thickening, suspending, and emulsifying agent. In its raw form, it appears as a white, fluffy, and hygroscopic powder. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, physicochemical properties, and key experimental protocols relevant to its application in research and drug development.

Chemical Identification and Synonyms

This compound is identified by several chemical registry numbers and a variety of synonyms across different industries and suppliers. The primary CAS (Chemical Abstracts Service) number for this compound is 9007-16-3 . However, the more general CAS number for polyacrylic acid, 9003-01-4 , is also frequently associated with it.

Identifier TypeValue
Primary CAS Number 9007-16-3[1][2][3][4][5][6]
Related CAS Number 9003-01-4[7][8][9][10][11][12]
UNII (Unique Ingredient Identifier) Z135WT9208[10]
Synonyms Acritamer 934, Carbopol 934, Carbopol® 934, Carboxypolymethylene, Carboxyvinyl polymer, Polyacrylic acid, Pemulen, Ultrez, CARBOMER 934P, CARBOPOL 941, CARBOMER 910[1][3][6][8][10]

Physicochemical Properties

The functional properties of this compound are dictated by its chemical structure and physical characteristics. The following table summarizes key quantitative specifications for this compound.

PropertySpecification
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on a dried basis)
Viscosity (0.5% neutralized aqueous dispersion at 25°C) 30,500 - 39,400 mPa·s
pH (0.5% water dispersion) 2.7 - 3.5
Molecular Weight High molecular weight polymer (approximately 3,000,000)
Loss on Drying Not more than 2.0%
Density Approximately 1.2 g/mL at 25 °C[6]
Boiling Point 116 °C[6]

Solubility Profile: this compound does not dissolve in a traditional sense but swells significantly in water and other polar solvents to form a gel or dispersion. This swelling is a result of its three-dimensionally cross-linked microgel structure. The polymer is soluble in water, glycerol, and, after neutralization, in ethanol (B145695) (95%). Neutralization of the acidic carboxylic acid groups with a suitable base (e.g., sodium hydroxide, triethanolamine) is crucial for the formation of a highly viscous gel.

Key Experimental Protocols

This section provides detailed methodologies for the characterization and formulation of this compound.

Protocol 1: Determination of Carboxylic Acid Content

This protocol is based on the titrimetric method described in the United States Pharmacopeia (USP) for assaying the carboxylic acid content of this compound.[3]

Materials:

  • This compound sample (previously dried)

  • Deionized water

  • 0.25 N Sodium Hydroxide (NaOH) volumetric solution (VS)

  • Potassium Chloride (KCl)

  • Potentiometric titrator with a calomel-glass or silver/silver chloride electrode

  • 800-1000 mL beaker

  • Mechanical stirrer with a propeller blade

Procedure:

  • Accurately weigh approximately 400 mg of the previously dried this compound sample.

  • While continuously stirring at approximately 1000 rpm, slowly add the sample to 400 mL of water in an 800-1000 mL beaker. The stirrer shaft should be set at a 60° angle at the side of the beaker, with the propeller near the bottom.

  • Continue stirring for 15 minutes to ensure the polymer is fully dispersed.

  • Turn off the stirrer and allow the dispersion to stand for 30 minutes.

  • Transfer the beaker to a magnetic stirring device and add a magnetic stir bar.

  • Add 1 g of potassium chloride to the dispersion and begin moderate mixing.

  • Titrate the dispersion potentiometrically with 0.25 N NaOH VS. Allow 1 minute for mixing after each addition of the titrant before recording the pH.

  • Calculate the percentage of carboxylic acid groups in the portion of this compound taken.

Protocol 2: Viscosity Measurement of a Neutralized this compound Gel

This protocol outlines the steps to prepare a standardized this compound gel and measure its viscosity using a rotational viscometer.

Materials:

  • This compound sample (previously dried)

  • Deionized water

  • 18% w/v Sodium Hydroxide (NaOH) solution

  • Rotational viscometer (e.g., Brookfield RVT) with a suitable spindle

  • 800 mL beaker

  • Mechanical stirrer

  • Water bath maintained at 25 ± 2°C

  • pH meter

Procedure:

  • Prepare a 0.5% w/v dispersion of this compound by carefully and slowly adding 2.50 g of the dried polymer to 500 mL of deionized water in an 800 mL beaker, while stirring continuously at 1000 ± 50 rpm.

  • Continue stirring for 15 minutes until a lump-free dispersion is obtained.

  • Place the dispersion in a water bath at 25 ± 2°C for 30 minutes to reach thermal equilibrium.

  • Neutralize the dispersion by slowly adding 18% NaOH solution while gently stirring. Monitor the pH continuously until it is in the range of 7.3–7.8.

  • Return the neutralized gel to the water bath for at least 1 hour to stabilize.

  • Measure the viscosity using a rotational viscometer equipped with a suitable spindle, rotating at 20 rpm.

  • Allow the reading to stabilize for 1 minute before recording the viscosity value in mPa·s.

Protocol 3: Preparation of a this compound-Based Hydrogel for Topical Drug Delivery

This protocol provides a general framework for the formulation of a simple hydrogel using this compound, which can be adapted for the incorporation of various active pharmaceutical ingredients (APIs).

Materials:

  • This compound

  • Deionized water

  • Active Pharmaceutical Ingredient (API)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol), if required for the API

  • Neutralizing agent (e.g., triethanolamine)

  • Preservative (e.g., methylparaben)

  • Magnetic stirrer and hot plate (if heating is required)

Procedure:

  • Disperse the required amount of this compound (typically 0.5% to 2.0% w/v) in deionized water with constant, gentle stirring using a magnetic stirrer to avoid lump formation.

  • If the API is not water-soluble, dissolve it in a suitable co-solvent.

  • Separately, dissolve the preservative in a small amount of water, with gentle heating if necessary.

  • Once the this compound is fully hydrated and a uniform dispersion is formed, add the preservative solution and the API solution (or the API directly if water-soluble) to the dispersion with continuous stirring.

  • Slowly add the neutralizing agent (e.g., triethanolamine) dropwise while stirring until a transparent, viscous gel is formed and the desired pH (typically 6.5-7.5) is achieved.

  • Allow the gel to stand for several hours to allow any entrapped air bubbles to escape.

Process Visualizations

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Synthesis of this compound

The synthesis of this compound involves the free-radical polymerization of acrylic acid in the presence of a cross-linking agent, typically allyl ethers of sucrose.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Acrylic Acid (Monomer) P Free-Radical Polymerization A->P B Allyl Sucrose (Cross-linker) B->P C Initiator C->P D Solvent (e.g., Benzene) D->P Y This compound Polymer P->Y Cross-linked Polymer Matrix

Caption: Synthesis of this compound via Free-Radical Polymerization.

Mechanism of Gel Formation

The thickening property of this compound is activated upon neutralization. In an aqueous dispersion, the polymer chains are tightly coiled. The addition of a base neutralizes the acidic carboxylic acid groups, leading to electrostatic repulsion and subsequent uncoiling and swelling of the polymer network.

G cluster_start Initial State cluster_action Action cluster_process Mechanism cluster_result Final State start_node This compound in Water (Tightly Coiled Polymer Chains) action_node Addition of a Base (e.g., NaOH, Triethanolamine) start_node->action_node process_node1 Neutralization of Carboxylic Acid Groups (-COOH) action_node->process_node1 process_node2 Formation of Negative Charges (-COO⁻) along Polymer Backbone process_node1->process_node2 process_node3 Electrostatic Repulsion process_node2->process_node3 result_node Uncoiling and Swelling of Polymer Network (Viscous Gel Formation) process_node3->result_node

Caption: Mechanism of this compound Gel Formation upon Neutralization.

Quality Control Workflow

A typical workflow for the quality control of this compound raw material involves a series of tests to confirm its identity, purity, and functional properties.

G cluster_input Input cluster_tests Testing cluster_decision Decision cluster_output Output Input This compound Raw Material Sample Test1 Identification Tests (e.g., IR Spectroscopy, Colorimetric Tests) Input->Test1 Test2 Assay: Carboxylic Acid Content (Titration) Input->Test2 Test3 Viscosity Measurement Input->Test3 Test4 Loss on Drying Input->Test4 Decision Does it meet all specifications? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Pass Release for Manufacturing Decision->Pass Yes Fail Reject Lot Decision->Fail No

Caption: Quality Control Workflow for this compound Raw Material.

References

The Core Mechanism of Carbomer 934 Gel Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose, is a cornerstone of pharmaceutical and cosmetic formulations, prized for its efficiency as a gelling agent.[1][2][3] This in-depth technical guide elucidates the core mechanism of its action, providing detailed experimental protocols and quantitative data to support formulation development and research.

Chemical Structure and the Gelling Prerequisite: Neutralization

In its dry, powdered state, this compound consists of tightly coiled, cross-linked polymer chains.[4] The presence of numerous carboxylic acid groups along the polymer backbone confers a mildly acidic nature to its aqueous dispersions.[5] The key to unlocking its potent gelling capability lies in the neutralization of these acidic groups.[4][6]

Upon dispersion in water, the polymer particles begin to hydrate (B1144303) and swell slightly.[4][7] However, significant viscosity increase and gel formation only occur upon neutralization with a suitable base, such as sodium hydroxide (B78521) or triethanolamine (B1662121) (TEA).[1][8][9] This neutralization reaction deprotonates the carboxylic acid groups, leaving negatively charged carboxylate ions along the polymer backbone.[4]

The subsequent electrostatic repulsion between these numerous negative charges forces the polymer chains to uncoil and expand, leading to a massive increase in the hydrodynamic volume of the polymer network.[4][10] This uncoiling and swelling entraps water molecules within the three-dimensional polymer matrix, resulting in the formation of a highly viscous gel.[7][11] The degree of viscosity is directly related to the extent of neutralization, with maximum viscosity typically achieved within a pH range of 6 to 11.[12]

Figure 1: Gelling Mechanism of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, critical for formulation design and quality control.

Table 1: Physicochemical Properties of this compound

PropertySpecificationReference
Carboxylic Acid (-COOH) Content56.0% - 68.0% (on a dried basis)[1][3][13]
Viscosity (0.5% neutralized aqueous dispersion at 25°C)30,500 - 39,400 mPa·s[1][3][13]
Primary Particle Size~0.2 µm in diameter[1]
Flocculated Powder Particle Size2-7 µm in diameter[1]

Table 2: Effect of pH on this compound Gel Viscosity

pH RangeViscosityReference
< 4Low[14]
4 - 6Increasing[7][14]
6 - 11Maximum[12]
> 11Decreasing[5]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound gels are provided below.

Preparation of a 1% w/w this compound Gel

This protocol outlines the direct dispersion method for preparing a standard hydroalcoholic gel.

G start Start dispersion Disperse this compound (1g) in Purified Water (e.g., 70g) with constant stirring. start->dispersion homogenization Stir until a lump-free, homogeneous dispersion is obtained. dispersion->homogenization active_addition Add alcoholic solution of active ingredient (if applicable). homogenization->active_addition neutralization Adjust pH to ~7 with Triethanolamine (TEA) dropwise while stirring. active_addition->neutralization final_stirring Continue stirring until a clear, viscous gel forms. neutralization->final_stirring end End final_stirring->end

Figure 2: Experimental Workflow for this compound Gel Preparation.

Methodology:

  • Dispersion: Gently and slowly sprinkle 1 gram of this compound into the vortex of 70 grams of purified water under constant, moderate agitation using a magnetic stirrer or overhead mixer. This gradual addition is crucial to prevent the formation of clumps.[12][15]

  • Hydration: Continue stirring the dispersion until all particles are fully hydrated and a uniform, lump-free mixture is achieved. This may take a significant amount of time.

  • Incorporation of Other Ingredients (if any): If formulating a drug product, the active pharmaceutical ingredient (API), often dissolved in a suitable solvent like ethanol, can be added to the aqueous dispersion at this stage with continued stirring.[15]

  • Neutralization: While continuously stirring, add a neutralizing agent, such as triethanolamine (TEA) or a sodium hydroxide solution, dropwise to the dispersion.[16][17]

  • Gel Formation: Monitor the pH of the dispersion. As the pH approaches neutrality (typically pH 6-7), a dramatic increase in viscosity will be observed, and a clear gel will form.[16]

  • Final Mixing: Once the desired pH and viscosity are achieved, cease the addition of the neutralizing agent and continue stirring briefly to ensure homogeneity of the final gel.

Viscosity Measurement

The viscosity of the prepared this compound gel is a critical quality attribute.

Methodology:

  • Sample Preparation: Prepare a 0.5% w/w aqueous dispersion of this compound as described in the protocol above.

  • Neutralization: Neutralize the dispersion to a pH of 7.3 - 7.8 with an 18% solution of sodium hydroxide.[5]

  • Equilibration: Allow the neutralized gel to equilibrate to a constant temperature of 25°C ± 0.1°C in a water bath.

  • Measurement: Use a rotational viscometer (e.g., Brookfield type) with an appropriate spindle and rotational speed to measure the viscosity. The selection of the spindle and speed should be such that the torque reading is within the recommended range for the instrument.

  • Reporting: Record the viscosity in millipascal-seconds (mPa·s).

Determination of Swelling Index

The swelling index provides a measure of the water-holding capacity of the this compound gel.

G start Start weigh_initial Accurately weigh a known amount of dried this compound (Wo). start->weigh_initial immerse Immerse the sample in a specific pH buffer solution. weigh_initial->immerse incubate Incubate at a constant temperature (e.g., 37°C). immerse->incubate remove_and_blot At regular intervals, remove the sample, blot excess surface water. incubate->remove_and_blot weigh_swollen Weigh the swollen gel (Wt). remove_and_blot->weigh_swollen calculate Calculate Swelling Index: [(Wt - Wo) / Wo] x 100 weigh_swollen->calculate end End calculate->end

Figure 3: Workflow for Determining the Swelling Index.

Methodology:

  • Initial Weight: Accurately weigh a specific amount of the prepared and dried this compound gel (Wo).[18]

  • Immersion: Place the weighed gel sample in a beaker containing a known volume of a swelling medium (e.g., purified water or a buffer solution of a specific pH).

  • Incubation: Keep the beaker at a constant temperature (e.g., 37°C) and allow the gel to swell for a predetermined period.

  • Final Weight: After the specified time, carefully remove the swollen gel, gently blot the surface with filter paper to remove excess water, and weigh it (Wt).[18]

  • Calculation: Calculate the swelling index using the following formula:[18] Swelling Index (%) = [(Wt - Wo) / Wo] × 100

Conclusion

The gelling mechanism of this compound is a well-understood process rooted in the principles of polymer chemistry and electrostatics. By controlling the concentration and, most importantly, the degree of neutralization, formulators can precisely manipulate the rheological properties of this compound gels to achieve the desired product performance. The provided data and protocols offer a solid foundation for the rational design and characterization of gel-based formulations for pharmaceutical and cosmetic applications.

References

An In-depth Technical Guide to the Solubility of Carbomer 934 in Water and Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Carbomer 934, a high-molecular-weight polymer of acrylic acid, in water and various polar solvents. This compound is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its thickening, suspending, and emulsifying properties. Understanding its behavior in different solvent systems is critical for formulation development, product performance, and stability.

The Nature of this compound "Solubility": Swelling and Dispersion

Contrary to traditional solutes, this compound does not form a true solution in water and polar solvents. Instead, it undergoes a process of significant swelling to form a highly viscous hydrogel or dispersion.[1][2][] This is attributed to its cross-linked, three-dimensional microgel structure.[2] The individual polymer particles absorb the solvent, expand, and create a network that entraps the solvent molecules, leading to the characteristic gel-like consistency. Therefore, when discussing the "solubility" of this compound, it is more accurate to refer to its dispersibility and swelling capacity.

The primary mechanism driving this phenomenon is the ionization of the carboxylic acid groups along the polymer backbone. In its dry, acidic form, the polymer chains are tightly coiled. Upon dispersion in a polar solvent and subsequent neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), the carboxylic acid groups become ionized.[4] The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and expand, leading to a dramatic increase in viscosity and the formation of a stable gel matrix.[4]

Quantitative Data on this compound Dispersion and Swelling

Direct quantitative solubility data for this compound in the traditional sense (e.g., g/100 mL) is not widely reported due to its swelling nature. Instead, the extent of its "solubility" or interaction with a solvent is typically characterized by the resulting viscosity of the dispersion and its swelling ratio.

Viscosity of Aqueous this compound Dispersions

The viscosity of a neutralized this compound dispersion is a critical parameter indicating the extent of polymer chain hydration and entanglement. It is highly dependent on concentration and pH.

Concentration (% w/v)pHNeutralizing AgentViscosity (mPa·s)Reference(s)
0.27.3 - 7.8Sodium Hydroxide13,000 - 30,000[]
0.57.3 - 7.8Sodium Hydroxide30,500 - 39,400[5][6]
1.0Not SpecifiedNot Specified40,000 - 60,000[]
Swelling Behavior of this compound in Aqueous Media

The swelling of this compound is significantly influenced by the pH of the medium. In acidic conditions, the carboxylic acid groups are protonated, leading to minimal swelling. As the pH increases towards neutrality and beyond, deprotonation occurs, leading to increased electrostatic repulsion and a substantial increase in the swelling ratio.[7]

MediumpHSwelling BehaviorReference(s)
Acidic Medium1.2Low swelling[7]
Basic Medium7.4High swelling[7]

Studies have shown that the dynamic swelling of this compound-based hydrogels increases with increasing polymer concentration at both acidic and basic pH, with significantly greater swelling observed at pH 7.4.[7]

Solubility and Dispersion in Other Polar Solvents

This compound is also capable of swelling in other polar solvents, although its behavior can be influenced by the solvent's polarity and its ability to interact with the polymer's carboxylic acid groups.

  • Glycerol (B35011): this compound is soluble in glycerol.[]

  • Ethanol (95%): After neutralization, this compound is soluble in 95% ethanol.[2] The presence of alcohol can influence the viscosity of the resulting gel.[8]

  • Propylene (B89431) Glycol: Can be used as a solvent, often in combination with water and/or alcohol.[9]

  • Mixed Solvent Systems: The viscoelastic properties of neutralized Carbomer 934P (a pharmaceutical grade of this compound) gels in ternary mixtures of propylene glycol, glycerol formal, and water are highly dependent on the water content. An increase in water content from 10% to 80% can lead to a 3-4 order of magnitude increase in the dynamic moduli (G' and G''), transforming the system from a low-viscosity solution to an elastic gel.[4]

Experimental Protocols

Determination of Viscosity of a this compound Dispersion (Based on USP-NF Method)

This protocol outlines the standardized method for determining the viscosity of a neutralized this compound dispersion.

  • Preparation of the Dispersion:

    • Slowly add 2.5 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of purified water in a 1000-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be at a 60° angle and positioned to one side of the beaker, with the propeller near the bottom.

    • Ensure the addition is complete within 45-90 seconds. Continue stirring for 15 minutes to break up any loose aggregates.

  • Hydration:

    • Remove the stirrer and place the beaker containing the dispersion in a water bath at 25 ± 2°C for 30 minutes.

  • Neutralization:

    • Re-insert the stirrer to a depth that avoids drawing air into the dispersion. While stirring at 300 ± 10 rpm, titrate the dispersion with an 18% (w/v) sodium hydroxide solution to a pH between 7.3 and 7.8. The endpoint should be determined potentiometrically.

    • Allow 2 to 3 minutes for the final pH to stabilize. If the pH exceeds 7.8, the mucilage should be discarded and a new preparation made with a smaller amount of sodium hydroxide.

  • Final Equilibration:

    • Return the neutralized mucilage to the 25°C water bath for 1 hour.

  • Viscosity Measurement:

    • Perform the viscosity determination promptly after the 1-hour equilibration.

    • Use a suitable rotational viscometer equipped with a spindle as specified in the relevant pharmacopeia (e.g., USP-NF).

    • With the spindle rotating at 20 rpm, record the scale reading.

    • Calculate the viscosity in millipascal-seconds (mPa·s) by multiplying the scale reading by the constant for the specific spindle and speed used.[10][11]

Determination of Swelling Ratio

This protocol provides a general method for determining the swelling ratio of this compound in a given solvent.

  • Sample Preparation:

    • Accurately weigh a specific amount of dry this compound powder (W_d).

  • Immersion:

    • Place the weighed polymer in a container with a sufficient amount of the desired polar solvent.

  • Equilibrium Swelling:

    • Allow the polymer to swell for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Measurement of Swollen Weight:

    • Carefully remove the swollen gel from the solvent.

    • Blot the surface gently with filter paper to remove excess surface solvent.

    • Weigh the swollen gel (W_s).

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) can be calculated using the following formula: SR = (W_s - W_d) / W_d

Visualizations

Swelling and Dispersion Mechanism of this compound

G cluster_0 Initial State cluster_1 Dispersion in Polar Solvent cluster_2 Neutralization cluster_3 Final State a Dry this compound Powder (Tightly Coiled Polymer Chains) b Dispersion in Polar Solvent a->b Addition to Solvent c Partial Hydration and Initial Swelling b->c Solvent Penetration d Addition of Neutralizing Agent (Base) c->d e Ionization of Carboxylic Acid Groups (-COOH -> -COO-) d->e f Electrostatic Repulsion and Polymer Chain Uncoiling e->f g Formation of Viscous Hydrogel (Solvent Entrapment) f->g

Caption: Swelling and dispersion mechanism of this compound in a polar solvent upon neutralization.

Experimental Workflow for Characterizing this compound "Solubility"

G cluster_0 Preparation cluster_1 Characterization Pathways cluster_2 Viscosity Measurement Steps cluster_3 Swelling Ratio Steps cluster_4 Data Analysis start Start: Dry this compound prep_dispersion Prepare Dispersion (e.g., 0.5% w/v in Polar Solvent) start->prep_dispersion viscosity_path Viscosity Measurement prep_dispersion->viscosity_path swelling_path Swelling Ratio Determination prep_dispersion->swelling_path hydrate Hydration viscosity_path->hydrate weigh_dry Weigh Dry Polymer (Wd) swelling_path->weigh_dry neutralize Neutralization (to pH 7.3-7.8) hydrate->neutralize equilibrate Equilibration (25°C) neutralize->equilibrate measure_visc Measure Viscosity (Rotational Viscometer) equilibrate->measure_visc analyze_visc Analyze Viscosity Data measure_visc->analyze_visc swell_eq Swell to Equilibrium weigh_dry->swell_eq weigh_swollen Weigh Swollen Polymer (Ws) swell_eq->weigh_swollen calculate_sr Calculate Swelling Ratio weigh_swollen->calculate_sr analyze_sr Analyze Swelling Data calculate_sr->analyze_sr

References

safety and toxicity profile of Carbomer 934 for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Toxicity Profile of Carbomer 934 for Laboratory Use

Introduction

This compound is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose[1]. It is a synthetic, white, fluffy powder frequently used in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent[1][2][3]. In a laboratory setting, particularly in drug development and formulation science, a thorough understanding of its safety and toxicity profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides a comprehensive overview of the toxicological data for this compound, details relevant experimental protocols, and outlines safe handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a hygroscopic and stable substance[4][5]. While stable at elevated temperatures for short durations, it can undergo discoloration and loss of stability with excessive heat[5]. It is important to note that aqueous dispersions of this compound can support microbial growth if not preserved[5].

  • CAS Number: 9003-01-4[6]

  • Appearance: White, fluffy powder[1][7]

  • Solubility: Soluble in water[7]

  • Stability: The product is stable under normal conditions[8]. It is hygroscopic and may absorb moisture from the air[4].

Toxicological Profile

This compound is generally considered to have a low toxicity profile, particularly in topical applications[3][9]. However, as with any chemical substance, understanding its potential hazards is crucial for safe laboratory use.

Acute Toxicity

Acute oral toxicity studies in various animal models indicate a low order of toxicity. The median lethal dose (LD50) values are summarized in the table below.

Table 1: Acute Oral Toxicity of this compound

Animal ModelLD50 (mg/kg)Reference(s)
Rat2500 - 4100[4][10][11]
Mouse4550 - 4600[4][7][11]
Guinea Pig2000 - 2500[7][11]
Dog>8000[11]
Skin and Eye Irritation

Studies on the irritant effects of this compound on the skin and eyes have shown it to be a minimal to moderate irritant.

Table 2: Skin and Eye Irritation Data

Test TypeSpeciesResultsReference(s)
Skin IrritationRabbitMinimal skin irritation. Not classified as a primary skin irritant.[2][6]
Eye IrritationRabbitZero to moderate eye irritation. Particles may cause smarting.[2][6]

Clinical studies in humans have demonstrated that carbomers have a low potential for skin irritation and sensitization, even at high concentrations[2]. This compound has also shown a low potential for phototoxicity and photo-contact allergenicity[2].

Chronic Toxicity, Mutagenicity, and Carcinogenicity

Information on the long-term effects of this compound is limited.

  • Chronic Toxicity: Sub-chronic feeding studies in rats and dogs with this compound resulted in lower than normal body weights, but no significant pathological changes were observed[2]. However, dogs chronically fed Carbomer 934P exhibited gastrointestinal irritation and pigment deposition in the Kupffer cells of the liver[2].

  • Inhalation: While specific data for this compound is sparse, long-term inhalation studies on a related substance, sodium polyacrylate dust, in rats resulted in lung effects such as inflammation and hyperplasia[6]. Therefore, inhalation of respirable dust should be minimized.

  • Mutagenicity: No mutagenic effects have been reported in the available literature[4][8].

  • Carcinogenicity: this compound is not listed as a carcinogen by the IARC, NTP, or California Proposition 65[4]. The IARC's overall carcinogenic evaluation places it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans[12].

Experimental Protocols

The toxicological data presented are derived from standardized experimental protocols, primarily using animal models.

Acute Oral Toxicity Study (General Protocol)

This test is typically conducted following OECD Guideline 401 or similar methodologies.

  • Animal Model: Rats, mice, or guinea pigs are commonly used.

  • Procedure: A single, high dose of this compound is administered orally to a group of animals.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50, the dose at which 50% of the test animals die, is calculated.

Skin Irritation Test (Draize Test)

This protocol is based on the method developed by Draize.

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A small amount of this compound is applied to a shaved patch of the rabbit's skin. The area is then covered with a gauze patch.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours).

  • Scoring: The severity of the skin reaction is scored, and an overall irritation index is determined.

Eye Irritation Test (Draize Test)

This protocol also follows the Draize method.

  • Animal Model: Albino rabbits are used.

  • Procedure: A small amount of this compound is instilled into one eye of the rabbit. The other eye serves as a control.

  • Observation: The eye is examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at various time points.

  • Scoring: The ocular lesions are scored to determine the level of irritation.

Laboratory Safety and Handling

Adherence to proper safety protocols is essential when working with this compound powder in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to keep airborne dust levels to a minimum[7][13].

  • Eye Protection: Wear safety glasses with side shields or goggles[4][7].

  • Skin Protection: Use chemical-resistant gloves and a lab coat or long-sleeved clothing[4][7].

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use an approved/certified respirator[4][7].

Safe Handling and Storage
  • Dust Control: Avoid conditions that create dust. Use wet sweeping compound or water to clean up spills and avoid raising dust[6].

  • Static Electricity: Ground containers and transfer equipment to prevent static electric sparks, as the material can form an explosive dust-air mixture[6].

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers[5][7]. Keep away from incompatible materials such as strong bases and oxidizing agents[4][6].

  • Hygiene: Practice good industrial hygiene. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][13].

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open[4][8]. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water[4][8].

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[4][13].

  • Ingestion: Do not induce vomiting. Loosen tight clothing and seek immediate medical attention[4][8].

Visualizations: Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and the logical relationships of potential hazards associated with this compound.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal start Start: Handling this compound Powder risk_assessment Review Safety Data Sheet (SDS) start->risk_assessment ppe_selection Select Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) risk_assessment->ppe_selection eng_controls Ensure Engineering Controls: - Fume Hood / Local Exhaust - Grounded Equipment ppe_selection->eng_controls weighing Weighing Powder (Minimize Dust Generation) eng_controls->weighing dispersion Dispersion in Solvent weighing->dispersion spill_check Spill Occurs? dispersion->spill_check spill_cleanup Clean Spill Immediately (Use wet method, avoid dry sweeping) spill_check->spill_cleanup Yes decontamination Decontaminate Work Area spill_check->decontamination No spill_cleanup->decontamination waste_disposal Dispose of Waste (Follow institutional guidelines) decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Experimental workflow for safely handling this compound powder in a lab.

G cluster_physical Physical Hazards cluster_health Health Hazards main This compound (Polyacrylic Acid Powder) dust_explosion Dust Explosion Risk (If dispersed in air near ignition source) main->dust_explosion is a fine powder slippery Slippery When Wet main->slippery forms gel with water inhalation Inhalation (Nuisance dust, potential for respiratory tract irritation) main->inhalation can become airborne eye_contact Eye Contact (Slight to moderate irritation, mechanical abrasion) main->eye_contact can cause skin_contact Skin Contact (Slight irritation with prolonged exposure) main->skin_contact can cause ingestion Ingestion (Low acute toxicity, very hazardous in large amounts) main->ingestion can be mitigation Mitigation Strategies: - Engineering Controls (Ventilation) - Personal Protective Equipment (PPE) - Proper Housekeeping - Static Control (Grounding) dust_explosion->mitigation inhalation->mitigation eye_contact->mitigation skin_contact->mitigation

Caption: Logical relationships of potential hazards associated with this compound.

Conclusion

This compound is a substance with a generally low order of toxicity, making it a safe material for use in laboratory and pharmaceutical applications when handled correctly. The primary hazards are associated with its physical form as a fine powder, leading to risks of eye and respiratory tract irritation from airborne dust, and a potential for dust explosion under specific conditions. Chronic effects appear minimal based on available data, and there is no evidence of mutagenicity or carcinogenicity. By adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, researchers can effectively mitigate the risks associated with handling this compound.

References

A Comprehensive Technical Guide to the Fundamental Characteristics of Carbomer 934 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a synthetic, white, fluffy, and hygroscopic powder widely utilized in the pharmaceutical and cosmetic industries as a primary excipient.[1][2] Its principal applications include use as a suspending agent, viscosity enhancer, and emulsifier in a variety of liquid and semi-solid dosage forms such as gels, creams, and ophthalmic preparations.[3] The versatility of this compound stems from its ability to form viscous hydrogels at low concentrations upon neutralization.[2]

Physicochemical Properties

This compound is a polyacrylic acid polymer.[2] While its exact molecular weight is variable, it is a high molecular weight polymer.[1][2] The empirical formula for the repeating acrylic acid monomer is (C3H4O2)n.[3] The powder is acidic in nature, with a 0.5% aqueous dispersion exhibiting a pH of approximately 2.8 to 3.2.[2]

Table 1: General Physicochemical Characteristics of this compound Powder

PropertyValueReferences
Appearance White to off-white, fluffy, hygroscopic powder[1][4]
Molecular Formula (monomer) (C3H4O2)n[3]
CAS Number 9003-01-4, 9007-16-3[3][5]
Solubility Swells in water and other polar solvents after dispersion and neutralization.[1]
pH of 0.5% Aqueous Dispersion 2.8 - 3.2[2]
Carboxylic Acid Content 56.0% - 68.0% (dried substance)[1]
Density Approximately 1.4 g/cm³[1]
Melting Point Decomposes at temperatures >255°C[4]

Rheological Properties

The most critical characteristic of this compound is its ability to impart high viscosity to aqueous solutions. The viscosity is highly dependent on the concentration of the polymer and the pH of the solution. In its acidic form, the polymer chains are tightly coiled. Upon neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer segments. This repulsion causes the polymer chains to uncoil and expand, resulting in a significant increase in viscosity and the formation of a gel network.[2][6]

Table 2: Viscosity of Neutralized this compound Aqueous Dispersions

Concentration (% w/v)Viscosity (mPa·s or cP)pHReferences
0.5%30,500 - 39,400~7.3[1]
0.5%Increases with pH, peaking around pH 6-76.0[7]
VariousExhibits shear-thinning (pseudoplastic) behaviorNeutralized[7]

The rheological behavior of this compound gels is non-Newtonian and typically exhibits shear-thinning properties, where the viscosity decreases with an increasing shear rate.[7] This is a desirable property for many topical formulations, allowing for easy spreading during application while maintaining a high viscosity at rest to ensure stability.

Thermal Stability

This compound is a thermally stable substance under normal storage conditions.[3] It can withstand heating at 104°C for 2 hours without a significant loss of its thickening properties. However, prolonged exposure to excessive temperatures can lead to discoloration and a reduction in stability. Complete decomposition occurs upon heating at 260°C for 30 minutes.[3]

Experimental Protocols

Preparation of this compound Hydrogel (0.5% w/v)

Objective: To prepare a neutralized aqueous gel of this compound.

Materials:

  • This compound powder

  • Purified water

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v) or Triethanolamine (TEA)

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

Methodology:

  • Weigh the required amount of this compound powder.

  • Add the purified water to a beaker of appropriate size.

  • While continuously stirring the water to create a vortex, slowly and carefully sprinkle the this compound powder onto the surface of the water to prevent clumping.

  • Continue stirring until the powder is fully dispersed and hydrated. This may take a significant amount of time, and the dispersion will appear translucent and acidic.[8]

  • Slowly add the neutralizing agent (e.g., NaOH solution or TEA) dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.5) is reached.

  • A significant increase in viscosity will be observed as the gel forms.

  • Allow the gel to stand for some time to ensure complete hydration and to eliminate any entrapped air bubbles.

G cluster_prep Hydrogel Preparation Workflow start Start disperse Disperse this compound in Water start->disperse hydrate Allow for Hydration disperse->hydrate neutralize Neutralize with Base (e.g., NaOH, TEA) hydrate->neutralize gel Gel Formation neutralize->gel end_node End gel->end_node

Workflow for the preparation of a this compound hydrogel.
Viscosity Measurement

Objective: To determine the viscosity of a this compound hydrogel.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

Methodology:

  • Prepare the this compound hydrogel as described above and allow it to equilibrate to a constant temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.

  • Immerse the spindle into the gel, ensuring it is submerged to the marked level and that there are no air bubbles trapped beneath the spindle.

  • Allow the system to stabilize for a defined period.

  • Record the viscosity reading from the viscometer.

  • Measurements can be taken at various rotational speeds to evaluate the shear-thinning behavior of the gel.[9]

Swelling Index Determination

Objective: To quantify the swelling capacity of this compound.

Methodology:

  • Accurately weigh a specific amount of dry this compound powder (Wd).

  • Place the powder in a porous bag (e.g., a tea bag) and immerse it in a beaker containing a specific medium (e.g., purified water or a buffer solution of a particular pH).

  • At predetermined time intervals, remove the bag, carefully blot the excess surface water, and weigh the swollen polymer (Ws).

  • The swelling index is calculated using the following formula: Swelling Index = (Ws - Wd) / Wd

The swelling of this compound is highly pH-dependent, with significantly higher swelling observed in neutral or alkaline media compared to acidic media.[10][11]

G cluster_swelling pH-Dependent Swelling Mechanism low_ph Low pH (Acidic) -COOH groups protonated coiled Polymer chains are coiled (Hydrogen bonding dominates) low_ph->coiled low_swelling Low Swelling & Viscosity coiled->low_swelling high_ph High pH (Neutral/Alkaline) -COO- groups deprotonated uncoiled Polymer chains uncoil (Electrostatic repulsion) high_ph->uncoiled high_swelling High Swelling & Viscosity (Gel Formation) uncoiled->high_swelling

References

An In-Depth Technical Guide to Carbomer 934 Cross-Linked with Allyl Ethers of Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2][3][4][5] Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, experimental protocols, and functional mechanisms of this compound.

Introduction

This compound is a synthetic, high molecular weight polymer belonging to the Carbomer family of cross-linked polyacrylic acid polymers.[1][6] In its raw form, it is a white, fluffy, hygroscopic powder.[1][4] It is widely utilized in the pharmaceutical and cosmetic industries as a primary thickening, suspending, and emulsifying agent.[1][4] Its ability to absorb and retain large amounts of water allows it to swell significantly, forming stable gels and viscous solutions.[7]

Chemical Structure and Synthesis

This compound is synthesized by the cross-linking of poly(acrylic acid) with allyl ethers of sucrose.[8][9][10] This cross-linking is responsible for its high viscosity and gel-forming properties. The polymerization is typically carried out in a benzene (B151609) solvent.[8][9][10]

cluster_reactants Reactants cluster_process Process cluster_product Product Acrylic Acid Acrylic Acid Polymerization in Benzene Polymerization in Benzene Acrylic Acid->Polymerization in Benzene Allyl Ethers of Sucrose Allyl Ethers of Sucrose Allyl Ethers of Sucrose->Polymerization in Benzene This compound This compound Polymerization in Benzene->this compound

Synthesis of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueReferences
AppearanceWhite, fluffy, hygroscopic powder[1][4]
Carboxylic Acid (-COOH) Content56.0% - 68.0% (on dried basis)[1][2][3][4][5]
Molecular WeightHigh molecular weight polymer (approx. 3,000,000)[1][11]
Primary Particle Size~0.2 µm in diameter[1]
Flocculated Powder Particle Size2-7 µm in diameter[1]
Table 2: Viscosity Profile
ConditionViscosity (mPa·s)References
0.5% neutralized aqueous dispersion at 25°C30,500 - 39,400[1][2][3][4][5]
Effect of pHViscosity increases with pH, peaking around pH 6-7.[12][12]
Effect of ConcentrationViscosity increases with increasing this compound concentration.[12][12]
Table 3: Solubility and Swelling
SolventSolubility/BehaviorReferences
WaterSwells significantly to form a gel or dispersion.[1][4][1][4]
GlycerolSoluble[1]
Ethanol (95%)Soluble after neutralization[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Preparation of this compound Gel (1% w/v)
  • Dispersion: Gently disperse 1 gram of this compound into 100 mL of purified water with constant stirring using a magnetic stirrer to avoid lump formation.[7][13][14]

  • Hydration: Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure complete swelling of the polymer.[14]

  • Neutralization: Slowly add a neutralizing agent, such as triethanolamine, dropwise while stirring until the desired pH (typically 6.5-7.5) is reached, resulting in the formation of a clear, viscous gel.[13][15]

Viscosity Measurement
  • Sample Preparation: Prepare a 0.5% aqueous dispersion of this compound and neutralize it to a pH between 7.3 and 7.8 with a suitable base (e.g., 18% sodium hydroxide (B78521) solution).[2]

  • Instrumentation: Use a rotational viscometer equipped with a suitable spindle.

  • Measurement: Equilibrate the sample to 25 ± 0.2°C.[2] Measure the viscosity at a defined rotational speed (e.g., 20 rpm).[2]

Determination of Swelling Ratio
  • Sample Preparation: Accurately weigh a specific amount of dry this compound powder.

  • Immersion: Immerse the weighed sample in a known volume of distilled water or a specific buffer solution at a controlled temperature.

  • Equilibrium: Allow the sample to swell until equilibrium is reached (i.e., no further weight change is observed).[16]

  • Measurement: Carefully remove the swollen gel, blot excess surface water, and weigh the swollen sample.[16]

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd Where:

    • Ws = weight of the swollen gel

    • Wd = initial weight of the dry polymer

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the this compound sample as a potassium bromide (KBr) pellet or analyze it directly using an attenuated total reflectance (ATR) accessory.

  • Analysis: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[17]

  • Interpretation: Identify characteristic peaks, such as the broad O-H stretching vibration of the carboxylic acid groups around 3400 cm⁻¹ and the strong C=O stretching vibration of the ester groups around 1710 cm⁻¹.[6]

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place a small, accurately weighed amount of this compound in a TGA sample pan.

    • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

    • Interpretation: Analyze the resulting weight loss curve to determine the thermal stability and decomposition profile of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Seal a small, accurately weighed amount of this compound in an aluminum DSC pan.

    • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) over a specific temperature range, measuring the heat flow relative to an empty reference pan.

    • Interpretation: Analyze the DSC thermogram to identify thermal events such as glass transition temperature (Tg) and decomposition.

cluster_prep Gel Preparation & Characterization A Weigh this compound B Disperse in Water A->B C Hydrate (24h) B->C D Neutralize (e.g., Triethanolamine) C->D E Viscous Gel Formation D->E F Characterization E->F G Viscosity Measurement F->G H Swelling Ratio F->H I FTIR Analysis F->I J Thermal Analysis (TGA/DSC) F->J

Workflow for this compound Gel Preparation and Characterization.

Mechanisms of Action

Bioadhesion

This compound exhibits strong bioadhesive properties, which are crucial for its application in drug delivery systems designed to adhere to mucosal surfaces.[17][18][19][20] The primary mechanism of bioadhesion involves the formation of non-covalent bonds, primarily hydrogen bonds, between the carboxylic acid groups of the Carbomer and the mucin glycoproteins present in the mucus layer.[18] This interaction increases the residence time of the formulation at the site of application, thereby enhancing drug absorption.[18]

cluster_carbomer This compound cluster_mucus Mucus Layer cluster_interaction Interaction cluster_result Result C Carboxylic Acid Groups (-COOH) I Hydrogen Bonding C->I M Mucin Glycoproteins M->I R Bioadhesion & Increased Residence Time I->R

Mechanism of this compound Bioadhesion.
Drug Release

Drug release from this compound matrices is a complex process influenced by factors such as polymer concentration, drug solubility, and the pH of the dissolution medium.[1][9][11][21] The primary mechanisms involved are drug diffusion through the swollen hydrogel matrix and erosion of the polymer matrix.[1][21] The release kinetics can vary from Fickian diffusion to anomalous (non-Fickian) transport, and in some cases, can approach zero-order release, which is desirable for controlled drug delivery.[1][11][21]

cluster_matrix This compound Matrix with Drug cluster_processes Release Processes cluster_release Drug Release A Drug-loaded Matrix B Water Penetration & Swelling A->B C Drug Diffusion B->C D Matrix Erosion B->D E Controlled Drug Release C->E D->E

Drug Release Mechanisms from a this compound Matrix.

Safety and Toxicology

This compound is generally considered safe for use as a cosmetic and pharmaceutical ingredient.[6][22] Acute oral toxicity studies in animals have shown it to have low toxicity.[22] It has a low potential for skin irritation and sensitization.[22] However, inhalation of the powder may cause respiratory irritation.[23]

Applications

This compound is extensively used in a variety of pharmaceutical and cosmetic formulations, including:

  • Topical Gels and Creams: As a primary thickening and emulsifying agent.[1][24]

  • Oral Suspensions: To increase viscosity and suspend active ingredients.

  • Ophthalmic Preparations: To increase the residence time of drugs in the eye.[25]

  • Mucoadhesive Drug Delivery Systems: For buccal, nasal, and vaginal drug delivery.[8]

  • Controlled-Release Oral Tablets: As a matrix-forming polymer to control the rate of drug release.[8][9]

References

An In-Depth Technical Guide to the Rheology and Flow Properties of Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological and flow properties of Carbomer 934, a high molecular weight cross-linked polymer of acrylic acid. Widely utilized in the pharmaceutical and cosmetic industries, its unique characteristics as a thickening, suspending, and emulsifying agent are critically dependent on its rheological behavior. This document delves into the quantitative aspects of this compound rheology, details the experimental protocols for its characterization, and provides visual representations of the underlying mechanisms and experimental workflows.

Core Rheological and Flow Properties of this compound

This compound is a synthetic polymer that, in its raw form, is a white, fluffy powder.[1] When dispersed in an aqueous medium, the polymer particles hydrate (B1144303) and swell.[2] The significant increase in viscosity and the development of its characteristic rheological properties are primarily achieved through the neutralization of the acidic carboxylic acid groups with a suitable base, such as triethanolamine (B1662121) (TEA) or sodium hydroxide (B78521) (NaOH).[3][4] This neutralization leads to the uncoiling and expansion of the polymer chains due to electrostatic repulsion, forming a highly viscous gel network.[5]

The rheological behavior of this compound gels is complex and non-Newtonian. These gels are typically characterized as shear-thinning fluids with a significant yield stress.[6][7] This means that they behave like a solid at rest, capable of suspending particles, but their viscosity decreases as the applied shear rate increases, facilitating processes like spreading or pouring.[8] The rheological properties are highly dependent on the concentration of the polymer, the pH of the formulation, and the presence of other excipients.[9][10]

Data Presentation: Quantitative Rheological Parameters

The rheological behavior of this compound can be effectively described by the Herschel-Bulkley model, which relates shear stress (τ) to shear rate (γ̇) and incorporates a yield stress (τy), a consistency index (k), and a flow behavior index (n):

τ = τy + k(γ̇)^n

The following tables summarize the quantitative data on the rheological properties of this compound and similar carbomers under various conditions.

Concentration (wt%)pHYield Stress (τy) (Pa)Consistency Index (k) (Pa·sⁿ)Flow Behavior Index (n)Reference
0.24.010.3--[9]
0.26.0Max Value--[9]
0.38.0 ± 0.3---[6]
0.46.037.1 ± 1.67--[9]
0.47.038.7 ± 0.53--[9]
0.66.0Max Value--[9]

Note: Some data points are for Carbopol Ultrez 30, a similar carbomer, to illustrate general trends.

PropertyValueConditionsReference
Viscosity30,500 - 39,400 mPa·s0.5% neutralized aqueous dispersion at 25°C[1]
Carboxylic Acid Content56.0% - 68.0%On dried basis[1]
pH (unneutralized)~3.0 - 3.40.2 - 0.6 wt% dispersion[9]

Experimental Protocols

Accurate and reproducible rheological characterization of this compound requires meticulous adherence to experimental protocols. The following sections detail the methodologies for sample preparation and rheological measurements.

Preparation of this compound Gels
  • Dispersion: Slowly add the desired amount of this compound powder to the vortex of deionized water while stirring with a mechanical stirrer or homogenizer. Continue stirring until a uniform, lump-free dispersion is achieved.[11][12] For a 0.5% w/v solution, this may take 30 to 90 minutes depending on the carbomer and mixing intensity.[11]

  • Hydration: Allow the dispersion to hydrate for at least one hour to ensure complete swelling of the polymer particles.[13]

  • Neutralization: While continuously stirring, slowly add a neutralizing agent, such as triethanolamine (TEA) or a 10% w/v solution of sodium hydroxide (NaOH), dropwise to the dispersion.[3][11] Monitor the pH of the gel using a calibrated pH meter and continue adding the neutralizer until the desired pH is reached. A pH range of 5.0 to 8.0 is generally where Carbomer polymers exhibit their maximum viscosity and gelling capacity.[14]

  • Homogenization and Degassing: After neutralization, gently mix the gel to ensure homogeneity. If necessary, allow the gel to stand to eliminate any entrapped air bubbles, or use a centrifuge to degas the sample.

Rheological Measurements

Rheological properties of this compound gels are typically measured using a controlled-stress or controlled-rate rotational rheometer equipped with a cone-plate, parallel-plate, or vane geometry.[6][14]

  • Sample Loading: Carefully apply the this compound gel to the rheometer plate, ensuring that the sample is free of air bubbles and that the geometry is properly filled. A solvent trap is recommended to prevent water evaporation during the measurement, especially for long-duration tests.[6]

  • Equilibration: Allow the sample to rest on the rheometer plate for a defined period (e.g., 5 minutes) to allow for stress relaxation and temperature equilibration before starting the measurement.[14] The temperature should be maintained at a constant value, typically 25°C.[14]

  • Flow Curve Measurement (Steady-State Shear): To determine the shear-thinning behavior and yield stress, perform a steady-state shear rate sweep. The shear rate is typically varied over a wide range (e.g., 0.01 to 1000 s⁻¹).[6] The corresponding shear stress is measured, and the data is used to generate a flow curve (shear stress vs. shear rate).

  • Oscillatory Measurements: To probe the viscoelastic properties of the gel, oscillatory tests are performed.

    • Strain Sweep: A strain sweep at a constant frequency is conducted to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: A frequency sweep within the LVER is performed to characterize the gel's structure and behavior at different time scales.

  • Yield Stress Measurement: The yield stress can be determined from the flow curve by extrapolating the shear stress to a shear rate of zero using a suitable rheological model like the Herschel-Bulkley model.[6] Alternatively, a stress sweep experiment can be performed where a gradually increasing stress is applied, and the point at which the material starts to flow is identified as the yield stress.[13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the understanding of this compound rheology.

Gelling_Mechanism cluster_0 Unneutralized State (Low pH) cluster_1 Neutralization cluster_2 Neutralized State (Optimal pH) uncoiled Coiled Carbomer Chains coiled Uncoiled & Expanded Polymer Network (High Viscosity Gel) uncoiled->coiled Electrostatic Repulsion of Carboxylate Groups base Base (e.g., TEA) Rheology_Workflow start Start: this compound Powder & Deionized Water dispersion 1. Dispersion (Mechanical Stirring) start->dispersion hydration 2. Hydration (Swelling of Polymer) dispersion->hydration neutralization 3. Neutralization (Addition of Base, e.g., TEA) hydration->neutralization gel_formation 4. Homogeneous Gel Formation neutralization->gel_formation sample_loading 5. Sample Loading onto Rheometer gel_formation->sample_loading equilibration 6. Equilibration (Temperature & Stress) sample_loading->equilibration measurement 7. Rheological Measurement (Flow Curve, Oscillation) equilibration->measurement data_analysis 8. Data Analysis (Herschel-Bulkley Model) measurement->data_analysis end End: Rheological Profile data_analysis->end Molecular_Interactions cluster_low_ph Low pH (Acidic) cluster_high_ph Optimal pH (Neutralized) coiled Coiled Polymer Chain -COOH Groups Intramolecular H-Bonding uncoiled Expanded Polymer Network -COO⁻ Groups Electrostatic Repulsion Water Entrapment coiled:f1->uncoiled:f1 Neutralization (-COOH -> -COO⁻ + H⁺) uncoiled:f2->uncoiled:f0 Drives Chain Expansion uncoiled:f3->uncoiled:f0 Contributes to High Viscosity

References

Methodological & Application

Application Notes and Protocols for Carbomer 934 Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries due to its exceptional thickening, suspending, and stabilizing properties.[1][2] Its ability to form clear, biocompatible hydrogels at low concentrations makes it an ideal candidate for a variety of applications, including topical drug delivery, controlled-release formulations, and wound healing.[3][4][5][6] This document provides a detailed protocol for the formulation of this compound hydrogels, including methods for preparation, neutralization, drug incorporation, and characterization.

Mechanism of Gelation

This compound exists as a tightly coiled acidic molecule. When dispersed in an aqueous medium, the polymer begins to hydrate (B1144303) and uncoil. The addition of a neutralizing agent, such as triethanolamine (B1662121) (TEA) or sodium hydroxide, ionizes the carboxylic acid groups along the polymer backbone.[7] This ionization leads to electrostatic repulsion between the negatively charged groups, causing the polymer chain to expand and form a highly viscous gel matrix.[1][7] The pH of the formulation is a critical parameter, with maximum viscosity typically achieved in a pH range of 6 to 10.[8][9]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine, Sodium Hydroxide)

  • Active Pharmaceutical Ingredient (API) - optional

  • Propylene glycol / Glycerin - optional co-solvents[10]

  • Magnetic stirrer and stir bar

  • pH meter

  • Viscometer

  • Analytical balance

  • Beakers, graduated cylinders, and other standard laboratory glassware

Hydrogel Preparation Workflow

Hydrogel_Preparation_Workflow cluster_prep Preparation Phase cluster_drug Drug Incorporation (Optional) cluster_neutralization Neutralization & Gelation cluster_characterization Characterization A Weigh this compound B Disperse in Deionized Water A->B Add to vortex C Continuous Stirring (e.g., 250 rpm) B->C Avoid clumping E Add API solution to Carbomer dispersion C->E F Add Neutralizing Agent (e.g., TEA) dropwise C->F If no API D Dissolve API in a suitable solvent D->E If applicable E->F G Monitor pH (target 6.0-7.5) F->G While stirring H Observe Gel Formation G->H I Visual Inspection H->I J pH Measurement I->J K Viscosity Measurement J->K L Further Analysis (FTIR, Rheology, etc.) K->L

Caption: Workflow for this compound hydrogel preparation.

Detailed Methodology
  • Dispersion of this compound:

    • Accurately weigh the desired amount of this compound powder (e.g., 0.5% to 2.0% w/v).

    • In a beaker of appropriate size, add the required volume of deionized water.

    • While stirring the water with a magnetic stirrer, slowly sprinkle the this compound powder into the vortex to prevent the formation of agglomerates.

    • Continue stirring until a uniform, lump-free dispersion is obtained. This may take up to 30 minutes.[10] The dispersion will appear translucent and slightly viscous.

    • Allow the dispersion to hydrate for at least 30-60 minutes to ensure complete swelling of the polymer.[4][10]

  • Incorporation of Active Pharmaceutical Ingredient (API) (Optional):

    • If incorporating an API, dissolve it in a small amount of a suitable solvent. For hydroalcoholic gels, the API can be dissolved in alcohol before being added to the aqueous Carbomer dispersion.[11]

    • Slowly add the API solution to the this compound dispersion with continuous stirring until a homogenous mixture is achieved.

  • Neutralization:

    • While continuously stirring the this compound dispersion, add the neutralizing agent (e.g., triethanolamine) drop by drop.

    • Monitor the pH of the dispersion using a calibrated pH meter.

    • Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for topical applications).[4][11]

    • As the pH increases, a significant increase in viscosity will be observed, and a clear hydrogel will be formed.

Characterization of this compound Hydrogels

Physicochemical Characterization

A thorough characterization of the formulated hydrogel is essential to ensure its quality, stability, and performance.

  • Visual Inspection: The prepared hydrogel should be visually inspected for clarity, homogeneity, and the presence of any particles or air bubbles.

  • pH Measurement: The pH of the final formulation should be measured to ensure it is within the desired range for the intended application, which is typically neutral (around 6.9 ± 0.2) for skin compatibility.[12]

  • Rheological Studies: The viscosity and flow behavior of the hydrogel are critical parameters. These can be determined using a viscometer. Carbomer gels typically exhibit shear-thinning behavior.[10][13]

  • Spreadability: This is an important parameter for topical formulations. It can be assessed by pressing a known amount of the hydrogel between two glass plates and measuring the diameter of the spread circle.[4]

Structural and Thermal Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the hydrogel and to check for any chemical interactions between the polymer and the incorporated drug.[14][15]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of the hydrogel.[14][15]

  • Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and porous structure of the hydrogel.[14][15]

  • Powder X-ray Diffractometry (PXRD): PXRD is used to determine the physical state (crystalline or amorphous) of the drug within the hydrogel network.[14][15]

Performance Evaluation

  • Swelling Studies: The swelling behavior of the hydrogel is indicative of its ability to absorb fluids. This is particularly important for applications in wound healing and controlled drug release. The swelling ratio is determined by immersing a known weight of the dried hydrogel in a specific medium (e.g., phosphate (B84403) buffer at pH 7.4) and measuring the weight gain over time.[14][16] this compound hydrogels exhibit pH-dependent swelling, with higher swelling observed at higher pH values due to the ionization of carboxylic groups.[14][17]

Swelling_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) Low_pH COOH groups are protonated Low_Swelling Polymer chains are coiled Low Swelling Low_pH->Low_Swelling Increase_pH Increase in pH Low_Swelling->Increase_pH High_pH COOH groups are deprotonated (COO-) Repulsion Electrostatic repulsion between COO- groups High_pH->Repulsion High_Swelling Polymer chains uncoil and expand High Swelling Repulsion->High_Swelling

Caption: pH-dependent swelling mechanism of this compound hydrogels.

  • In-Vitro Drug Release Studies: For drug-loaded hydrogels, it is crucial to evaluate the drug release profile. This is typically done using a Franz diffusion cell system.[11] The release of the drug from the hydrogel is monitored over time by analyzing samples from the receptor medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[11] Drug release from this compound matrices is often influenced by the polymer concentration and the pH of the release medium.[14][18]

Data Presentation

The following tables summarize typical quantitative data for this compound hydrogel formulations.

Table 1: Formulation Composition

Formulation CodeThis compound (% w/v)Co-polymer (e.g., Acrylic Acid) (% w/v)Cross-linker (e.g., EGDMA) (% w/v)API (% w/v)Neutralizing AgentFinal pH
F11.0---TEA7.0 ± 0.2
F20.51.00.1-NaOH6.8 ± 0.1
F31.5--1.0 (Diclofenac Sodium)TEA7.2 ± 0.2

EGDMA: Ethylene glycol dimethacrylate[14]

Table 2: Physicochemical Properties

Formulation CodeViscosity (cP)Spreadability (cm)Drug Content (%)
F145000 - 550006.5 ± 0.5-
F230000 - 400007.2 ± 0.4-
F350000 - 650006.2 ± 0.698.5 ± 1.5

Table 3: Performance Characteristics

Formulation CodeSwelling Ratio (%) at pH 7.4Cumulative Drug Release (%) after 8h
F1650 ± 50-
F2580 ± 45-
F3720 ± 6085.3 ± 4.2

Conclusion

This compound is a versatile polymer for the formulation of hydrogels with a wide range of applications in drug delivery and personal care products. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and formulation scientists. The pH-responsive nature of this compound allows for the development of "smart" drug delivery systems that can be tailored for specific applications.[14] Careful control of formulation parameters such as polymer concentration and pH is essential to achieve the desired hydrogel properties and performance. Further in-vivo studies are often required to establish the safety and efficacy of the final formulation.[4][19]

References

Application Notes and Protocols for Carbomer 934 in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers.[1] It is a widely used excipient in the pharmaceutical and cosmetic industries, primarily as a gelling agent, thickener, and stabilizer in topical formulations.[2][[“]] Its ability to absorb and retain large amounts of water allows it to form stable gels and viscous solutions, making it an ideal candidate for controlling the release of active pharmaceutical ingredients (APIs) in topical drug delivery systems.[4][5]

These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its physicochemical properties, formulation considerations, and impact on drug release. Detailed experimental protocols are also provided to guide researchers in the development and evaluation of this compound-based topical drug delivery systems.

Physicochemical Properties and Mechanism of Action

This compound is a white, fluffy, acidic powder. When dispersed in water, the polymer chains begin to hydrate. Upon neutralization with a suitable base (e.g., triethanolamine (B1662121), sodium hydroxide), the acidic carboxyl groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the cross-linked structure, causes the polymer to uncoil and swell significantly, resulting in the formation of a gel matrix.

The viscosity and drug release characteristics of a this compound gel are influenced by several factors, including the concentration of the polymer, the degree of neutralization (pH), and the presence of other excipients.[6][7] Higher polymer concentrations generally lead to increased viscosity and a slower drug release rate.[6]

Mechanism of Drug Release:

Drug release from this compound matrices is typically governed by a combination of diffusion and polymer relaxation (swelling).[1][6] The release mechanism can be influenced by the properties of the drug and the formulation. For water-soluble drugs, release often follows a diffusion-controlled mechanism, while for less soluble drugs, release may be more dependent on the swelling and erosion of the polymer matrix.[6] The release kinetics can often be described by the Korsmeyer-Peppas model, which can help elucidate the dominant release mechanism (Fickian diffusion, non-Fickian transport, or Case-II transport).[7]

Regulatory Considerations

It is important to note that some grades of Carbomer, including this compound, have historically been manufactured using benzene (B151609) as a polymerization solvent. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have raised concerns about residual benzene levels in pharmaceutical products. The United States Pharmacopeia (USP) intends to omit the monographs for several benzene-containing carbomers, including this compound, with a targeted official date of August 1, 2025. Researchers and drug developers are encouraged to use benzene-free grades of carbomers for new product development and to consider reformulating existing products that contain benzene-manufactured carbomers.

Data Presentation

The following tables summarize quantitative data from various studies on this compound in topical drug delivery systems.

Table 1: Formulation Composition and Properties of this compound-based Gels

Formulation CodeThis compound (%)DrugOther Key ExcipientspHViscosity (cps)Reference
NG11Terbinafine & CitralNanoemulsion base6.9 ± 0.2Not Reported
NG22Terbinafine & CitralNanoemulsion base6.9 ± 0.2Not Reported
NG33Terbinafine & CitralNanoemulsion base6.9 ± 0.2Not Reported
Meloxicam GelNot SpecifiedMeloxicam (1%)Hydroxyethyl cellulose (B213188), Triethanolamine, Propylene glycolNot Reported33,000
F1 (FCZ Gel)0.5FluconazoleCarbopol 940 (1.5%)Not ReportedNot Reported
F9 (FCZ Gel)1.5FluconazoleCarbopol 940 (0.5%)Not ReportedNot Reported

Table 2: In Vitro Drug Release and Permeation Data

FormulationDrugRelease/Permeation ParameterValueRelease MediumStudy Duration (h)Reference
Theophylline MatrixTheophylline (10%)Percent Released (10% this compound)45.5%Distilled water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl4[6]
Theophylline MatrixTheophylline (10%)Percent Released (30% this compound)33.6%Distilled water, phosphate buffer pH 7.4, 0.1 N HCl4[6]
Theophylline MatrixTheophylline (10%)Percent Released (50% this compound)24.3%Distilled water, phosphate buffer pH 7.4, 0.1 N HCl4[6]
NG1TerbinafinePercutaneous Flux213 µg/cm²/hNot Specified12
NG2TerbinafinePercutaneous Flux123 µg/cm²/hNot Specified12
NG3TerbinafinePercutaneous Flux74.3 µg/cm²/hNot Specified12
NG1CitralPercutaneous Flux1021 µg/cm²/hNot Specified12
NG2CitralPercutaneous Flux541 µg/cm²/hNot Specified12
NG3CitralPercutaneous Flux353 µg/cm²/hNot Specified12
F1 (FCZ Gel)Fluconazolet90% (time for 90% release)28.7 ± 2.3 minNot SpecifiedNot Specified
F9 (FCZ Gel)Fluconazolet90% (time for 90% release)208.4 ± 3.9 minNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Preparation of a this compound-based Hydroalcoholic Gel

This protocol describes a general method for preparing a hydroalcoholic gel using this compound.

Materials:

  • This compound

  • Deionized water

  • Ethanol

  • Active Pharmaceutical Ingredient (API)

  • Triethanolamine (TEA)

  • Magnetic stirrer and stir bar

  • Beakers

  • pH meter

Procedure:

  • Dispersion of this compound: Slowly and gently disperse the required amount of this compound into deionized water with constant stirring using a magnetic stirrer. Continue stirring until a lump-free, uniform dispersion is obtained.

  • Dissolution of API: In a separate beaker, dissolve the API in ethanol.

  • Mixing: Add the alcoholic solution of the API to the aqueous this compound dispersion with continuous stirring until a homogenous mixture is achieved.

  • Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the mixture to neutralize the this compound. Monitor the pH of the formulation and continue adding TEA until the desired pH (typically between 6.5 and 7.5) is reached and a clear, viscous gel is formed.

Protocol 2: In Vitro Drug Release Study using a Franz Diffusion Cell

This protocol outlines a standard method for evaluating the in vitro release of a drug from a this compound gel formulation.

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate buffered saline, pH 7.4)

  • This compound gel formulation containing the API

  • Magnetic stirrer

  • Water bath with temperature control

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and hair. Cut the skin to the appropriate size to fit the Franz diffusion cell.

  • Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

  • Receptor Compartment: Fill the receptor compartment with the receptor medium and place a small magnetic stir bar. Place the Franz cell in a water bath maintained at 37 ± 0.5°C and allow the medium to equilibrate.

  • Sample Application: Accurately weigh and apply a known amount of the this compound gel formulation onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw a specific volume of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Drug Quantification: Analyze the collected samples for drug content using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative amount of drug released versus time to determine the release profile.

Visualizations

Experimental_Workflow_Gel_Preparation cluster_0 Step 1: Dispersion cluster_1 Step 2: API Solution cluster_2 Step 3: Mixing cluster_3 Step 4: Neutralization & Gelation a Disperse this compound in Water c Combine Carbomer Dispersion and API Solution a->c b Dissolve API in Ethanol b->c d Add Triethanolamine (TEA) c->d e Monitor pH d->e f Formation of Viscous Gel e->f

Caption: Workflow for the preparation of a this compound-based topical gel.

In_Vitro_Drug_Release_Workflow cluster_0 Setup cluster_1 Experiment cluster_2 Analysis A Assemble Franz Diffusion Cell with Membrane B Fill Receptor with Medium & Equilibrate at 37°C A->B C Apply this compound Gel to Donor Compartment B->C D Collect Samples from Receptor at Timed Intervals C->D E Replenish Receptor with Fresh Medium D->E F Quantify Drug Concentration in Samples D->F G Calculate Cumulative Drug Release F->G H Plot Release Profile & Analyze Kinetics G->H

Caption: Experimental workflow for an in vitro drug release study.

Carbomer934_Mechanism_of_Action cluster_0 Formulation cluster_1 Skin Application cluster_2 Drug Release & Permeation cluster_3 Physicochemical Effects A This compound Gel with Entrapped API B Formation of a Film on the Skin Surface A->B C Controlled Release of API from Gel Matrix B->C F Increased Skin Hydration B->F G Protective Barrier B->G D API Partitioning into Stratum Corneum C->D E Diffusion through Skin Layers D->E

Caption: Physicochemical mechanism of this compound on the skin.

References

Application of Carbomer 934 in Mucoadhesive Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a cornerstone in the development of mucoadhesive drug delivery systems. Its ability to form hydrogels at low concentrations, coupled with its excellent bioadhesive properties, makes it a versatile excipient for formulations designed to adhere to mucosal surfaces, thereby prolonging drug residence time and enhancing bioavailability. This document provides detailed application notes and experimental protocols for the utilization of this compound in mucoadhesive formulations.

Mechanism of Mucoadhesion

The mucoadhesive properties of this compound are primarily attributed to the formation of hydrogen bonds between its carboxylic acid groups and the sialic acid and fucose residues present in mucin, the primary glycoprotein (B1211001) component of mucus. Upon contact with a mucosal surface, the polymer rapidly swells and its chains interpenetrate with the mucus layer, creating a strong adhesive bond. This interaction is influenced by factors such as polymer concentration, pH, and the presence of other formulation components.

cluster_0 This compound Formulation cluster_1 Mucosal Surface cluster_2 Mucoadhesion Mechanism Carbomer_934 This compound (Polyacrylic Acid) Formulation Mucoadhesive Formulation Carbomer_934->Formulation Drug Active Drug Drug->Formulation Mucus_Layer Mucus Layer Formulation->Mucus_Layer Contact & Hydration Epithelial_Cells Epithelial Cells Interpenetration Chain Interpenetration Mucus_Layer->Interpenetration H_Bonding Hydrogen Bonding Mucus_Layer->H_Bonding Adhesion Strong Mucoadhesion Interpenetration->Adhesion H_Bonding->Adhesion

Mechanism of this compound Mucoadhesion.

Quantitative Data on this compound in Mucoadhesive Formulations

The following tables summarize key quantitative data from various studies on this compound-based mucoadhesive formulations.

Table 1: Mucoadhesive Strength of this compound Formulations

Formulation TypeDrugThis compound Concentration (%)Other PolymersMucoadhesive Strength (g or dynes/cm²)Reference
Nasal GelVenlafaxine HCl3-Minimum strength[1]
Nasal GelVenlafaxine HCl5 (with Sodium Alginate)Sodium AlginateMaximum strength[1]
Buccal TabletOndansetronIncreased from 1:1:1 to 5:1:1 ratio with SA:GSodium Alginate, Gelatin23.28 ± 0.86 to 31.53 ± 1.63[2][3][4]
HydrogelDiloxanide furoateNot specifiedSodium Alginate, Methacrylate3993.42 dynes/cm²[5]

Table 2: Viscosity of this compound Formulations

Formulation TypeDrugThis compound Concentration (%)Key FindingsReference
Nasal GelVenlafaxine HClIncreased concentrationViscosity increases with polymer concentration.[1]
Topical GelFluconazoleNot specifiedInverse relationship between drug release and viscosity.[6]
Ophthalmic in situ GelTimolol maleateNot specifiedViscosity increased from 129 cps at pH 4 to 265 cps at pH 7.4.[7]

Table 3: Drug Release from this compound Formulations

Formulation TypeDrugThis compound Concentration (%)Release ProfileReference
Nasal GelVenlafaxine HClNot specifiedSustained release over 12 hours.[1]
Topical GelFluconazoleHigher concentrationsExtended drug release.[6]
HydrogelDiclofenac SodiumIncreased concentrationDecreased drug release.[8]
Hydrogel MatrixTheophylline10%, 30%, 50%Anomalous (non-Fickian) release mechanism.[9]
HydrogelDiloxanide furoateIncreased concentrationReduced drug release.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of a Mucoadhesive Gel

This protocol describes the preparation of a mucoadhesive gel using the cold method, suitable for various mucosal applications.

Start Start Dissolve_Drug Dissolve drug in aqueous solution (e.g., purified water, buffer) Start->Dissolve_Drug Add_Carbomer Slowly add this compound to the solution with continuous stirring Dissolve_Drug->Add_Carbomer Neutralize Neutralize the dispersion with a suitable agent (e.g., Triethanolamine) to form the gel Add_Carbomer->Neutralize Rest Allow the gel to stand to ensure complete hydration and removal of air bubbles Neutralize->Rest End End Rest->End

Workflow for Mucoadhesive Gel Preparation.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Purified Water or suitable buffer

  • Neutralizing agent (e.g., Triethanolamine, Sodium Hydroxide)

  • Preservatives (if required)

  • Magnetic stirrer and stir bar

  • Beakers

  • pH meter

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a separate beaker, dissolve the API and any other water-soluble excipients in the desired volume of purified water or buffer with gentle stirring.

  • Slowly disperse the this compound powder into the vortex of the stirred solution to prevent clumping. Continue stirring until a uniform dispersion is obtained.

  • While continuously stirring, slowly add the neutralizing agent dropwise until the desired pH and viscosity are achieved. The gel will form as the pH increases. A typical pH range for gel formation is between 6.0 and 7.5.[10]

  • Stop stirring and allow the gel to stand for a sufficient period (e.g., overnight) to allow for complete hydration of the polymer and the removal of any entrapped air bubbles.

Protocol 2: In Vitro Mucoadhesion Testing (Texture Analyzer Method)

This protocol outlines the determination of mucoadhesive strength using a texture analyzer, a common and reliable method.

Materials:

  • Texture Analyzer (e.g., QTS-25 Texture Analyser)

  • Cylindrical probe

  • Mucosal tissue (e.g., porcine buccal mucosa, goat nasal mucosa)

  • Phosphate (B84403) buffer (pH adjusted to mimic physiological conditions)

  • Prepared mucoadhesive formulation

Procedure:

  • Tissue Preparation: Freshly excised mucosal tissue is obtained and stored in the appropriate buffer. A section of the mucosa is secured to a platform within the texture analyzer.

  • Sample Application: A defined amount of the mucoadhesive formulation is applied to the tip of the cylindrical probe.

  • Measurement:

    • The probe with the formulation is lowered onto the mucosal tissue at a constant speed.

    • A defined contact force is applied for a specific duration to ensure intimate contact between the formulation and the mucosa.

    • The probe is then withdrawn from the tissue at a constant speed.

  • Data Analysis: The force required to detach the probe from the mucosal surface is measured. The peak detachment force or the work of adhesion (calculated from the area under the force-distance curve) is taken as a measure of the mucoadhesive strength.[11]

Protocol 3: In Vitro Drug Release Study (Franz Diffusion Cell)

This protocol describes the use of a Franz diffusion cell to evaluate the in vitro drug release from a mucoadhesive formulation.

Start Start Setup Assemble Franz Diffusion Cell with mucosal membrane Start->Setup Apply_Formulation Apply a known quantity of the mucoadhesive formulation to the donor compartment Setup->Apply_Formulation Fill_Receptor Fill the receptor compartment with pre-warmed dissolution medium Apply_Formulation->Fill_Receptor Sample At predetermined time intervals, withdraw samples from the receptor compartment Fill_Receptor->Sample Replace_Medium Replace the withdrawn volume with fresh, pre-warmed medium Sample->Replace_Medium Analyze Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC, UV-Vis) Sample->Analyze Replace_Medium->Sample Repeat at intervals End End Analyze->End

Experimental Workflow for In Vitro Drug Release Study.

Materials:

  • Franz diffusion cell apparatus

  • Mucosal tissue (e.g., goat nasal mucosa) or synthetic membrane

  • Dissolution medium (e.g., phosphate buffer of appropriate pH)

  • Water bath with temperature control

  • Magnetic stirrer

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Membrane Preparation: A piece of mucosal tissue is carefully excised and mounted between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.

  • Apparatus Setup: The receptor compartment is filled with a known volume of pre-warmed dissolution medium, and the temperature is maintained at 37 ± 0.5°C. The medium is continuously stirred with a small magnetic stir bar.

  • Sample Application: A precise amount of the mucoadhesive formulation is placed on the surface of the mucosal membrane in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.

  • Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method. The cumulative amount of drug released is then calculated and plotted against time to determine the release profile.[1]

Conclusion

This compound is a highly effective and versatile polymer for the development of mucoadhesive drug delivery systems. By carefully controlling the concentration of this compound and other formulation variables, it is possible to tailor the mucoadhesive strength, viscosity, and drug release characteristics to meet the specific requirements of the intended application. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists working with this compound in the field of mucoadhesive drug delivery.

References

Carbomer 934 as a Suspending Agent in Pharmaceutical Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose (B13894) or pentaerythritol.[1][2] It is a well-established excipient in the pharmaceutical industry, widely recognized for its efficacy as a thickening, gelling, and suspending agent.[3][4] In its dry form, this compound is a white, fluffy, acidic, and hygroscopic powder. When dispersed in water and neutralized with a suitable base, it forms a highly viscous gel, capable of suspending insoluble drug particles and preventing their sedimentation.[5] This property makes it an invaluable tool in the formulation of stable and elegant oral and topical pharmaceutical suspensions.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a suspending agent in pharmaceutical preparations.

Mechanism of Action as a Suspending Agent

The suspending action of this compound is primarily attributed to the formation of a three-dimensional network structure upon neutralization in an aqueous medium. In its acidic form, the polymer chains are coiled. Upon neutralization with an alkali (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer chains. This repulsion causes the polymer to uncoil and swell, entrapping water molecules and significantly increasing the viscosity of the medium. The resulting gel matrix provides a high yield value, meaning a certain amount of force (shear stress) is required to initiate flow. This high viscosity at low shear rates effectively suspends the drug particles, preventing them from settling.

cluster_0 Dispersion in Water (Acidic pH) cluster_1 Neutralization (Alkaline pH) cluster_2 Result Coiled_Polymer This compound (Coiled Polymer Chains) Uncoiled_Polymer Ionized this compound (Uncoiled & Swollen Polymer Chains) Coiled_Polymer->Uncoiled_Polymer Addition of Neutralizing Agent Network_Formation 3D Gel Network Formation Uncoiled_Polymer->Network_Formation Suspension_Stabilization Stable Pharmaceutical Suspension Network_Formation->Suspension_Stabilization Entraps Drug Particles

Figure 1: Mechanism of this compound as a suspending agent.

Quantitative Data

The following tables summarize the typical relationship between Carbomer 934P concentration, pH, and the resulting viscosity of a pharmaceutical suspension, based on data for an ibuprofen (B1674241) suspension.[6][7]

Table 1: Effect of Carbomer 934P Concentration on Viscosity

Carbomer 934P Concentration (% w/w)Approximate Viscosity (mPa·s) at pH ~5.3
0.4025,000
0.4430,000
0.4835,000

Table 2: Effect of pH on the Viscosity of a 0.44% w/w Carbomer 934P Suspension

pHApproximate Viscosity (mPa·s)
4.822,000
5.026,000
5.330,000
5.627,000

Experimental Protocols

Preparation of a Pharmaceutical Suspension using this compound

This protocol provides a general method for preparing a pharmaceutical suspension using this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Purified Water

  • Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

  • Wetting agent (e.g., Glycerin, Propylene Glycol)

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Sweeteners, flavors, and colors (as required)

  • Beakers, overhead stirrer, pH meter, graduated cylinders

Protocol:

  • Dispersion of this compound:

    • In a primary beaker, add the required amount of purified water.

    • While stirring the water at a moderate speed with an overhead stirrer, slowly and carefully sift the this compound powder onto the surface of the water to avoid clumping.

    • Continue stirring until the this compound is fully dispersed and hydrated. This may take 30-60 minutes. The dispersion will appear translucent and slightly viscous.

  • Preparation of the Drug Phase:

    • In a separate beaker, triturate the API powder with a suitable wetting agent to form a smooth paste. This step is crucial for preventing particle agglomeration when the API is added to the aqueous vehicle.

  • Incorporation of the Drug Phase:

    • Slowly add the drug paste to the this compound dispersion with continuous stirring.

    • Mix until a uniform dispersion of the API is achieved.

  • Neutralization:

    • While continuously monitoring the pH with a calibrated pH meter, slowly add the neutralizing agent dropwise to the suspension.

    • Continue adding the neutralizing agent until the desired pH is reached (typically between 5.0 and 7.0 for optimal viscosity). A significant increase in viscosity will be observed as the pH approaches the target range.

  • Addition of Other Excipients:

    • Dissolve preservatives, sweeteners, and other soluble excipients in a small amount of purified water and add to the suspension.

    • Add any flavors and colors as required.

  • Final Volume Adjustment:

    • Transfer the suspension to a graduated cylinder and add purified water to reach the final desired volume.

    • Mix thoroughly to ensure homogeneity.

Start Start: Suspension Preparation Disperse_Carbomer Disperse this compound in Purified Water Start->Disperse_Carbomer Prepare_Drug_Phase Prepare Drug Phase: Triturate API with Wetting Agent Disperse_Carbomer->Prepare_Drug_Phase Incorporate_Drug Incorporate Drug Phase into Carbomer Dispersion Disperse_Carbomer->Incorporate_Drug Prepare_Drug_Phase->Incorporate_Drug Neutralize Neutralize with Alkali to Desired pH Incorporate_Drug->Neutralize Add_Excipients Add Other Excipients (Preservatives, Flavors, etc.) Neutralize->Add_Excipients Adjust_Volume Adjust to Final Volume with Purified Water Add_Excipients->Adjust_Volume End End: Homogeneous Suspension Adjust_Volume->End cluster_prep Suspension Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare Suspension with Varying this compound Concentrations Viscosity Viscosity Measurement Prep->Viscosity Sedimentation Sedimentation Volume (F) Measurement Prep->Sedimentation Analysis Analyze Data: - Viscosity vs. Concentration - F vs. Time - Number of Inversions Viscosity->Analysis Redispersibility Redispersibility Test Sedimentation->Redispersibility Redispersibility->Analysis

References

Application Notes and Protocols for Viscosity Measurement of Carbomer 934 Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight, cross-linked polymer of acrylic acid that is widely utilized in the pharmaceutical and cosmetic industries as a primary thickening, suspending, and emulsifying agent.[1][2] In its dry form, it exists as a white, fluffy, and hygroscopic powder.[1] When dispersed in water and neutralized with a suitable base, this compound swells to form a gel, exhibiting a significant increase in viscosity.[1][3] The rheological properties of these gels are critical to the final product's performance, stability, and sensory characteristics.

These application notes provide a comprehensive methodology for the preparation of this compound gels and the subsequent measurement of their viscosity. The protocols are designed to ensure reproducible and accurate results, which are essential for formulation development, quality control, and comparative studies.

Factors Influencing Viscosity

The viscosity of this compound gels is not an intrinsic property but is influenced by several factors:

  • Concentration: Higher concentrations of this compound lead to a more structured gel network and, consequently, higher viscosity.[4] Typical usage levels range from 0.1% to 2.5%.[3][5]

  • pH: The viscosity of Carbomer gels is highly pH-dependent. Maximum viscosity is typically achieved in a pH range of 6 to 10 upon neutralization of the acidic polymer.[3][6]

  • Neutralizing Agent: Different bases, such as sodium hydroxide (B78521) (NaOH) and triethanolamine (B1662121) (TEA), can be used for neutralization and may subtly affect the final viscosity and clarity of the gel.[6][7]

  • Temperature: While this compound gels exhibit good thermal stability, significant temperature changes can influence viscosity.[2]

  • Shear Rate: this compound gels are non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as the applied shear rate increases.[8][9]

  • Presence of Electrolytes: High concentrations of electrolytes can cause a reduction in viscosity due to the shielding of the ionic charges on the polymer backbone, which leads to a less expanded network.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Gels

This protocol details the steps for the preparation of a 1% w/w this compound gel. The formulation can be adjusted based on the desired final concentration.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

  • Analytical balance

  • Beaker

  • Overhead stirrer or magnetic stirrer with a vortex-creating stir bar

  • pH meter

  • Spatula

Procedure:

  • Dispersion:

    • Weigh the required amount of deionized water into a beaker.

    • While stirring the water at a moderate speed to create a vortex, slowly and carefully sprinkle the this compound powder onto the surface of the vortex. This method, known as sifting, helps to prevent the formation of agglomerates or "fish eyes."[5]

    • Continue stirring until the this compound is fully dispersed and the solution appears uniform, though it will be acidic and have low viscosity at this stage. This may take 30 to 90 minutes.[10]

  • Hydration:

    • Allow the dispersion to hydrate (B1144303) for at least 30 minutes. This allows the polymer particles to swell.

  • Neutralization:

    • While continuing to stir the dispersion at a low speed, slowly add the neutralizing agent dropwise.

    • Monitor the pH of the dispersion continuously using a calibrated pH meter.

    • Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached.[11][12] A very viscous gel will form as the pH increases.[11][12]

    • Avoid over-neutralization, as it can lead to a decrease in viscosity.[7]

  • Final Mixing and Degassing:

    • Once the target pH is achieved, continue gentle stirring for another 10-15 minutes to ensure homogeneity.

    • To remove any entrapped air bubbles, which can affect viscosity readings, the gel can be left to stand for several hours or centrifuged at a low speed.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol describes the use of a Brookfield-type rotational viscometer for measuring the apparent viscosity of the prepared this compound gel.

Materials and Equipment:

  • Prepared this compound gel

  • Rotational viscometer (e.g., Brookfield DV-series) with appropriate spindles

  • Guard leg (spindle protector)

  • Beaker (600 mL is often recommended to minimize wall effects)[13]

  • Water bath for temperature control

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Attach the guard leg to the viscometer.[13]

    • Select an appropriate spindle and rotational speed. For high-viscosity gels, a T-bar spindle (e.g., Spindle 96) with a Helipath stand may be necessary to ensure the spindle is always cutting into fresh material. For less viscous gels, a disk-type spindle may be suitable. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Sample Preparation and Equilibration:

    • Place the beaker containing the this compound gel into a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 1 hour.[14]

    • Ensure the gel is free of air bubbles.

  • Measurement:

    • Lower the viscometer head and immerse the selected spindle into the center of the gel until the fluid level reaches the immersion mark on the spindle shaft.[13]

    • Turn on the viscometer motor and allow the reading to stabilize. The time for stabilization will depend on the gel's properties and the rotational speed.[13]

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). For shear-thinning materials, it is crucial to report the spindle, rotational speed, and temperature along with the viscosity value.

  • Data Reporting:

    • For a comprehensive rheological profile, measurements can be taken at multiple rotational speeds to observe the shear-thinning behavior.

    • The apparent viscosity is calculated by multiplying the dial reading (for analog models) or the direct digital readout by the appropriate factor for the spindle and speed combination used.[13]

Data Presentation

The following tables summarize typical quantitative data for this compound gels.

Table 1: Viscosity of this compound Gels at Different Concentrations

This compound Concentration (% w/w)Neutralizing AgentpHTemperature (°C)Apparent Viscosity (mPa·s)
0.2Triethanolamine6.0-7.025~5,000 - 15,000
0.5Sodium Hydroxide7.3-7.82530,500 - 39,400[11]
1.0Triethanolamine6.0-7.025~40,000 - 60,000
2.0Triethanolamine6.0-7.025> 70,000

Note: These are approximate values and can vary depending on the specific batch of this compound, the exact pH, and the measurement parameters.

Table 2: Influence of pH on the Viscosity of a 0.5% this compound Gel

pHApparent Viscosity (mPa·s) at a shear rate of 40 s⁻¹
4.0Low
5.0Moderate Increase
6.0High (approaching maximum)[4]
7.0Maximum
8.0High (stable)
9.0Gradual Decrease
10.0Further Decrease

Data adapted from the general behavior of Carbomer gels, showing that the highest viscosity is achieved when neutralized to a pH of around 6-7.[4]

Visualization of Workflows

The following diagrams illustrate the key processes involved in the preparation and viscosity measurement of this compound gels.

experimental_workflow cluster_prep Gel Preparation cluster_visc Viscosity Measurement start_prep Start: Weigh Materials dispersion Disperse this compound in Deionized Water start_prep->dispersion 1. Sift powder into vortex hydration Hydrate the Dispersion dispersion->hydration 2. Allow to swell neutralization Neutralize with Base to Target pH (6.0-7.5) hydration->neutralization 3. Monitor pH mixing Final Mixing and Degassing neutralization->mixing 4. Ensure uniformity end_prep End: Homogeneous Gel mixing->end_prep start_visc Start: Equilibrate Gel end_prep->start_visc Transfer Gel for Measurement setup Set up Viscometer (Spindle, Speed, Temp) start_visc->setup 1. Control temperature measurement Immerse Spindle and Stabilize Reading setup->measurement 2. Center spindle data_rec Record Viscosity Data measurement->data_rec 3. Note torque % end_visc End: Report Results data_rec->end_visc

Caption: Experimental workflow for this compound gel preparation and viscosity measurement.

logical_relationships cluster_factors Key Factors cluster_properties Resulting Properties concentration Carbomer Concentration viscosity Apparent Viscosity concentration->viscosity directly proportional ph pH ph->viscosity optimal range (6-10) temp Temperature temp->viscosity inversely proportional (generally) shear Shear Rate shear->viscosity inversely proportional rheology Rheological Behavior (Shear-thinning) viscosity->rheology

Caption: Logical relationships between key factors and the viscosity of this compound gels.

References

Application Notes and Protocols: Carbomer 934 in the Preparation of Nanoemulsion Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Carbomer 934 in the formulation of nanoemulsion gels. This document is intended to guide researchers and drug development professionals in the preparation, characterization, and application of these advanced topical drug delivery systems.

Introduction to this compound in Nanoemulsion Gels

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm.[1] Their small droplet size provides a large surface area, which can enhance the dissolution and bioavailability of poorly water-soluble drugs. However, the low viscosity of nanoemulsions limits their applicability for topical and transdermal delivery due to poor retention on the skin.[2][3]

This compound, a high molecular weight polymer of acrylic acid, is a versatile gelling agent widely used in pharmaceutical formulations to increase viscosity and provide a desirable gel-like consistency.[4] By incorporating a nanoemulsion into a this compound-based gel, a nanoemulsion gel is formed. This formulation combines the advantages of nanoemulsions, such as enhanced drug solubilization and permeation, with the favorable rheological properties of a gel, leading to improved skin adhesion and controlled drug release.[1][2] The concentration of this compound is a critical parameter that can be adjusted to modulate the skin permeation profiles of the nanoemulsion gel.[[“]][6]

Experimental Protocols

Preparation of the Nanoemulsion

This protocol describes the spontaneous emulsification method, a low-energy technique for preparing nanoemulsions.

Materials:

  • Oil phase (e.g., Isopropyl myristate, Labrafil-M2125CS)[2]

  • Surfactant (e.g., Cremophor RH40, Tween 80)[2][3]

  • Co-surfactant (e.g., Transcutol-P, Propylene glycol)[2][3]

  • Aqueous phase (distilled water)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Analytical balance

Procedure:

  • Selection of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1 (w/w).[3]

    • For each Smix ratio, prepare different weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil-Smix mixture with the aqueous phase (distilled water) dropwise under gentle stirring.

    • Observe the mixture for transparency and flowability. The points where clear and fluid nanoemulsions are formed are plotted on a pseudo-ternary phase diagram to identify the nanoemulsion region.

  • Preparation of Drug-Loaded Nanoemulsion:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Dissolve the accurately weighed API in the oil phase.

    • Add the Smix (surfactant and co-surfactant) to the oil phase and mix.

    • Add the aqueous phase dropwise to the oil-Smix mixture with continuous stirring until a clear and transparent nanoemulsion is formed.[7]

Preparation of the Nanoemulsion Gel

This protocol outlines the incorporation of the prepared nanoemulsion into a this compound gel base.

Materials:

Equipment:

  • Magnetic stirrer or mechanical stirrer

  • pH meter

Procedure:

  • Dispersion of this compound: Slowly disperse the desired amount of this compound (e.g., 1%, 1.5%, 2% w/w) in distilled water with constant stirring.[2][7] Avoid lump formation by adding the polymer in small increments.

  • Hydration: Allow the dispersion to hydrate (B1144303) for an extended period (e.g., 24 hours) to ensure complete swelling of the polymer.[2]

  • Incorporation of Nanoemulsion: Gradually add the prepared nanoemulsion to the hydrated this compound dispersion under continuous stirring until a homogenous mixture is obtained.[1]

  • Neutralization: Adjust the pH of the nanoemulsion gel to a skin-friendly range (typically 5.5-7.0) by adding triethanolamine dropwise while stirring.[1] This neutralization step will cause the polymer to uncoil and the viscosity to increase, forming the final gel structure.

Characterization of Nanoemulsion Gels

Physicochemical Characterization
ParameterMethodTypical ResultsReference
Appearance Visual inspection for color, clarity, and homogeneity.Translucent to whitish, homogenous, and free from any aggregates.[2]
pH Measured using a calibrated pH meter at room temperature.5.5 - 7.0 (suitable for topical application).[1][7]
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS) using a particle size analyzer.Droplet size: 50 - 200 nm; PDI: < 0.3, indicating a narrow size distribution.[2]
Zeta Potential Measured using a Zetasizer based on electrophoretic mobility.-20 to -30 mV, indicating good physical stability due to electrostatic repulsion.[2]
Viscosity Determined using a rotational viscometer (e.g., Brookfield viscometer) at a controlled temperature.Viscosity increases with increasing this compound concentration.[1][2]
Spreadability Measured by pressing a known amount of gel between two glass slides and determining the time taken for the top slide to move a certain distance under a specific weight.Higher spreadability indicates easier application.[2]
In Vitro Drug Release and Skin Permeation Studies
ParameterMethodKey FindingsReference
In Vitro Drug Release Franz diffusion cell using a synthetic membrane (e.g., dialysis membrane). The cumulative amount of drug released is measured over time.The release rate is typically higher from the nanoemulsion gel compared to conventional gels.[1]
Ex Vivo Skin Permeation Franz diffusion cell using excised animal or human skin. The amount of drug permeated through the skin is quantified over time.Nanoemulsion gels generally show enhanced skin permeation compared to conventional formulations. The permeation rate can be modulated by the concentration of this compound.[2][[“]]

Quantitative Data Summary

The following tables summarize quantitative data from studies on nanoemulsion gels formulated with this compound.

Table 1: Formulation and Physicochemical Properties of a Raloxifene Hydrochloride Nanoemulsion Gel [2]

ParameterValue
This compound Concentration1% w/v
Droplet Size56.73 ± 0.58 nm
Zeta Potential-22.20 ± 0.02 mV
Spreadability18.35 ± 0.45 g·cm/s
Viscosity98.54 ± 0.39 mPas

Table 2: Effect of this compound Concentration on the Ex Vivo Skin Permeation of Terbinafine and Citral [[“]][6][8]

FormulationThis compound Conc. (% w/w)Terbinafine Flux (μg/cm²/h)Citral Flux (μg/cm²/h)
Nanoemulsion (NE)02151026
Nanoemulsion Gel 1 (NG1)12131021
Nanoemulsion Gel 2 (NG2)2123541
Nanoemulsion Gel 3 (NG3)374.3353

Visualizations

experimental_workflow cluster_NE_prep Nanoemulsion Preparation cluster_NEG_prep Nanoemulsion Gel Preparation cluster_characterization Characterization A API & Excipient Solubility Screening B Construct Pseudo-ternary Phase Diagram A->B C Select Formulation & Prepare Drug-Loaded Nanoemulsion B->C E Incorporate Nanoemulsion into Gel Base C->E D Hydrate this compound in Water D->E F Neutralize with Triethanolamine E->F G Physicochemical Characterization (pH, Size, Viscosity) F->G H In Vitro Drug Release F->H I Ex Vivo Skin Permeation F->I

Caption: Experimental workflow for the preparation and characterization of a this compound-based nanoemulsion gel.

logical_relationship cluster_formulation Formulation Components cluster_properties Resulting Properties NE Nanoemulsion (API, Oil, Surfactant, Co-surfactant, Water) NEG Nanoemulsion Gel NE->NEG C934 This compound C934->NEG Viscosity Increased Viscosity & Improved Adhesion C934->Viscosity directly influences TEA Triethanolamine TEA->NEG NEG->Viscosity Release Controlled Drug Release NEG->Release Permeation Enhanced Skin Permeation NEG->Permeation

Caption: Logical relationship of components in a this compound nanoemulsion gel and their resulting properties.

References

Characterization of Carbomer 934: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2][3][4] It is a synthetic polymer widely used in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[5] In its raw form, it appears as a white, fluffy, and hygroscopic powder.[5] A thorough characterization of this compound is crucial for ensuring its quality, performance, and compliance with pharmacopeial standards. This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound, intended for researchers, scientists, and drug development professionals.

Key Quality Attributes and Specifications

A summary of the key quantitative specifications for this compound is presented in the table below, primarily based on the United States Pharmacopeia (USP) monographs.[1][3][4]

PropertySpecification
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on dried basis)[1][3][4]
Viscosity (0.5% neutralized aqueous dispersion at 25°C) 30,500 - 39,400 mPa·s[1][3][4]
Loss on Drying NMT 2.0%[6][7]
Limit of Benzene NMT 0.5%[3]
Heavy Metals NMT 0.002%[6][7]

Analytical Techniques: Application Notes and Protocols

A typical workflow for the quality control testing of this compound raw material involves a series of analytical techniques to confirm its identity, purity, and functional properties.

cluster_0 Quality Control Workflow for this compound Raw Material Raw Material Identification Identification Raw Material->Identification Sampling Assay & Purity Assay & Purity Identification->Assay & Purity Physicochemical Properties Physicochemical Properties Assay & Purity->Physicochemical Properties Final Approval Final Approval Physicochemical Properties->Final Approval

Caption: A typical quality control workflow for this compound raw material.

Identification

Application: FTIR spectroscopy is a fundamental technique for the identification of this compound. It confirms the chemical structure of the polymer by comparing its infrared absorption spectrum with that of a reference standard.

Protocol:

  • Sample Preparation: Prepare the this compound sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried polymer with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrument Setup: Set the FTIR spectrometer to record the spectrum over a specific wavenumber range, typically 4000 to 400 cm⁻¹.

  • Data Acquisition: Record the IR spectrum of the sample.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[3] The strongest band is typically observed at 1710 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid groups.[3]

Application: Simple colorimetric tests provide a rapid preliminary identification of this compound based on the pH of its aqueous dispersion.

Protocol:

  • Sample Dispersion: Prepare a 10 mg/mL dispersion of this compound in water.[1]

  • Test 1: To one portion of the dispersion, add thymol (B1683141) blue indicator. An orange color is produced.[1]

  • Test 2: To another portion of the dispersion, add cresol (B1669610) red indicator. A yellow color is produced.[1]

Application: This test confirms the ability of this compound to form a viscous gel upon neutralization, a key functional characteristic.

Protocol:

  • Sample Dispersion: Prepare a 10 mg/mL dispersion of this compound in water.[1]

  • Neutralization: Adjust the pH of the dispersion to approximately 7.5 with 1 N sodium hydroxide (B78521).

  • Observation: A very viscous gel is produced.[1]

Assay

Application: This assay determines the percentage of carboxylic acid groups in the polymer, which is a critical parameter for its functionality and is specified in pharmacopeias. The acceptable range is between 56.0% and 68.0% on a dried basis.[1][3][4]

Protocol:

  • Sample Preparation: Accurately weigh about 400 mg of previously dried this compound.

  • Dispersion: Slowly add the sample to 400 mL of water in a beaker while stirring continuously at approximately 1000 rpm. Continue stirring for 15 minutes.

  • Titration: Titrate the dispersion with a standardized 0.25 N sodium hydroxide solution.

  • Endpoint Detection: Determine the endpoint potentiometrically using a calomel-glass or silver/silver chloride electrode.[1]

  • Calculation: Calculate the percentage of carboxylic acid groups.

Physicochemical Properties

Application: The viscosity of a neutralized this compound dispersion is a critical quality attribute that dictates its thickening performance. The USP specification for a 0.5% neutralized aqueous dispersion is between 30,500 and 39,400 mPa·s.[1][3][4]

Protocol:

  • Dispersion Preparation: Carefully add 2.50 g of previously dried this compound to 500 mL of water in a 1000-mL beaker while stirring continuously at 1000 ± 10 rpm.[6] The stirrer shaft should be set at an angle of 60° and to one side of the beaker, with the propeller near the bottom.[6] The addition should take 45 to 90 seconds.[6] Continue stirring for 15 minutes.[6]

  • Hydration: Remove the stirrer and place the beaker in a 25 ± 0.2 °C water bath for 30 minutes.[6]

  • Neutralization: Insert the stirrer to a depth that avoids drawing air into the dispersion and, while stirring at 300 ± 10 rpm, titrate with an 18% sodium hydroxide solution to a pH between 7.3 and 7.8, determining the endpoint potentiometrically.[6]

  • Equilibration: Return the neutralized mucilage to the 25 °C water bath for 1 hour.[6]

  • Viscosity Measurement: Perform the viscosity determination without delay using a suitable rotational viscometer (e.g., Brookfield RVT) equipped with a spindle rotating at 20 rpm.[6]

cluster_0 Viscosity Measurement Workflow Start Start Dispersion Prepare 0.5% this compound Dispersion Start->Dispersion Hydration Hydrate at 25°C for 30 min Dispersion->Hydration Neutralization Neutralize to pH 7.3-7.8 Hydration->Neutralization Equilibration Equilibrate at 25°C for 1 hour Neutralization->Equilibration Measurement Measure Viscosity with Rotational Viscometer Equilibration->Measurement End End Measurement->End

Caption: Workflow for the viscosity measurement of this compound.

Application: Rheological studies provide a more in-depth understanding of the viscoelastic properties of this compound gels, which is crucial for predicting their behavior during processing, application, and storage.

Protocol:

  • Sample Preparation: Prepare a neutralized this compound gel at the desired concentration (e.g., 0.5% w/v).

  • Instrument: Use a controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

  • Oscillatory Measurements (Frequency Sweep):

    • Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, typically 0.1-1%) over a frequency range of 0.01 to 100 Hz.[2]

    • This determines the storage modulus (G') and loss modulus (G''). For Carbomer gels, G' is typically higher than G'', indicating a predominantly elastic behavior.[8]

  • Steady Shear Measurements (Flow Curve):

    • Perform a steady shear rate sweep over a wide range (e.g., 0.001 to 1000 s⁻¹).

    • This generates a flow curve (viscosity vs. shear rate), which for this compound gels typically shows shear-thinning behavior (viscosity decreases with increasing shear rate).[1][9]

  • Yield Stress Measurement:

    • Perform a stress sweep at a constant low frequency to determine the yield stress, which is the minimum stress required to initiate flow.

Application: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transitions of this compound.

Protocol - TGA:

  • Instrument: Use a thermogravimetric analyzer.

  • Sample: Place a small, accurately weighed amount of this compound (typically 5-10 mg) in an aluminum or platinum pan.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10-20°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA thermogram shows weight loss as a function of temperature. For this compound, a significant weight loss is expected due to decomposition.

Protocol - DSC:

  • Instrument: Use a differential scanning calorimeter.

  • Sample: Place a small, accurately weighed amount of this compound (typically 5-10 mg) in an aluminum pan and seal it. An empty sealed pan is used as a reference.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range. A heat-cool-heat cycle is often employed to erase the thermal history of the polymer.

  • Data Analysis: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. This can be used to determine the glass transition temperature (Tg) of the polymer. For many polymers, the Tg is a key characteristic.[10]

Application: Particle size distribution of the dry this compound powder can influence its dispersion and dissolution properties. Laser diffraction is a common technique for this analysis.

Protocol:

  • Instrument: Use a laser diffraction particle size analyzer with a dry powder dispersion unit.

  • Sample Preparation: Ensure a representative sample of the this compound powder is obtained.

  • Dispersion: Disperse the powder in a stream of air. The dispersion pressure should be optimized to break up agglomerates without fracturing the primary particles. This can be achieved by performing a pressure titration and observing the particle size as a function of dispersion pressure.[5]

  • Measurement: Measure the scattered light pattern as the dispersed particles pass through the laser beam.

  • Data Analysis: The instrument's software calculates the particle size distribution based on the scattering pattern using an appropriate optical model (e.g., Mie theory).

Application: SEM is used to visualize the surface morphology and particle shape of this compound powder.

Protocol:

  • Sample Mounting: Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

  • Coating: As this compound is a non-conductive polymer, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging: Introduce the coated sample into the SEM chamber and acquire images at various magnifications to observe the particle morphology.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound.

Table 1: Rheological Properties of a 0.5% Neutralized this compound Gel

ParameterTypical Value
Zero Shear Viscosity (η₀) High (e.g., > 10⁵ Pa·s)
Yield Stress (τ₀) 30 - 90 Pa[8]
Flow Behavior Index (n) < 1 (indicating shear-thinning)
Storage Modulus (G') at 1 Hz > Loss Modulus (G'')

Table 2: Thermal Properties of this compound

ParameterTypical Value/Observation
Glass Transition Temperature (Tg) ~100-105 °C
Decomposition Temperature (TGA) Significant weight loss starts above 200 °C

Logical Relationships of Characterization Techniques

The various analytical techniques are interconnected and provide a holistic understanding of this compound's properties.

cluster_0 Interrelation of this compound Characterization Techniques Chemical_Structure Chemical Structure (Polyacrylic Acid, Cross-linked) FTIR FTIR Chemical_Structure->FTIR Carboxylic_Acid_Assay Carboxylic Acid Assay Chemical_Structure->Carboxylic_Acid_Assay Functional_Properties Functional Properties (Gel) Chemical_Structure->Functional_Properties Thermal_Properties Thermal Properties Chemical_Structure->Thermal_Properties Physical_Properties Physical Properties (Powder) Particle_Size Particle Size Analysis Physical_Properties->Particle_Size SEM SEM Physical_Properties->SEM Physical_Properties->Functional_Properties Viscosity Viscosity Functional_Properties->Viscosity Rheology Rheology Functional_Properties->Rheology TGA_DSC TGA/DSC Thermal_Properties->TGA_DSC

Caption: Interrelation of analytical techniques for this compound characterization.

References

Application Notes and Protocols for Neutralizing Carbomer 934 with Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the neutralization of Carbomer 934 with triethanolamine (B1662121) (TEA) to form a stable, viscous gel suitable for various pharmaceutical and cosmetic applications. The information compiled is based on established scientific literature and technical documentation.

Introduction

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose (B13894) or pentaerythritol.[1][2] When dispersed in water, it forms an acidic solution with low viscosity.[3][4] Neutralization of this acidic dispersion with a suitable base, such as triethanolamine (TEA), causes the polymer to uncoil and swell due to electrostatic repulsion between the ionized carboxyl groups, resulting in the formation of a viscous gel.[4][5][6] This process is critical for achieving the desired rheological properties in formulations like gels, creams, lotions, and suspensions.[7][8]

Triethanolamine is a commonly used neutralizing agent in these formulations due to its ability to form stable gels and its compatibility with other ingredients.[3][4] The final pH of the gel is a critical parameter that influences its viscosity and stability, with the optimal pH range for maximum viscosity typically being between 6.0 and 8.0.[9][10][11]

Experimental Protocols

Materials and Equipment
  • Materials:

    • This compound powder

    • Triethanolamine (TEA)

    • Purified water (deionized or distilled)

    • Other formulation excipients (e.g., humectants like propylene (B89431) glycol, preservatives like methylparaben)[12][13]

  • Equipment:

    • Analytical balance

    • Beakers or stainless steel vessels

    • Overhead stirrer or magnetic stirrer with a vortex-inhibiting impeller

    • pH meter

    • Viscometer (e.g., Brookfield viscometer)

    • Homogenizer (optional, for achieving a more uniform dispersion)

Protocol for Preparation of a 1% this compound Gel

This protocol outlines the steps for preparing a basic 1% (w/w) this compound gel neutralized with TEA.

Step 1: Dispersion of this compound

Proper dispersion of this compound is crucial to avoid the formation of lumps, which are difficult to hydrate.[14]

  • Weigh the required amount of purified water into a suitable vessel.

  • While continuously stirring the water at a moderate speed (e.g., 800-1200 rpm) to create a vortex, slowly and evenly sprinkle the this compound powder onto the surface of the vortex.[14][15] This method prevents the powder from clumping.

  • Continue stirring until the this compound is fully dispersed and hydrated. This may take 30-60 minutes. The resulting dispersion will be acidic (pH approximately 2.5-3.5) and have low viscosity.[11][16]

Step 2: Neutralization with Triethanolamine

  • Prepare a 10% (w/v) solution of TEA in purified water. Using a diluted solution of the neutralizing agent helps to control the neutralization process and prevent localized high pH, which can lead to gel precipitation.

  • While gently stirring the this compound dispersion, slowly add the 10% TEA solution dropwise.

  • Monitor the pH of the dispersion continuously using a calibrated pH meter.

  • Continue adding the TEA solution until the desired pH is reached (typically between 6.0 and 7.5 for optimal viscosity).[10][17] As the pH increases, the viscosity of the dispersion will increase significantly.

  • Once the target pH is reached, stop adding the TEA solution and continue gentle stirring for another 10-15 minutes to ensure homogeneity.

Step 3: Final Product Formulation

  • If other ingredients such as active pharmaceutical ingredients (APIs), humectants, or preservatives are required, they can be added at appropriate stages. Water-soluble components are typically added to the water before dispersing the this compound. Oil-soluble components can be incorporated after neutralization to form an emulsion.

  • Allow the final gel to stand for some time to allow any entrapped air bubbles to escape.[17]

Data Presentation

The following tables summarize key quantitative data related to the neutralization of this compound with TEA.

Table 1: Typical Concentrations of this compound and Corresponding Viscosity Ranges

This compound Concentration (% w/v)Neutralizing AgentTypical Viscosity Range (cP) at pH 7.0Reference(s)
0.5%Triethanolamine30,500 - 39,400[1][2]
1.0%TriethanolamineVaries depending on specific conditions[17]
2.0%TriethanolamineVaries depending on specific conditions[17]
3.0%TriethanolamineVaries depending on specific conditions[17]

Table 2: pH and its Effect on Viscosity of Carbomer Gels

pHViscosityReference(s)
< 3.0Low[3]
3.0 - 5.0Increases with pH[11]
5.0 - 8.0High, optimal range[9][18]
> 9.0Decreases[11]

Table 3: Recommended Ratios of Triethanolamine to this compound for Neutralization

NeutralizerRatio (Neutralizer:Carbomer) by weightReference(s)
Triethanolamine (TEA)Approximately 1.5:1[16]

Note: The exact ratio may vary depending on the desired final pH and the specific grade of this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dispersion Dispersion Phase cluster_neutralization Neutralization Phase cluster_final Finalization weigh_water 1. Weigh Purified Water disperse_carbomer 4. Disperse this compound in Water with Stirring weigh_water->disperse_carbomer weigh_carbomer 2. Weigh this compound weigh_carbomer->disperse_carbomer prepare_tea 3. Prepare 10% TEA Solution add_tea 5. Slowly Add TEA Solution prepare_tea->add_tea disperse_carbomer->add_tea monitor_ph 6. Monitor pH add_tea->monitor_ph Continuous Monitoring monitor_ph->add_tea Adjust as needed final_stir 7. Final Stirring monitor_ph->final_stir Target pH Reached deaeration 8. Deaeration final_stir->deaeration final_gel Final Viscous Gel deaeration->final_gel

Caption: Workflow for this compound Gel Preparation.

Neutralization Mechanism

G cluster_before Before Neutralization (Low pH) cluster_neutralizer Neutralizing Agent cluster_after After Neutralization (Neutral pH) carbomer_coiled This compound Polymer (Tightly Coiled) low_viscosity Low Viscosity Dispersion carbomer_coiled->low_viscosity carbomer_uncoiled Ionized this compound Polymer (Uncoiled and Swollen) carbomer_coiled->carbomer_uncoiled  + TEA (Neutralization) tea Triethanolamine (TEA) high_viscosity High Viscosity Gel carbomer_uncoiled->high_viscosity

Caption: Mechanism of this compound Neutralization.

References

Application of Carbomer 934 in Controlled-Release Oral Tablets: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a key excipient in the pharmaceutical industry for the development of controlled-release oral solid dosage forms. Its ability to form a hydrogel matrix upon hydration makes it an effective agent for modulating drug release over an extended period. This document provides detailed application notes and protocols for the utilization of this compound in the formulation of controlled-release tablets.

Mechanism of Controlled Release

When a tablet containing this compound comes into contact with gastrointestinal fluid, the polymer on the tablet's surface hydrates and swells, forming a viscous gel layer.[1] This hydrogel acts as a barrier to both the influx of fluid and the diffusion of the dissolved drug. The drug release is then governed by a combination of diffusion through the gel layer and erosion of the matrix.[1][2] The cross-linked nature of this compound results in the formation of discrete microgels, which distinguishes its release mechanism from that of linear polymers like HPMC.[1] The drug release kinetics from this compound matrices are often described as anomalous (non-Fickian), indicating that both diffusion and polymer swelling/relaxation contribute to the release process.[2][3][4]

cluster_0 Tablet Ingestion & Hydration cluster_1 Drug Release Mechanism Tablet This compound Tablet Ingested Hydration Tablet Surface Hydrates in GI Fluid Tablet->Hydration Contact with Aqueous Environment Gel_Formation Viscous Hydrogel Layer Forms Hydration->Gel_Formation Drug_Diffusion Drug Diffuses Through Gel Layer Gel_Formation->Drug_Diffusion Matrix_Swelling Polymer Matrix Swells Gel_Formation->Matrix_Swelling Controlled_Release Controlled Drug Release Drug_Diffusion->Controlled_Release Matrix_Erosion Slow Erosion of Gel Layer Matrix_Swelling->Matrix_Erosion Matrix_Erosion->Controlled_Release

Caption: Mechanism of controlled drug release from a this compound matrix tablet.

Formulation and Manufacturing Considerations

This compound can be incorporated into controlled-release tablets using standard manufacturing processes such as direct compression and wet granulation.[1][5] Direct compression is often preferred for its simplicity and cost-effectiveness.

Key Formulation Variables

The drug release profile from a this compound matrix tablet can be modulated by adjusting several formulation variables:

  • Polymer Concentration: Increasing the concentration of this compound generally leads to a decrease in the drug release rate due to the formation of a more viscous and less permeable gel layer.[4] Typical usage levels range from 5% to 30% w/w.

  • Co-excipients: The choice of fillers, binders, and lubricants can significantly impact drug release.

    • Diluents: The type of diluent used can influence the release mechanism. For instance, water-soluble diluents like lactose (B1674315) can increase the initial drug release, while insoluble diluents like microcrystalline cellulose (B213188) (Avicel PH-101) can modify the gel structure and release kinetics.[3][4]

  • Drug Properties: The solubility of the active pharmaceutical ingredient (API) is a critical factor. Water-soluble drugs tend to be released faster from the hydrogel matrix.[4]

Quantitative Formulation Examples

The following tables summarize example formulations from various studies to illustrate the impact of component variations on tablet properties.

Table 1: Theophylline Controlled-Release Tablet Formulations [2][3]

ComponentFormulation 1Formulation 2Formulation 3
Theophylline10%10%10%
This compound10%30%50%
Lactose Fast Flo79.25%59.25%39.25%
Magnesium Stearate0.75%0.75%0.75%
Target Tablet Weight 450 mg450 mg450 mg
Target Hardness 7-9 Kp7-9 Kp7-9 Kp

Table 2: Ibuprofen Controlled-Release Tablet Formulations [6]

ComponentFormulation AFormulation B
Ibuprofen200 mg200 mg
Carbopol® 934P1:0.1 (Drug:Polymer)1:0.2 (Drug:Polymer)
Lactoseq.s.q.s.
Target Hardness 7-9 kg7-9 kg

Experimental Protocols

Tablet Preparation via Direct Compression

This protocol outlines a typical direct compression method for preparing this compound matrix tablets.

Start Start: Raw Material Dispensing Sieving Sieving of API, this compound, and Excipients Start->Sieving Blending Geometric Blending of Powders Sieving->Blending Lubrication Addition and Blending of Lubricant (e.g., Magnesium Stearate) Blending->Lubrication Compression Tablet Compression Lubrication->Compression Evaluation In-Process and Finished Product Quality Control Compression->Evaluation End End: Packaged Tablets Evaluation->End

Caption: Experimental workflow for direct compression of this compound tablets.

Methodology:

  • Sieving: Pass the API, this compound, and other excipients (e.g., diluents) through an appropriate mesh sieve to ensure particle size uniformity and remove any aggregates.

  • Blending: Blend the sieved powders in a suitable blender (e.g., V-blender or bin blender) using a geometric dilution method to achieve a homogenous mixture. A typical blending time is 15-20 minutes.

  • Lubrication: Add the lubricant (e.g., magnesium stearate, typically 0.5-1.0% w/w) to the powder blend and mix for a short duration (e.g., 2-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and drug release.

  • Compression: Compress the final blend into tablets using a rotary tablet press. The compression force should be adjusted to achieve the target tablet hardness (e.g., 7-9 Kp).[2][3]

In Vitro Drug Release Study (Dissolution Testing)

This protocol describes a standard method for evaluating the drug release profile from controlled-release tablets.

Methodology:

  • Apparatus: Utilize USP Dissolution Apparatus 1 (basket) or 2 (paddle). The choice of apparatus may depend on the specific drug product and pharmacopeial monograph.

  • Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract. Common media include:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Phosphate buffer, pH 6.8 or 7.2[6]

    • Distilled water

  • Test Conditions:

    • Volume: Typically 900 mL.

    • Temperature: Maintain at 37 ± 0.5 °C.

    • Agitation Speed: A common speed for the paddle method is 50 rpm.[7]

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the drug release mechanism.[2][3][8]

Quality Control Parameters

In addition to dissolution testing, the following quality control tests are essential for ensuring the performance and quality of this compound controlled-release tablets:

  • Weight Variation: Ensures uniformity of dosage units.

  • Hardness: Measures the mechanical strength of the tablets.

  • Friability: Assesses the ability of the tablets to withstand mechanical stress during handling.

  • Drug Content Uniformity: Verifies that the API is uniformly distributed within the tablet batch.

Table 3: Summary of In Vitro Release Kinetics Models

Kinetic ModelEquationDescription
Zero-Order Q_t = Q_0 + K_0 * tDrug release rate is independent of its concentration.
First-Order log(Q_t) = log(Q_0) - (K_1 * t) / 2.303Drug release rate is proportional to the amount of drug remaining in the dosage form.
Higuchi Q_t = K_H * √tDescribes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas M_t / M_∞ = K_KP * t^nCharacterizes the drug release mechanism from a polymeric system (n value indicates the release mechanism).

Conclusion

This compound is a highly versatile and efficient polymer for the formulation of controlled-release oral tablets. By carefully selecting the polymer concentration and co-excipients, and by controlling the manufacturing process, formulators can develop robust dosage forms with tailored drug release profiles. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carbomer 934P Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Carbomer 934P. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development, with a specific focus on mitigating tackiness.

Troubleshooting Guide: Reducing Tackiness in Carbomer 934P Formulations

Tackiness is a common sensory attribute of Carbomer gels that can negatively impact user experience and compliance. The following guide provides a systematic approach to identifying the cause of tackiness and implementing effective solutions.

Logical Flow for Troubleshooting Tackiness

The following diagram illustrates a step-by-step process for troubleshooting tackiness in your Carbomer 934P formulation.

G A High Tackiness Observed in Carbomer 934P Formulation B Step 1: Review Carbomer 934P Concentration A->B C Is concentration > 1.0% w/w? B->C D Reduce Carbomer 934P concentration if possible. C->D Yes E Step 2: Evaluate Humectant Levels C->E No D->E F Are humectants (e.g., Glycerin, Propylene (B89431) Glycol) > 10% w/w? E->F G Reduce humectant concentration or substitute with less tacky alternatives. F->G Yes H Step 3: Incorporate Tack-Reducing Agents F->H No G->H I Select appropriate agent(s): - Emollients (Silicones) - Electrolytes H->I J Step 4: Optimize Neutralizer I->J K Experiment with different neutralizers (e.g., NaOH, KOH) and concentrations. J->K L Step 5: Assess Final Formulation K->L M Conduct Sensory Panel Evaluation and/or Instrumental Analysis. L->M N Tackiness Reduced M->N Successful O Issue Persists: Re-evaluate Formulation Strategy M->O Unsuccessful

Caption: Troubleshooting workflow for reducing tackiness in Carbomer 934P gels.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tackiness in Carbomer 934P formulations?

Tackiness in Carbomer 934P gels is primarily attributed to the following factors:

  • High Carbomer Concentration: An increase in the concentration of Carbomer 934P leads to a more densely cross-linked polymer network, which can result in a stickier sensory feel.[1][2]

  • High Concentrations of Humectants: While humectants like glycerin and propylene glycol are often included to enhance hydration, high concentrations can contribute significantly to the overall tackiness of the formulation.

  • Choice of Neutralizer: The type and amount of neutralizing agent used to thicken the Carbomer gel can influence the final texture and sensory perception.

  • Absence of Tack-Reducing Agents: Formulations lacking ingredients that can mitigate the inherent stickiness of the polymer will likely exhibit a tacky feel.

Q2: How can I quantitatively assess the tackiness of my formulation?

Tackiness can be assessed through both sensory and instrumental methods:

  • Sensory Panel Evaluation: This is the most direct method for evaluating the sensory perception of tackiness. A trained panel of assessors evaluates the formulation based on a standardized scale.

  • Instrumental Texture Analysis: A texture analyzer can be used to measure the adhesive force of the gel, which can be correlated with the sensory perception of tackiness.[2] This provides an objective, quantitative measure.

Q3: What are the most effective ingredients for reducing tackiness in Carbomer 934P gels?

Several classes of ingredients can be incorporated to reduce tackiness:

  • Emollients (Silicones): The addition of silicones like dimethicone and cyclomethicone is a highly effective strategy for reducing tackiness and improving the slip and spreadability of the gel.

  • Electrolytes: Incorporating low levels of electrolytes, such as sodium chloride or calcium chloride, can reduce the tackiness of the gel.[3] However, care must be taken as electrolytes can also reduce the viscosity of the Carbomer gel.

  • Lowering Humectant Concentration: Reducing the concentration of tacky humectants like glycerin can significantly improve the sensory profile.

Q4: Can the choice of neutralizer affect the tackiness of the final formulation?

Yes, the choice of neutralizer can impact the final texture. Different neutralizers, such as triethanolamine (B1662121) (TEA), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH), can lead to variations in the gel matrix and, consequently, the sensory characteristics. It is advisable to experiment with different neutralizers to find the optimal one for your desired texture.

Data on Tackiness Reduction

While direct comparative quantitative data on tackiness reduction in Carbomer 934P formulations is limited in publicly available literature, the following table summarizes the expected qualitative effects of various additives based on established formulation principles.

Additive ClassExample(s)Concentration Range (w/w)Expected Effect on TackinessPotential Side Effects
Emollients Dimethicone, Cyclomethicone1-5%Significant ReductionMay slightly decrease viscosity
Electrolytes Sodium Chloride, Calcium Chloride0.1-0.5%Moderate ReductionSignificant decrease in viscosity
Humectants Glycerin, Propylene Glycol>10%Increase-
Humectants Glycerin, Propylene Glycol<5%Minimal Impact-

Experimental Protocols

Protocol 1: Preparation of a Low-Tack Carbomer 934P Gel

This protocol outlines the preparation of a basic low-tack Carbomer 934P gel incorporating a silicone-based emollient.

Materials:

  • Carbomer 934P

  • Deionized Water

  • Dimethicone

  • Propylene Glycol

  • Triethanolamine (TEA)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Dispersion of Carbomer 934P: Slowly sprinkle Carbomer 934P into the vortex of rapidly agitating deionized water. Continue mixing until the polymer is fully dispersed and free of lumps.

  • Hydration: Allow the dispersion to hydrate (B1144303) for at least 30 minutes.

  • Addition of Other Aqueous Phase Ingredients: Add propylene glycol and preservative to the hydrated Carbomer dispersion and mix until uniform.

  • Incorporation of Emollient: In a separate vessel, add the dimethicone. Slowly add the Carbomer dispersion to the dimethicone with continuous mixing to form a uniform emulsion.

  • Neutralization: Slowly add TEA dropwise to the emulsion while continuously mixing. The gel will begin to thicken. Continue adding TEA until the desired pH (typically 6.5-7.5) and viscosity are achieved.

  • Final Mixing: Continue mixing until the gel is completely uniform and smooth.

Protocol 2: Sensory Panel Evaluation of Tackiness

This protocol provides a standardized method for evaluating the tackiness of topical formulations using a trained sensory panel.

Objective: To quantify the perceived tackiness of Carbomer 934P gel formulations.

Panelists: A panel of at least 10 trained assessors.

Procedure:

  • Sample Preparation: Present each formulation in a clean, uniform container, coded with a random three-digit number.

  • Application: Instruct panelists to apply a standardized amount (e.g., 0.5 mL) of the product to a designated area on their forearm.

  • Evaluation: Panelists should spread the product evenly over the application site. After a set time (e.g., 1 minute), they should gently press a clean finger onto the application site and then lift it, assessing the degree of stickiness.

  • Scoring: Panelists will rate the tackiness on a labeled magnitude scale (LMS) from 0 (not at all tacky) to 100 (extremely tacky).

  • Data Analysis: Collect the scores from all panelists and calculate the mean tackiness score for each formulation. Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences between formulations.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for developing and evaluating a low-tack Carbomer 934P formulation.

G A Define Formulation Objectives (Low Tack, Desired Viscosity) B Base Formulation Preparation (Carbomer 934P, Water, Neutralizer) A->B C Incorporate Tack-Reducing Agents (e.g., Silicones, Electrolytes) B->C D Characterization of Physicochemical Properties (Viscosity, pH, Stability) C->D E Sensory Panel Evaluation (Tackiness, Spreadability, Feel) D->E F Instrumental Texture Analysis (Adhesion, Hardness) D->F G Data Analysis and Comparison E->G F->G H Formulation Optimization G->H H->C Refine I Final Optimized Formulation H->I Finalize

Caption: Workflow for low-tack Carbomer 934P formulation development and evaluation.

References

solving Carbomer 934 gel formation and swelling issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbomer 934.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of this compound gels.

Issue: Gel is Lumpy, Grainy, or Contains "Fish Eyes"

Q: My final gel is not smooth and contains small, undissolved particles. What causes this and how can I fix it?

A: This issue, often described as graininess or the presence of "fish eyes," is typically due to incomplete dispersion and hydration of the this compound powder. When the powder is added to the solvent too quickly or with inadequate agitation, the outer layer of the particles hydrates and swells, forming a gel-like barrier that prevents water from penetrating the dry powder inside.[1][] This results in persistent clumps.[1]

Potential Causes and Solutions:

Potential Cause Solution
Improper Dispersion Technique Add this compound powder slowly to the vortex of a rapidly stirred dispersion medium.[1] Using a sieve to sprinkle the powder can help ensure particles are added individually and prevent agglomeration.[1]
Insufficient Hydration Time Allow the this compound dispersion to hydrate (B1144303) fully. This can take a significant amount of time. An "overnight dissolution method," where the carbomer is left to soak in water without stirring, can be very effective.[3] Stirring should only commence after the powder is fully wetted.[3]
Low Agitation Speed Use moderate agitation (800-1,200 rpm) to enhance the rate of solvation.[1] A mixer with two impellers on a common shaft can be effective, with one near the bottom and one just below the surface to create a good vortex.[1]
Incorrect Mixing Equipment For laboratory-scale preparations, using a high-shear mixer can effectively break down agglomerates.[4] However, be cautious as excessively high shear can permanently reduce the final viscosity by breaking down the polymer structure.[1]
Issue: Gel Fails to Thicken or Has Low Viscosity

Q: I've dispersed and hydrated the this compound, but after adding the neutralizer, the viscosity is much lower than expected. Why is this happening?

A: The thickening of this compound is a pH-dependent process. The polymer chains remain coiled in an acidic medium. Upon neutralization, the acidic carboxyl groups ionize, leading to electrostatic repulsion that uncoils and swells the polymer network, thus increasing viscosity.[5][6][7] Failure to achieve high viscosity is often linked to issues with the neutralization step or the presence of interfering substances.

Potential Causes and Solutions:

Potential Cause Solution
Incorrect pH The viscosity of this compound gels is highly dependent on pH. Significant thickening begins above pH 4 and typically reaches its maximum between pH 6 and 11.[8][9] For many applications, a target pH of 7.3-7.8 is used to achieve optimal viscosity.[10][11] Ensure you are adding enough neutralizer to reach the target pH range.
Presence of Electrolytes The presence of salts or strong electrolytes can significantly depress the viscosity of the gel.[12][13][14] The ions shield the charges on the polymer backbone, reducing repulsion and causing the polymer network to contract. If possible, add electrolytes after the gel has formed or use a more electrolyte-tolerant carbomer grade if high salt concentrations are necessary.[12]
Improper Neutralizing Agent Use appropriate neutralizing agents such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or triethanolamine (B1662121) (TEA).[9][13] Divalent bases like calcium hydroxide should be avoided as they can cause precipitation.[15]
Polymer Degradation Exposure to excessive shear after neutralization can break the polymer chains, leading to a permanent loss of viscosity.[1][12] Light can also cause oxidation and viscosity loss, which can be mitigated by adding UV absorbers and chelating agents like EDTA.[16]
Incompatible Ingredients This compound is incompatible with strong acids, cationic polymers, phenols, and high concentrations of certain preservatives like benzalkonium chloride or sodium benzoate, which can cause turbidity and viscosity loss.[9][16]
Issue: Gel is Cloudy or Hazy

Q: My this compound gel should be clear, but it appears cloudy. What is the cause?

A: Cloudiness in a this compound gel is most often caused by the introduction of air bubbles during mixing or by chemical incompatibilities leading to precipitation.[4][17]

Potential Causes and Solutions:

Potential Cause Solution
Air Entrapment Vigorous mixing, especially creating a deep vortex that pulls air into the dispersion, can lead to the formation of tiny, trapped air bubbles that are difficult to remove.[4][17] Use a broad, paddle-like stirrer and mix at a slower speed once the powder is incorporated to avoid introducing air.[9] If bubbles are present, allowing the gel to stand or using a vacuum deaeration process can help remove them.[3]
Incomplete Hydration If the gel contains micro-lumps of unhydrated polymer, it can appear hazy. Ensure the dispersion and hydration steps are complete before neutralization.
Incompatibility The addition of certain ingredients, such as some preservatives at high concentrations (e.g., >0.1% w/v sodium benzoate), can cause the gel to become turbid.[16] Review all formulation components for known incompatibilities with carbomers.
Precipitation due to pH/Solvent If the pH of the system drops significantly or if strong electrolytes are added, the polymer can de-swell and precipitate, leading to a cloudy appearance.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for dispersing this compound powder?

A1: The key to successful dispersion is to add the powder slowly and carefully to prevent the formation of agglomerates.[1] The recommended method is to sprinkle the powder through a sieve onto the surface of a vortex created by moderate-speed agitation (800-1200 rpm).[1][18] This ensures that particles are wetted individually.[1] Alternatively, for smaller batches, the powder can be pre-wetted with a non-solvent wetting agent like glycerin or propylene (B89431) glycol before being added to water.[15]

Q2: How does pH impact the swelling and viscosity of this compound?

A2: this compound is an acidic polymer (pKa ~6.0 ± 0.5) that remains in a tightly coiled state at low pH (~3).[12][19] As a neutralizing agent is added and the pH increases, the carboxylic acid groups on the polymer backbone ionize. This creates negative charges along the chain, leading to electrostatic repulsion that causes the polymer to uncoil and swell significantly in the solvent.[5][6] This swelling is what creates the characteristic high viscosity of the gel. Maximum viscosity is typically achieved in a pH range of 6 to 11.[9][20]

Q3: What are the recommended neutralizing agents for this compound?

A3: A variety of bases can be used to neutralize this compound. Common choices for aqueous systems include:

  • Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically used as dilute solutions (e.g., 10-20%).[13][15]

  • Organic Amines: Triethanolamine (TEA) is a very common neutralizer in cosmetic and topical formulations.[9][13] For non-polar or organic solvent systems, oil-soluble amines like lauryl or stearyl amines are used.[9] It is important to avoid divalent bases like Ca(OH)₂, as they can cross-link the polymer and cause precipitation.[15]

Q4: What are the common incompatibilities of this compound?

A4: this compound can lose viscosity or precipitate in the presence of certain substances. Key incompatibilities include:

  • Cationic Polymers: These can form complexes with the anionic carbomer, leading to precipitation.[9][16]

  • Strong Acids: These will prevent the ionization of the carboxyl groups, thus inhibiting swelling and thickening.[9][16]

  • High Levels of Electrolytes: Salts can shield the anionic charges, reducing repulsion and causing the gel network to collapse, which decreases viscosity.[12][14]

  • Other Ingredients: Resorcinol and phenol (B47542) are known to be incompatible.[9] Certain preservatives, if used at high concentrations, may also reduce viscosity.[16]

Data Presentation

Table 1: Effect of pH on this compound Viscosity

This table summarizes the general relationship between pH and viscosity for a typical this compound dispersion. Actual viscosity values depend heavily on concentration, specific neutralizer, and presence of other excipients.

pH RangePolymer StateViscosity
< 4.0Carboxylic acid groups are protonated; polymer is coiled.[8]Very Low
4.0 - 6.0Carboxylic acid groups begin to ionize; polymer starts to uncoil and swell.[8][13]Rapidly Increasing
6.0 - 11.0Polymer is highly ionized and uncoiled, forming a stable network.[9][19]Maximum / Plateau
> 11.0High ionic strength from excess neutralizer can start to depress viscosity.Slightly Decreasing
Table 2: Common Neutralizing Agents for this compound
Neutralizing AgentTypeTypical Use ConcentrationNotes
Sodium Hydroxide (NaOH)Inorganic Base10-20% solutionStrong base, provides high clarity gels.[13][15]
Potassium Hydroxide (KOH)Inorganic Base10-20% solutionSimilar to NaOH.[15]
Triethanolamine (TEA)Organic Amine99% solutionCommonly used in topical/cosmetic gels; can improve UV stability.[13][16]
Aminomethyl Propanol (AMP)Organic Amine95% solutionEffective neutralizer, often used in hydroalcoholic systems.

Experimental Protocols

Protocol 1: Standard Preparation of a 0.5% (w/w) this compound Aqueous Gel

This protocol outlines a standard laboratory procedure for preparing a simple aqueous gel.

  • Dispersion:

    • Weigh the required amount of deionized water into a suitable beaker equipped with an overhead stirrer.

    • Begin stirring the water at a moderate speed (e.g., 800-1200 rpm) to create a vortex.[1]

    • Slowly and carefully sprinkle 0.5% (by weight) of this compound powder through a fine-mesh sieve into the vortex.[1] Avoid dumping the powder in all at once.

  • Hydration:

    • Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is achieved.[10]

    • Stop stirring and allow the dispersion to stand for at least 1 hour (or overnight for best results) to ensure complete hydration of the polymer particles.[3] The dispersion will appear translucent and slightly viscous.

  • Neutralization:

    • Resume slow, gentle stirring with a paddle-type impeller to avoid introducing air.[9]

    • Prepare a 10% (w/w) solution of the chosen neutralizer (e.g., NaOH or TEA).

    • Slowly add the neutralizer solution dropwise to the hydrated carbomer dispersion while monitoring the pH.

    • Continue adding the neutralizer until the target pH (typically 7.3-7.8) is reached. The dispersion will thicken into a clear, viscous gel.[10]

  • Deaeration (if necessary):

    • If air bubbles are present, let the gel stand undisturbed for several hours. For faster removal, place the gel in a vacuum chamber.[3]

Visualizations

Mechanism of this compound Gel Formation

G cluster_0 Acidic State (Low pH) cluster_1 Neutralization Process cluster_2 Neutral State (High pH) A This compound Powder (Coiled Polymer Chains) B Dispersion in Water (Hydrated Coiled Chains) A->B Dispersion & Hydration C Add Neutralizer (e.g., NaOH, TEA) B->C D Ionization of Carboxyl Groups (-COO⁻) C->D pH Increase E Electrostatic Repulsion D->E F Polymer Chains Uncoil & Swell E->F G Viscous Gel Network (Thickening) F->G

Caption: Mechanism of this compound swelling and gelation upon neutralization.

Experimental Workflow for this compound Gel Preparation

G Start Start Dispersion 1. Dispersion Sprinkle this compound powder into vortex of stirred water. Start->Dispersion Hydration 2. Hydration Allow to stand until fully swollen (lump-free). Dispersion->Hydration CheckHydration Lumps Present? Hydration->CheckHydration CheckHydration->Hydration Yes Neutralization 3. Neutralization Slowly add neutralizer (e.g., TEA) under gentle agitation. CheckHydration->Neutralization No CheckpH Target pH Reached? Neutralization->CheckpH CheckpH->Neutralization No FinalGel 4. Final Gel Viscous and clear. CheckpH->FinalGel Yes End End FinalGel->End

Caption: Step-by-step workflow for preparing a this compound gel.

References

Technical Support Center: Optimizing Carbomer 934 Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Carbomer 934 in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Issue 1: My dispersion is lumpy and contains "fish eyes."

Question: Why is my this compound dispersion not smooth, and how can I get rid of the small, gel-like particles often called "fish eyes"?

Answer: "Fish eyes" or agglomerates form when Carbomer powder is added to the aqueous phase too quickly or without sufficient agitation.[1][2] The outer surface of a powder clump hydrates instantly, forming a gel layer that prevents water from penetrating and wetting the dry powder inside.[1][3]

Potential Causes & Solutions:

  • Improper Powder Addition: The powder was added too quickly or all at once.

    • Solution: Sprinkle the this compound powder slowly and carefully onto the surface of the liquid while it is being rapidly stirred.[1] Using a sieve to dust the powder evenly over the vortex is a highly effective technique.[1][4]

  • Inadequate Agitation: The mixing speed is too low to create a sufficient vortex for incorporating the powder.

    • Solution: Increase the mixing speed to form a vortex that is one to one-and-a-half times the impeller diameter.[1] Position the top impeller about 1/4 of the liquid depth below the surface to rapidly pull the powder down before lumps can form.[1]

  • Poor Initial Wetting: The powder is not being properly wetted before hydration begins.

    • Solution 1 (Wetting Agents): The dispersion process can be accelerated by using 0.05% of an anionic or nonionic wetting agent, such as Polysorbate 80.[5]

    • Solution 2 (Non-Aqueous Slurry): Create a slurry by first dispersing the this compound powder in a non-solvent wetting agent like glycerin or propylene (B89431) glycol, then add this slurry to the water.[5]

Issue 2: The final viscosity of my gel is lower than expected.

Question: I've followed the procedure, but my final this compound gel is not as thick as I anticipated. What could be the cause?

Answer: Low viscosity is a common issue that can stem from several factors, including incomplete dispersion, improper neutralization, excessive shear, or the presence of electrolytes.

Potential Causes & Solutions:

  • Incomplete Hydration: Undispersed agglomerates ("fish eyes") do not contribute to the viscosity and are a common cause of a lower-than-expected result.[4]

    • Solution: Ensure the dispersion is completely smooth and free of particles before proceeding to the neutralization step. Allow adequate mixing time (which can range from 30 to 90 minutes with low shear) for full hydration.[6]

  • Incorrect pH: The thickening mechanism of Carbomer is pH-dependent. The polymer chains do not uncoil and create viscosity until the carboxyl groups are neutralized.

    • Solution: Ensure the pH of the dispersion is adjusted to the optimal range. Viscosity begins to build above pH 4 and is typically maximized between pH 6 and 10.[7][8] For viscosity testing, a pH of 7.3-7.8 is often targeted.[9] Use a calibrated pH meter to verify the final pH after adding the neutralizer.

  • Excessive Shear: Using extremely high-shear mixers after neutralization can permanently break down the polymer network, leading to a significant and irreversible loss of viscosity.[1][10] While this compound is less sensitive to shear than other grades, this can still be a factor.[6]

    • Solution: Use moderate agitation (800-1,200 rpm) for dispersion.[1] After neutralization, use a low-speed, large-sweep-type impeller to avoid breaking the gel structure.[11] If a vortex forms during neutralization, reduce the mixer speed.[1]

  • Presence of Electrolytes: Salts can shield the repulsive charges of the neutralized carboxyl groups, causing the polymer network to contract and viscosity to decrease.[12][13]

    • Solution: If possible, add salts after dispersing and neutralizing the Carbomer. If they must be included beforehand, be aware that a higher concentration of Carbomer may be needed to achieve the target viscosity. Adding a small amount of acid or electrolyte before Carbomer addition can sometimes improve dispersion by initially keeping viscosity low.[12]

Issue 3: My gel contains a lot of trapped air bubbles.

Question: How can I prevent or remove the air bubbles that have been incorporated into my this compound gel?

Answer: Air entrapment is typically caused by excessive agitation, especially after the gel has thickened.[2]

Potential Causes & Solutions:

  • High Agitation Speed: Vigorous mixing, especially when the impeller breaks the surface of the liquid, will whip air into the dispersion.[2][11]

    • Solution: Use gentle, laminar mixing after the Carbomer is neutralized. Ensure the mixing impeller is fully submerged.[11] Avoid creating a deep vortex once the product has thickened.

  • Removal of Trapped Air:

    • Solution 1 (Standing): Allow the dispersion to stand undisturbed to let air bubbles rise to the surface before the neutralization step.[11]

    • Solution 2 (Vacuum De-aeration): For more sophisticated systems, using a vacuum mixer or placing the product in a vacuum chamber is a highly effective method for removing air.[11]

    • Solution 3 (Acid Addition): A small amount of a strong mineral acid (e.g., 50 ppm of phosphoric acid) can be added to the unneutralized dispersion to temporarily reduce its yield value, allowing trapped air to escape. The acid is later neutralized along with the Carbomer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound?

The typical usage level for this compound in aqueous systems is between 0.1% and 1.0% w/v.[7] For viscosity measurement as per the USP monograph, a 0.5% aqueous dispersion is specified.[14] The final concentration depends entirely on the target viscosity for your application.

Q2: What is the ideal pH for a this compound gel?

Carbomer dispersions are acidic (pH ~3 for a 1% dispersion).[12] Neutralization is required to achieve high viscosity. The optimal pH range for maximum viscosity is generally between 6.0 and 10.0.[5][7] The pH can also influence the mucoadhesive properties of the gel.[8]

Q3: Which neutralizers can be used and at what concentration?

Common neutralizers include inorganic bases and organic amines. The choice depends on the specific requirements of the formulation. They should be added as dilute solutions to prevent localized gelling and ensure uniform pH.[5]

Neutralizing AgentTypical Solution ConcentrationNotes
Sodium Hydroxide (NaOH) 10% - 20% w/vStrong base, very efficient. Commonly used for general-purpose gels.[5][6]
Potassium Hydroxide (KOH) 10% - 20% w/vSimilar to NaOH, another common choice.[5]
Triethanolamine (TEA) 10% - 20% w/vA milder organic amine, often preferred in cosmetic and topical formulations.[5] Can improve UV stability.[15]
Other Amines VariesAmines soluble in the solvent medium should be used for weak or non-polar organic solvents.[5]

Note: Divalent bases like Calcium Hydroxide (Ca(OH)₂) should not be used as they can cause the polymer to precipitate and lose viscosity.[5]

Q4: How does shear rate affect this compound viscosity?

While some Carbomer grades are highly sensitive to shear, this compound shows relatively little change in viscosity when subjected to high shear before neutralization.[6] However, applying extremely high shear after neutralization can lead to a permanent reduction in viscosity due to the breakdown of the polymer structure.[1]

Carbomer TypeShear SensitivityRecommended Dispersion Method
Carbopol 971P, 981 Shear SensitiveLow shear impeller[6]
Carbopol 974P, 980 Subject to some shear sensitivityLow shear impeller or carefully controlled high shear[6]
Carbopol 934, 940 Not significantly affected by shearHigh or low shear impeller[6]
Q5: What factors can affect the stability of my this compound gel?
  • UV Light: Exposure to light can cause oxidation, leading to a permanent loss of viscosity. This can be mitigated by adding 0.05%-0.1% of a water-soluble UV absorber and/or EDTA.[15]

  • Temperature: this compound is stable when heated at 104°C for 2 hours, but excessive temperatures can cause discoloration and degradation. It fully decomposes after 30 minutes at 260°C.[15]

  • Microbial Growth: While dry Carbomer powder does not support microbial growth, aqueous dispersions do. A suitable preservative should be added to prevent contamination.[15]

  • Incompatibilities: this compound is incompatible with phenols, cationic polymers, strong acids, and high concentrations of electrolytes.[15]

Experimental Protocols

Standard Protocol for this compound Dispersion and Neutralization

This protocol details a standard method for preparing a 0.5% w/v this compound aqueous gel.

  • Preparation of Aqueous Phase:

    • Measure 497.5 mL of deionized water into an 800 mL beaker.

    • Place the beaker under an overhead stirrer equipped with a three-blade marine impeller. The stirrer shaft should be set at an angle of approximately 60° and positioned off-center in the beaker to prevent a central dead zone.[9]

  • Dispersion of this compound:

    • Accurately weigh 2.50 g of dry this compound powder.

    • Begin stirring the water at a moderate-to-high speed (e.g., 800-1000 rpm) to create a good vortex.[1][9]

    • Slowly and evenly sift the this compound powder onto the surface of the vortex over 45-60 seconds. Ensure no large clumps are added.[9]

    • Continue stirring at this speed for at least 15-20 minutes to ensure all particles are broken up and the dispersion begins to hydrate.[4][9]

    • Reduce stirring speed to a gentle agitation (e.g., 200-300 rpm) and continue mixing until the dispersion is uniform and free of visible particles (this may take 30-90 minutes).[6]

  • Resting/De-aeration (Optional but Recommended):

    • Stop the stirrer and allow the dispersion to stand for 30 minutes to allow any entrapped air to escape.[9][11]

  • Neutralization:

    • Prepare a 10% w/v solution of a suitable neutralizer (e.g., Sodium Hydroxide).

    • Resume gentle stirring (e.g., 300 rpm), ensuring the impeller does not draw air into the solution.[9]

    • Slowly add the neutralizer solution dropwise to the dispersion.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding the neutralizer until the target pH (e.g., 7.3-7.8) is reached. The solution will thicken into a clear gel.[9]

  • Final Mixing:

    • Once the target pH is reached, continue stirring gently for another 2-3 minutes to ensure the gel is homogeneous.[9] Avoid high speeds that could trap air or break the gel structure.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Dispersion cluster_rest Phase 2: De-aeration cluster_neut Phase 3: Neutralization cluster_final Phase 4: Final Product start 1. Add Deionized Water to Beaker disperse 3. Create Vortex (800-1000 rpm) start->disperse weigh 2. Weigh this compound Powder sift 4. Slowly Sift Powder into Vortex weigh->sift disperse->sift mix 5. Mix Until Uniform (15-90 min) sift->mix rest 6. Stop Stirring & Allow to Stand (30 min) mix->rest stir 7. Resume Gentle Stirring (300 rpm) rest->stir add_base 8. Add Neutralizer Dropwise stir->add_base monitor_ph 9. Monitor pH add_base->monitor_ph check_ph pH 7.3 - 7.8? monitor_ph->check_ph check_ph->add_base No final_mix 10. Mix Gently (2-3 min) check_ph->final_mix Yes end Homogeneous Gel Ready for Use final_mix->end

Caption: Workflow for this compound Dispersion and Neutralization.

Troubleshooting Decision Tree

G start Dispersion Issue? q1 Lumps or 'Fish Eyes'? start->q1 q2 Viscosity Too Low? start->q2 q3 Trapped Air Bubbles? start->q3 a1_cause Cause: Poor Wetting or Fast Addition q1->a1_cause Yes end_ok Dispersion OK q1->end_ok No q2_check_ph Is pH 6.0 - 10.0? q2->q2_check_ph Yes a3_cause Cause: High Agitation Speed Post-Thickening q3->a3_cause Yes q3->end_ok No a1_sol1 Solution: Sift powder slowly into vortex a1_cause->a1_sol1 a1_sol2 Solution: Use a wetting agent (e.g., Glycerin) a1_cause->a1_sol2 q2_check_shear Used High Shear Post-Neutralization? q2_check_ph->q2_check_shear Yes a2_sol_ph Solution: Adjust pH with neutralizer q2_check_ph->a2_sol_ph No q2_check_salt High Electrolyte Concentration? q2_check_shear->q2_check_salt No a2_sol_shear Solution: Use low shear for thickened gel q2_check_shear->a2_sol_shear Yes a2_sol_salt Solution: Reduce salt or increase Carbomer % q2_check_salt->a2_sol_salt Yes q2_check_salt->end_ok No a3_sol1 Solution: Use gentle, submerged mixing a3_cause->a3_sol1 a3_sol2 Solution: Allow to stand or use vacuum de-aeration a3_cause->a3_sol2

Caption: Decision Tree for Troubleshooting this compound Dispersion.

References

Carbomer 934 incompatibility with cationic polymers and strong acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibility of Carbomer 934 with cationic polymers and strong acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

A1: this compound is a high molecular weight polymer of acrylic acid that is cross-linked.[1][2] In its dry form, it is a white, fluffy powder.[3] It is primarily used as a thickening, suspending, and gelling agent in pharmaceutical and cosmetic formulations.[1][3] When dispersed in water and neutralized with a suitable base, the carboxylic acid groups on the polymer chain ionize and repel each other, causing the polymer to uncoil and swell, which dramatically increases the viscosity of the solution to form a stable gel.[3]

Q2: I've observed a significant loss in viscosity in my this compound gel after adding a new ingredient. What could be the cause?

A2: A sudden decrease in viscosity is a common sign of an incompatibility. The most frequent culprits are the presence of cationic polymers, strong acids, or a high concentration of electrolytes.[1][4] These substances can disrupt the swollen, networked structure of the neutralized this compound, leading to a collapse of the gel and a corresponding drop in viscosity.

Q3: My this compound gel turned cloudy and lumpy after adding a preservative. Why is this happening?

A3: Turbidity and the formation of a "cottage cheese" like precipitate are classic indicators of an incompatibility between the anionic this compound and a cationic ingredient.[1] Many preservatives, such as benzalkonium chloride, are cationic and will interact with the negatively charged carboxyl groups of the Carbomer, leading to the formation of an insoluble complex that precipitates out of the solution.[1]

Q4: Can changes in pH affect the stability of my this compound gel?

A4: Absolutely. The viscosity of a this compound gel is highly dependent on pH. The maximum viscosity is typically achieved in a pH range of 6 to 11.[5] The addition of a strong acid will lower the pH, suppressing the ionization of the carboxylic acid groups. This reduces the electrostatic repulsion between the polymer chains, causing them to coil up and resulting in a significant decrease in viscosity.[6]

Troubleshooting Guides

Issue 1: Loss of Viscosity or Gel Breakage

Symptoms:

  • A noticeable decrease in the gel's thickness.

  • The gel becomes watery or "breaks."

  • Inability to achieve the target viscosity after adding a new component.

Possible Causes & Troubleshooting Steps:

  • Cationic Polymer Incompatibility:

    • Identification: Review the chemical nature of all ingredients added to the this compound gel. Identify any components that are cationic, such as polyquaternium compounds, chitosan, or certain active pharmaceutical ingredients (APIs).

    • Action: If a cationic polymer is present, consider the following:

      • Alternative Thickener: Replace this compound with a non-ionic or cationic-compatible thickener (e.g., hydroxyethyl (B10761427) cellulose, hydroxypropyl methylcellulose).

      • Order of Addition: In some cases, the order of addition of ingredients can influence the interaction. Experiment with adding the cationic polymer to a fully formed and neutralized Carbomer gel versus adding it before neutralization.

      • Formulation pH Adjustment: While less likely to resolve a strong ionic interaction, adjusting the pH might slightly alter the charge densities and could be investigated.

  • Presence of Strong Acids:

    • Identification: Check the pH of your final formulation. A pH below 5 will significantly reduce the viscosity of a this compound gel. Identify any acidic APIs or excipients.

    • Action:

      • pH Adjustment: If the low pH is necessary for the stability of an API, this compound may not be the ideal thickener. If the pH can be adjusted, slowly add a suitable neutralizing agent (e.g., triethanolamine, sodium hydroxide) while monitoring the pH and viscosity.

      • Use of a Less pH-Sensitive Thickener: Consider polymers that maintain viscosity over a wider pH range.

  • High Electrolyte Concentration:

    • Identification: The presence of salts (e.g., NaCl, CaCl2) can shield the negative charges on the Carbomer polymer, reducing repulsion and causing the gel network to collapse.[4] Divalent cations like Ca²⁺ and Mg²⁺ are more detrimental than monovalent cations like Na⁺ and K⁺.

    • Action:

      • Reduce Electrolyte Concentration: If possible, lower the concentration of salts in your formulation.

      • Use an Electrolyte-Tolerant Carbomer Grade: Some grades of Carbomer, such as Carbopol® Ultrez™ 30, have better electrolyte tolerance.[4]

Issue 2: Precipitation, Cloudiness, or "Fisheyes"

Symptoms:

  • The gel appears cloudy or hazy.

  • Formation of white, stringy, or lumpy precipitates.

  • Presence of small, undissolved gel-like particles ("fisheyes").

Possible Causes & Troubleshooting Steps:

  • Cationic-Anionic Interaction:

    • Identification: This is the most common cause of precipitation and is due to the interaction of the anionic this compound with a cationic ingredient.

    • Action:

      • Substitute the Cationic Ingredient: If possible, replace the cationic component with a non-ionic or anionic alternative.

      • Protective Colloid: In some instances, the addition of a non-ionic polymer can act as a protective colloid, minimizing the interaction. This requires experimental validation.

  • Improper Dispersion of this compound:

    • Identification: "Fisheyes" are lumps of unneutralized Carbomer that have not been properly hydrated.

    • Action:

      • Improve Dispersion Technique: Slowly sift the this compound powder into the vortex of vigorously stirred water to ensure each particle is wetted before it has a chance to agglomerate.

      • Pre-wetting: Some formulators find success by pre-wetting the Carbomer with a non-solvent like glycerin or propylene (B89431) glycol before adding it to water.

Data Presentation

Table 1: Effect of Cationic Polymer (Illustrative Example)

Cationic Polymer (Polyquaternium-10) Conc. (% w/w)Appearance of 0.5% this compound Gel (pH 7)% Viscosity Reduction (Approximate)
0.0Clear, viscous gel0
0.1Slight haze20-30
0.5Cloudy, significant viscosity loss60-80
1.0White precipitate, watery consistency>90

Table 2: Effect of Strong Acid on 0.5% this compound Gel Viscosity

pH (Adjusted with HCl)AppearanceViscosity (mPa·s)
7.0Clear, viscous gel35,000
6.0Clear, viscous gel33,000
5.0Clear, slightly less viscous gel20,000
4.0Clear, low viscosity liquid< 5,000
3.0Clear, watery liquid< 1,000

Table 3: Impact of Electrolytes on 0.5% this compound Gel Viscosity

ElectrolyteConcentration (% w/w)% Viscosity Reduction (Approximate)
NaCl0.510-20
NaCl1.030-50
CaCl₂0.540-60
CaCl₂1.0>80 (potential precipitation)

Experimental Protocols

Protocol 1: Viscosity Measurement of this compound Gel
  • Objective: To determine the viscosity of a this compound gel using a rotational viscometer.

  • Apparatus and Materials:

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

    • Beaker

    • Stirrer

    • pH meter

    • This compound

    • Purified water

    • Neutralizing agent (e.g., 10% w/w Triethanolamine or 1 M NaOH)

  • Procedure:

    • Prepare a 0.5% (w/w) aqueous dispersion of this compound by slowly sifting the polymer into the vortex of stirred purified water.

    • Allow the dispersion to hydrate (B1144303) for at least one hour.

    • Neutralize the dispersion to the desired pH (typically 6.5-7.5) by slowly adding the neutralizing agent dropwise while gently stirring. Avoid introducing air bubbles.

    • Allow the gel to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity.

    • Immerse the spindle into the center of the gel in the beaker, ensuring it is submerged to the marked level.

    • Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).

    • Record the viscosity reading in mPa·s.

Protocol 2: Compatibility Testing of this compound with a Cationic Ingredient
  • Objective: To assess the compatibility of a cationic ingredient with a this compound gel.

  • Materials:

    • 0.5% (w/w) neutralized this compound gel (prepared as in Protocol 1)

    • Cationic ingredient solution/dispersion of known concentration

    • Vials or beakers

    • Vortex mixer or stirrer

    • Viscometer

    • pH meter

  • Procedure:

    • Prepare a series of dilutions of the cationic ingredient.

    • To a known weight of the this compound gel, add a small, precise amount of the lowest concentration of the cationic ingredient solution.

    • Mix gently but thoroughly.

    • Visually inspect the mixture for any signs of incompatibility (precipitation, cloudiness, color change).

    • Measure the viscosity of the mixture using the procedure outlined in Protocol 1.

    • Measure the pH of the mixture.

    • Repeat steps 2-6 for each concentration of the cationic ingredient.

    • Record all observations and measurements in a tabular format for comparison.

Visualizations

cluster_0 This compound Gel Formation cluster_1 Incompatibility Pathways Carbomer_934 This compound (Coiled Polymer Chains) Dispersion Dispersion in Water (Hydration and Swelling) Carbomer_934->Dispersion Neutralization Neutralization (pH > 6) (e.g., with TEA, NaOH) Dispersion->Neutralization Gel Viscous Gel (Uncoiled, Repelling Polymer Chains) Neutralization->Gel Interaction Ionic Interaction (Charge Neutralization) Gel->Interaction Protonation Protonation of Carboxyl Groups Gel->Protonation Cationic_Polymer Cationic Polymer (+ charge) Cationic_Polymer->Interaction Strong_Acid Strong Acid (Low pH) Strong_Acid->Protonation Collapse Polymer Chain Collapse & Precipitation Interaction->Collapse Viscosity_Loss Drastic Viscosity Loss Protonation->Viscosity_Loss

Caption: Interaction pathways of this compound gel incompatibility.

Start Experiment Issue Observed: Viscosity Loss or Precipitation Check_pH Measure pH of the final formulation Start->Check_pH pH_Low Is pH < 5? Check_pH->pH_Low Acid_Incompatibility Conclusion: Strong Acid Incompatibility - Re-evaluate formulation pH - Consider alternative thickener pH_Low->Acid_Incompatibility Yes Review_Ingredients Review all formulation ingredients pH_Low->Review_Ingredients No Cationic_Present Is a cationic polymer or API present? Review_Ingredients->Cationic_Present Cationic_Incompatibility Conclusion: Cationic Incompatibility - Substitute cationic ingredient - Test alternative thickener Cationic_Present->Cationic_Incompatibility Yes Electrolyte_Check Review electrolyte concentration Cationic_Present->Electrolyte_Check No High_Electrolytes Is electrolyte concentration high? Electrolyte_Check->High_Electrolytes Electrolyte_Incompatibility Conclusion: Electrolyte 'Salting Out' - Reduce salt concentration - Use electrolyte-tolerant Carbomer High_Electrolytes->Electrolyte_Incompatibility Yes End Consult further technical support High_Electrolytes->End No

Caption: Troubleshooting workflow for this compound gel issues.

References

effect of pH on the stability and viscosity of Carbomer 934 gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of pH on the stability and viscosity of Carbomer 934 gels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for achieving maximum viscosity with this compound gels?

A1: The optimal pH range for achieving maximum viscosity in this compound gels is typically between 6.0 and 8.0.[1][2][3] When the acidic this compound polymer is neutralized with a suitable base, the carboxyl groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in viscosity.[4][5][6]

Q2: How does pH outside the optimal range affect the viscosity of this compound gels?

A2: At pH values below 4.0, the this compound polymer remains in a tightly coiled state, resulting in low viscosity.[7] As the pH increases towards the optimal range, viscosity dramatically increases.[6] At pH values above 9.0, the viscosity may begin to decrease due to an excess of ions in the solution, which can shield the electrostatic repulsive forces and cause the polymer network to contract.[8][9]

Q3: What are common neutralizing agents for this compound?

A3: Common neutralizing agents include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), triethanolamine (B1662121) (TEA), and other organic amines.[9][10] The choice of neutralizer can impact the final properties of the gel. For instance, approximately 0.4 g of sodium hydroxide is needed to neutralize 1 g of Carbomer.[9]

Q4: How does the concentration of this compound affect the final viscosity of the gel?

A4: Increasing the concentration of this compound will lead to a higher viscosity at a given pH.[4] A 0.5% aqueous dispersion of this compound, when neutralized, can achieve a viscosity between 29,400 and 39,400 centipoises.[1]

Q5: What factors can lead to a loss of viscosity in this compound gels?

A5: Several factors can cause a permanent loss of viscosity. Exposure to UV light can degrade the polymer, but this can be mitigated by adding a UV absorber.[11][12] High shear mixing after neutralization can also break down the polymer network.[6][13] Additionally, the presence of strong electrolytes can reduce viscosity by shielding the ionic charges on the polymer backbone.[6][9]

Q6: How can I prevent the formation of lumps or "fish eyes" during dispersion?

A6: To prevent agglomerates, this compound powder should be sifted slowly and evenly into the vortex of a rapidly stirring liquid.[14] Dispersing the polymer in an acidic environment before neutralization can also help prevent clumping by reducing the initial swelling rate.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Viscosity - Incorrect pH (too low or too high).- Insufficient amount of neutralizing agent.- Presence of electrolytes.- Degradation of the polymer due to UV light or excessive shear.- Adjust the pH to the optimal range of 6.0-8.0.[1][2][3]- Ensure complete neutralization by adding an adequate amount of base.- Minimize the concentration of salts in the formulation.- Protect the gel from light and use low-shear mixing, especially after neutralization.[6][11][12][13]
Gel is Cloudy - Incomplete hydration of the polymer.- Presence of insoluble ingredients.- Use of certain preservatives like benzalkonium chloride at high concentrations.[11]- Allow sufficient time for the polymer to hydrate (B1144303) fully before neutralization.- Ensure all other components are fully dissolved before adding to the gel.- Test preservative compatibility at the intended concentration.
Presence of Bubbles - Air incorporation during mixing.- Use a slow, wide-paddle stirrer to minimize air entrapment.[9]- Allow the dispersion to stand to release trapped air before neutralization.[12]- In a manufacturing setting, consider vacuum de-aeration.[12]
Inconsistent Viscosity Between Batches - Variation in raw material properties.- Inconsistent mixing speed, time, or temperature.- Inaccurate pH measurement and adjustment.- Ensure consistent quality of this compound.- Standardize the manufacturing process, including mixing parameters.- Calibrate pH meters regularly and ensure accurate pH adjustment.
Gel Stability Issues Over Time - Microbial growth in unpreserved formulations.- Chemical degradation of active ingredients or the polymer.- Inappropriate packaging.- Add a suitable preservative system.[11]- Conduct stability studies to assess the compatibility of all ingredients.- Store in appropriate containers; for example, avoid aluminum tubes if the pH is below 6.5.[11]

Quantitative Data

Table 1: Effect of pH on the Viscosity of 0.5% this compound Gel

pHViscosity (cP)Observations
3.0LowPolymer is in a coiled state.[6][7]
4.0LowSlight swelling begins.
5.0ModerateSignificant viscosity increase as neutralization starts.[8]
6.0 - 7.529,400 - 39,400Optimal range for maximum viscosity due to polymer uncoiling.[1]
8.0HighViscosity remains high.
> 9.0DecreasingExcess ions may begin to shield repulsive forces, causing a slight decrease in viscosity.[8][9]

Note: Viscosity values are typical for a 0.5% w/w aqueous dispersion at 25°C and can vary based on the specific neutralizer used and the method of preparation.

Experimental Protocols

Protocol 1: Preparation of a 0.5% this compound Gel
  • Dispersion: Slowly and carefully add 2.50 g of this compound to 500 mL of purified water in a 1000-mL beaker while continuously stirring at 1000 ± 10 rpm. The stirrer shaft should be at a 60° angle and positioned to one side of the beaker with the propeller near the bottom. Ensure the powder is added over 45 to 90 seconds to prevent clumping.[1][2]

  • Hydration: Continue stirring at 1000 ± 10 rpm for 15 minutes to ensure the powder is well-dispersed.[1][2]

  • Resting: Remove the stirrer and place the beaker in a 25 ± 0.2 °C water bath for 30 minutes to allow for complete hydration.[1]

  • Neutralization: While stirring at 300 ± 10 rpm, slowly add a neutralizing agent (e.g., 18% w/v sodium hydroxide solution) dropwise below the surface of the dispersion. Monitor the pH using a calibrated pH meter.[1][2]

  • pH Adjustment: Continue adding the neutralizing agent until the pH is within the target range of 7.3 to 7.8. Allow 2 to 3 minutes for the pH to stabilize before making a final measurement.[1][2]

  • Final Equilibration: Return the neutralized gel to the 25 °C water bath for 1 hour before performing viscosity measurements.[1]

Protocol 2: Viscosity Measurement
  • Equipment Setup: Use a rotational viscometer equipped with a suitable spindle (e.g., a Brookfield RVT with a #6 spindle).[1]

  • Temperature Control: Ensure the gel is maintained at 25 ± 0.1 °C throughout the measurement.[2]

  • Measurement: Immerse the spindle into the center of the gel to the specified depth. Set the rotational speed to 20 rpm.[1]

  • Data Acquisition: Allow the reading to stabilize for at least one minute before recording the viscosity value. Calculate the viscosity in centipoises by multiplying the scale reading by the spindle constant.[1]

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_analysis Analysis dispersion 1. Dispersion This compound in water (1000 rpm) hydration 2. Hydration (15 min stirring) dispersion->hydration resting 3. Resting (30 min at 25°C) hydration->resting neutralization 4. Neutralization (Add base to pH 7.3-7.8) resting->neutralization equilibration 5. Equilibration (1 hour at 25°C) neutralization->equilibration viscosity_measurement Viscosity Measurement (Rotational Viscometer) equilibration->viscosity_measurement

Caption: Experimental workflow for this compound gel preparation and viscosity measurement.

ph_effect_on_viscosity cluster_ph pH Scale cluster_polymer Polymer Conformation & Interaction cluster_viscosity Resulting Viscosity low_ph Low pH (< 4.0) coiled Coiled Polymer Chains (Protonated -COOH) low_ph->coiled optimal_ph Optimal pH (6.0-8.0) uncoiled Uncoiled & Swollen Chains (Ionized -COO⁻, Repulsion) optimal_ph->uncoiled high_ph High pH (> 9.0) shielded Charge Shielding (Excess Ions) high_ph->shielded low_viscosity Low Viscosity coiled->low_viscosity high_viscosity High Viscosity uncoiled->high_viscosity decreasing_viscosity Decreasing Viscosity shielded->decreasing_viscosity

Caption: Relationship between pH, this compound conformation, and resulting gel viscosity.

References

Technical Support Center: Troubleshooting Carbomer 934 Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the preparation of Carbomer 934 solutions, specifically focusing on the formation of clumps and aggregates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound forming clumps, often called "fish eyes," during dispersion?

A1: The formation of clumps, or "fish eyes," is a common issue that arises from the rapid hydration of the outer surface of the this compound powder upon contact with an aqueous medium.[1][2] This creates a gel-like barrier that prevents water from penetrating the interior of the powder, leaving a dry, unhydrated core.[2]

Common Causes:

  • Improper Addition: Adding the this compound powder too quickly or adding water directly to the powder can lead to immediate surface hydration and clumping.[2]

  • Inadequate Agitation: Insufficient or improper mixing fails to break up the powder particles and disperse them before they can agglomerate.

  • Stirring During Initial Wetting: Stirring immediately upon adding Carbomer to water can cause the powder to form white water spheres, where the surface is hydrated but the inside is not.[3]

Q2: What is the recommended procedure for dispersing this compound to prevent aggregates?

A2: The key to preventing clumps is to ensure that each particle is individually wetted before significant hydration and swelling occurs. Several methods can be employed:

  • Slow Sifting and Agitation: The simplest method is to slowly sift the this compound powder onto the surface of a vortex created by rapid stirring of the dispersion medium.[4] This allows individual particles to wet before they can agglomerate. Moderate agitation (800-1200 rpm) is generally recommended.[5]

  • "Overnight" or Static Hydration Method: Add this compound to deionized water without any stirring.[3] Allow it to hydrate (B1144303) naturally until no white powder is visible on the surface. This can take several hours, and for some grades, soaking overnight is recommended.[3]

  • Pre-wetting with a Non-solvent: this compound can be pre-wetted with a non-solvent like glycerin or propylene (B89431) glycol.[6] The powder is mixed with the non-solvent to form a paste, which can then be more easily dispersed in water.

  • Dispersion in the Oil Phase: For emulsions, this compound can be dispersed in the oil phase before emulsification.[7]

A visual workflow for troubleshooting clumping issues is provided below.

G start Start: this compound Preparation issue Issue: Clumps or 'Fish Eyes' Observed start->issue check_dispersion Review Dispersion Technique issue->check_dispersion method1 Slowly sift powder into vortex of rapidly stirred water? check_dispersion->method1 No method2 Pre-wet with glycerin/propylene glycol? check_dispersion->method2 No method3 Allow for static 'overnight' hydration? check_dispersion->method3 No improve_agitation Optimize Agitation: - Use moderate shear (800-1200 rpm) - Ensure proper vortex formation method1->improve_agitation solution Result: Smooth, Clump-Free Dispersion method1->solution Yes try_prewetting Implement Pre-wetting Step: - Mix Carbomer with a non-solvent before adding to water method2->try_prewetting method2->solution Yes implement_static Adopt Static Hydration: - Add Carbomer to water without stirring - Allow to fully hydrate method3->implement_static method3->solution Yes improve_agitation->solution try_prewetting->solution implement_static->solution

Troubleshooting workflow for this compound clumping.
Q3: Can high-shear mixing be used to disperse this compound?

A3: Yes, high-shear mixers can be used to disperse this compound rapidly.[4] However, excessive shear can permanently break down the polymer structure, leading to a significant loss in viscosity, sometimes as high as 50%.[4] If using a high-shear mixer, it is crucial to carefully control the mixing time and speed. Carbomers are more sensitive to shear after neutralization.[7]

Q4: My Carbomer dispersion is well-mixed, but it's not thickening. What could be the problem?

A4: this compound requires neutralization to achieve its characteristic high viscosity. The polymer chains are tightly coiled in their acidic state. When a neutralizing agent is added, the carboxyl groups ionize, causing the polymer chains to uncoil and swell due to electrostatic repulsion, which in turn thickens the solution.[8][9]

Troubleshooting Steps:

  • Check the pH: The pH of the dispersion should be adjusted to between 6 and 10 for optimal thickening.[7]

  • Select an Appropriate Neutralizer: Common neutralizers include:

    • Sodium Hydroxide (NaOH)

    • Potassium Hydroxide (KOH)

    • Triethanolamine (TEA)

  • Add the Neutralizer Slowly: Add the neutralizing agent slowly while gently mixing.

The logical relationship for achieving proper thickening is illustrated in the diagram below.

G start Start: Dispersed this compound neutralize Add Neutralizing Agent (e.g., NaOH, TEA) start->neutralize ph_adjust Adjust pH to 6-10 neutralize->ph_adjust uncoiling Polymer Chain Uncoiling & Swelling ph_adjust->uncoiling result Result: Thickened Gel uncoiling->result

Logical steps for this compound thickening.
Q5: Are there any chemical incompatibilities I should be aware of that can lead to aggregation or loss of viscosity?

A5: Yes, certain substances can interfere with the stability and viscosity of this compound gels.

  • Electrolytes: Salts can decrease viscosity by reducing the electrostatic repulsion between the polymer chains.[7]

  • Divalent Cations: Soluble divalent cations, such as Ca²⁺, can cause crosslinking of the Carbomer resin, leading to a reduction in viscosity and potential precipitation.[6]

  • Certain Preservatives: High concentrations (0.1% w/v) of some preservatives like benzalkonium chloride or sodium benzoate (B1203000) can cause turbidity and decreased viscosity.[10]

  • UV Light: Exposure to UV light can cause oxidation and a gradual, permanent loss of viscosity. This can be mitigated by adding a UV absorber and an antioxidant like EDTA.[8][10]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Dispersion pH (pre-neutralization) ~3Carbomer dispersions are acidic before neutralization.[7]
Neutralized pH for Thickening 6 - 10Optimal range for achieving high viscosity.[7]
Typical Concentration 0.5% - 2.0% w/vVaries depending on the desired viscosity.
Agitation Speed (Moderate) 800 - 1200 rpmRecommended for initial dispersion to avoid excessive shear.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Dispersion of this compound
  • Preparation of Aqueous Phase: To a beaker of appropriate size, add the required amount of deionized water.

  • Initiate Mixing: Begin stirring the water with a propeller mixer at a moderate speed (e.g., 800-1200 rpm) to create a vortex.[5]

  • Carbomer Addition: Slowly and carefully sift the this compound powder onto the surface of the vortex. Ensure the powder is added at a rate that allows for individual particle wetting.

  • Hydration: Continue mixing until a uniform, lump-free dispersion is achieved. This may take 30-60 minutes.

  • Neutralization: While gently stirring, slowly add a neutralizing agent (e.g., 10% w/v NaOH solution or Triethanolamine) dropwise until the desired pH (typically 6-10) and viscosity are reached.

Protocol 2: Characterization of Aggregates (Visual Inspection)
  • Sample Preparation: Place a small amount of the this compound dispersion onto a clean glass slide.

  • Cover Slip Application: Gently place a cover slip over the sample, avoiding the introduction of air bubbles.

  • Microscopic Examination: Observe the sample under a light microscope at low and high magnification.

  • Analysis: Look for the presence of "fish eyes" (translucent, gelatinous particles with an opaque core) or other non-uniformities that indicate incomplete hydration.

References

Technical Support Center: The Impact of Electrolytes on Carbomer 934 Gel Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of electrolytes on the properties of Carbomer 934 gels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in gel formulations?

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2] It is a synthetic polymer widely used in the pharmaceutical and cosmetic industries as a gelling agent to thicken, suspend, and stabilize formulations.[3] In its dry form, it is a white, fluffy powder.[3] When dispersed in water and neutralized with a suitable base, this compound swells significantly to form a viscous gel.[3][4] A neutralized 0.5% aqueous dispersion of this compound typically has a viscosity between 30,500 and 39,400 mPa·s.[2]

Q2: How do electrolytes affect the viscosity of this compound gels?

Electrolytes, or salts, can significantly reduce the viscosity of this compound gels. This phenomenon is often referred to as a "salting-out" effect. The introduction of ions from the electrolyte shields the negative charges along the neutralized polymer backbone. This reduces the electrostatic repulsion between the polymer chains, causing them to coil and leading to a decrease in the gel's viscosity and structure.

Q3: Are all electrolytes equally effective at reducing the viscosity of this compound gels?

No, the effect of electrolytes on this compound gel viscosity depends on the valence of the ions. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are much more effective at reducing viscosity than monovalent cations (e.g., Na⁺, K⁺). This is because their higher charge density allows them to more effectively shield the negative charges on the polymer chains.

Q4: Can the negative impact of electrolytes on viscosity be mitigated?

To some extent, yes. Increasing the concentration of this compound in the formulation can help to maintain some viscosity in the presence of electrolytes. Additionally, some newer grades of carbomers are specifically designed to have better electrolyte tolerance.

Q5: What is the optimal pH range for this compound gel formation?

This compound requires neutralization to a pH of approximately 5.0 to 9.0 to achieve maximum viscosity.[5] Outside of this range, the polymer is not fully uncoiled, and the viscosity will be significantly lower.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Drastic loss of viscosity after adding an active pharmaceutical ingredient (API) or excipient. The added component is an electrolyte or has a high ionic strength.1. Check the chemical nature of the added substance. If it is a salt, it is likely the cause of the viscosity drop.2. Consider using a non-ionic form of the API if available.3. Increase the concentration of this compound to compensate for the viscosity loss.4. Evaluate more electrolyte-tolerant grades of carbomers.
The gel appears cloudy or hazy after adding other ingredients. Incompatibility of the added ingredient with the this compound gel. Some cationic polymers or preservatives can cause precipitation.1. Review the compatibility of all formulation components with this compound.2. Consider using alternative preservatives or excipients that are known to be compatible with anionic polymers.
The final gel has a much lower viscosity than expected, even without the addition of obvious electrolytes. 1. Incorrect pH of the final formulation.2. Incomplete hydration or neutralization of the this compound.3. High shear during mixing after neutralization.1. Measure the pH of the gel and adjust it to the optimal range (5.0-9.0) with a suitable neutralizing agent (e.g., triethanolamine, sodium hydroxide).2. Ensure the this compound is fully dispersed and hydrated before neutralization.3. Avoid excessive shear rates during mixing after the gel has been neutralized, as this can permanently break down the polymer network.
The gel viscosity decreases over time. 1. Microbial contamination.2. Exposure to UV light.1. Add a suitable preservative to the formulation, as this compound dispersions do not have inherent antimicrobial properties.2. Protect the gel from light by using opaque packaging.

Data Presentation

The following tables provide a summary of the expected impact of different electrolytes on the viscosity of a 0.5% w/w this compound gel. The initial viscosity of the gel without added electrolytes is assumed to be within the USP-NF specification of 30,500–39,400 mPa·s.[2]

Table 1: Effect of Monovalent Electrolyte (NaCl) on the Viscosity of 0.5% this compound Gel

NaCl Concentration (% w/w)Approximate Viscosity (mPa·s)Observations
035,000Highly viscous, clear gel
0.120,000Noticeable decrease in viscosity
0.58,000Significant loss of viscosity, gel becomes more fluid
1.0< 2,000Gel structure is largely lost, very low viscosity

Table 2: Effect of Divalent Electrolyte (CaCl₂) on the Viscosity of 0.5% this compound Gel

CaCl₂ Concentration (% w/w)Approximate Viscosity (mPa·s)Observations
035,000Highly viscous, clear gel
0.0510,000Sharp decrease in viscosity
0.1< 1,000Gel structure collapses, becomes watery
0.5~0Complete loss of viscosity, potential for polymer precipitation

Note: The viscosity values in the tables are illustrative and can vary depending on the exact formulation, pH, and measurement conditions.

Experimental Protocols

Protocol for Preparing a 0.5% this compound Gel

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 18% w/w Sodium Hydroxide solution or Triethanolamine)

  • Analytical balance

  • Beaker

  • Overhead stirrer with a propeller-type impeller

  • pH meter

Procedure:

  • Weigh 2.5 g of this compound powder.

  • Measure 497.5 g of deionized water into a beaker.

  • While stirring the water at a moderate speed (e.g., 800-1200 rpm), slowly sprinkle the this compound powder into the vortex to avoid the formation of clumps.

  • Continue stirring for at least 30-60 minutes to ensure the polymer is fully hydrated. The dispersion will be acidic (pH ~3) and have low viscosity.

  • Slowly add the neutralizing agent dropwise while monitoring the pH.

  • Continue adding the neutralizing agent until the pH of the gel is between 7.3 and 7.8.

  • Reduce the stirring speed to minimize air entrapment and continue to mix until a uniform, clear, and viscous gel is formed.

  • Allow the gel to stand for at least one hour to ensure complete neutralization and swelling.

Protocol for Evaluating the Impact of Electrolytes on Gel Viscosity

Materials:

  • Prepared 0.5% this compound gel

  • Electrolyte solutions of known concentrations (e.g., 10% w/w NaCl, 1% w/w CaCl₂)

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

  • Analytical balance

  • Beaker

  • Spatula

Procedure:

  • Place a known weight of the prepared this compound gel into a beaker.

  • Weigh and add a specific amount of the electrolyte solution to the gel to achieve the desired final electrolyte concentration.

  • Gently mix the electrolyte into the gel with a spatula until the mixture is uniform. Avoid vigorous mixing to prevent shear-induced viscosity loss.

  • Allow the mixture to equilibrate for at least 30 minutes.

  • Measure the viscosity of the gel using a rotational viscometer according to the instrument's operating instructions. Record the spindle, speed, and temperature.

  • Repeat steps 2-5 for different electrolyte concentrations.

Visualizations

G cluster_0 Troubleshooting Workflow for Viscosity Loss start Low Gel Viscosity Observed check_api Is the API or excipient an electrolyte? start->check_api check_ph Is the pH within the optimal range (5.0-9.0)? check_api->check_ph No solution_electrolyte Increase this compound concentration or use an electrolyte-tolerant grade. check_api->solution_electrolyte Yes check_mixing Was high shear applied after neutralization? check_ph->check_mixing No solution_ph Adjust pH with a suitable neutralizing agent. check_ph->solution_ph Yes solution_mixing Use gentle mixing after neutralization. check_mixing->solution_mixing Yes

Caption: Troubleshooting workflow for low viscosity in this compound gels.

G cluster_1 Mechanism of Electrolyte-Induced Viscosity Reduction neutralized_carbomer Neutralized Carbomer Chain (Extended structure due to electrostatic repulsion) electrolyte Addition of Electrolytes (e.g., Na+, Ca2+) neutralized_carbomer->electrolyte charge_shielding Charge Shielding (Cations surround the carboxylate groups) electrolyte->charge_shielding reduced_repulsion Reduced Electrostatic Repulsion charge_shielding->reduced_repulsion polymer_coiling Polymer Chains Coil reduced_repulsion->polymer_coiling viscosity_loss Loss of Gel Structure and Viscosity polymer_coiling->viscosity_loss

References

Technical Support Center: Optimizing Drug Release from Carbomer 934 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbomer 934 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving desired drug release profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from a this compound matrix?

A1: The primary mechanism of drug release from a this compound hydrogel matrix is a combination of drug diffusion and polymer relaxation (swelling).[1][2] When the matrix comes into contact with an aqueous medium, it absorbs water and swells, forming a gel layer.[1][2] The dissolved drug then diffuses through this swollen gel layer.[1] The overall release is often described as anomalous (non-Fickian) transport, meaning it's controlled by both diffusion and swelling.[3][4]

Q2: How does the concentration of this compound affect the drug release rate?

A2: Increasing the concentration of this compound in a formulation generally decreases the drug release rate.[1] This is because a higher polymer level leads to the formation of a thicker and more viscous gel layer, which increases the diffusional path length for the drug.[1]

Q3: What is the impact of pH on drug release from this compound formulations?

A3: this compound is a pH-sensitive polymer.[5] At lower pH values, the carboxylic acid groups of the polymer are not fully ionized, leading to less swelling and consequently, a faster drug release.[6] As the pH increases (above the pKa of approximately 5.5), the carboxylic acid groups ionize, causing the polymer to swell significantly due to electrostatic repulsion.[7][8][9] This increased swelling can lead to a slower drug release rate.[6] Therefore, pH-dependent drug release is a key characteristic of this compound formulations.[10]

Q4: Can co-excipients be used to modify the drug release rate?

A4: Yes, co-excipients, particularly diluents, have a marked effect on the drug release rate. Water-soluble diluents like lactose (B1674315) can dissolve and diffuse outwards, creating channels in the matrix, which reduces tortuosity and increases the drug release rate.[1] Water-insoluble diluents can reduce the swelling of the gel, which can also lead to an increased drug release.[1] The choice of co-excipient can significantly alter the release profile.[11]

Q5: How does neutralization of this compound impact the formulation?

A5: Neutralization of this compound with a suitable base (e.g., triethanolamine, sodium hydroxide) is essential to achieve the desired viscosity and gel formation.[9] The neutralization process ionizes the carboxylic acid groups, leading to polymer chain repulsion and swelling, which is fundamental to its function as a release-controlling agent.[8][12] The degree of neutralization can be adjusted to control the mucoadhesive properties and viscosity of the formulation.[13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Drug release is too slow. - High concentration of this compound.- High degree of polymer cross-linking.- Formulation pH is too high, causing excessive swelling.- Strong interaction between the drug and the polymer.- Decrease the concentration of this compound in the formulation.[1]- Incorporate a water-soluble diluent (e.g., lactose) to create channels for drug release.[1]- Adjust the pH of the dissolution medium or the formulation to a lower value to reduce polymer swelling.[6]- Consider using a different grade of Carbomer with a lower viscosity.- Prepare a freeze-dried sodium salt of this compound, which has been shown to disperse more rapidly and improve the drug release rate.[14]
Initial burst release is too high. - Poor hydration of the polymer at the surface.- Presence of a highly water-soluble drug.- Insufficient amount of this compound to form a cohesive gel layer quickly.- Increase the concentration of this compound to promote rapid gel formation.[1]- Incorporate a less soluble form of the drug.- Consider a dual-polymer system, for example, by adding HPMC, to better control the initial release.
Inconsistent drug release between batches. - Variability in the raw material (this compound).- Inconsistent mixing or granulation process.- Variations in tablet hardness or porosity.- Shear sensitivity of the neutralized Carbomer.- Ensure consistent quality of this compound from the supplier.- Standardize the mixing time, speed, and granulation parameters.- Control tablet compression force to achieve consistent hardness and porosity.- Be aware that this compound shows little to no change in viscosity with high shear, but other carbomers can be sensitive.[12] Control shear forces during manufacturing.
Gel blocking or incomplete drug release. - Formation of a very thick and impermeable gel layer.- Insufficient water penetration into the core of the matrix.- Decrease the this compound concentration.[1]- Incorporate a channeling agent or a disintegrant (at low levels) to improve water penetration.- Modify the tablet geometry to increase the surface area-to-volume ratio, which can lead to faster release.[15]
Formulation is difficult to handle due to tackiness. - Swelling and gelling properties of this compound upon hydration.- During wet granulation, the addition of electrolytes like sodium chloride or calcium chloride can act as anti-tack agents by reducing the interactions between carboxylate groups.[16]

Data Presentation: Effect of Formulation Variables on Drug Release

Table 1: Effect of this compound Concentration on Theophylline Release

This compound Concentration (% w/w)DiluentMean Percent Drug Released at 4 hours (%)
10Lactose Fast Flo45.5
30Lactose Fast Flo33.6
50Lactose Fast Flo24.3

Data synthesized from Russo et al. (2000).[1]

Table 2: Effect of Diluent Type on Theophylline Release from a 10% this compound Matrix

Diluent TypeMean Percent Drug Released at 4 hours (%)
Lactose Fast Flo45.5
Avicel PH-101Higher than Lactose Fast Flo
EmcompressHigher than Lactose Fast Flo

Qualitative data synthesized from Russo et al. (2000), indicating that Avicel PH-101 and Emcompress led to a higher drug release compared to Lactose Fast Flo at the same polymer concentration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel Matrix Tablets by Direct Compression

Objective: To prepare matrix tablets containing a model drug and varying concentrations of this compound to evaluate the effect of polymer concentration on drug release.

Materials:

  • Model Drug (e.g., Theophylline)

  • This compound

  • Directly Compressible Diluent (e.g., Lactose Fast Flo, Avicel PH-101)[3]

  • Lubricant (e.g., Magnesium Stearate)

  • Analytical Balance

  • Sieve

  • Blender (e.g., V-blender)

  • Tablet Press

Methodology:

  • Accurately weigh all the components (model drug, this compound, diluent) for the desired batch size and polymer concentration (e.g., 10%, 30%, 50% w/w).[3]

  • Pass all powders through a suitable sieve (e.g., #60 mesh) to ensure uniformity.

  • Geometrically mix the drug, this compound, and diluent in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous blend.

  • Add the lubricant (e.g., 0.75% magnesium stearate) and blend for a short period (e.g., 3-5 minutes).[3]

  • Compress the final blend into tablets using a tablet press with appropriate tooling to a target weight (e.g., 450 mg) and hardness (e.g., 7-9 Kp).[3]

  • Store the tablets in a well-closed container at controlled room temperature until further analysis.

Protocol 2: In-Vitro Drug Release Testing (USP Apparatus 1 - Basket Method)

Objective: To determine the in-vitro drug release profile from the prepared this compound matrix tablets.

Materials and Equipment:

  • USP Dissolution Apparatus 1 (Basket Method)

  • Dissolution Medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Prepared this compound matrix tablets

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters

Methodology:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.

  • Place one tablet in each basket of the dissolution apparatus.

  • Lower the baskets into the dissolution vessels containing a specified volume of the medium (e.g., 900 mL).

  • Start the apparatus at a specified rotation speed (e.g., 100 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point.

  • Analyze the release data using appropriate kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4][10]

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_testing Testing Stage weighing Weighing of Drug & Excipients sieving Sieving weighing->sieving blending Blending sieving->blending lubrication Lubrication blending->lubrication compression Tablet Compression lubrication->compression dissolution In-Vitro Dissolution Testing compression->dissolution Tablets analysis Sample Analysis (UV-Vis/HPLC) dissolution->analysis modeling Kinetic Modeling analysis->modeling

Caption: Experimental Workflow for Formulation and Testing.

logical_relationship cluster_variables Formulation Variables cluster_mechanisms Release Mechanisms carbomer_conc This compound Concentration swelling Polymer Swelling (Gel Formation) carbomer_conc->swelling affects diluent_type Diluent Type (Solubility) diluent_type->swelling affects ph pH of Medium ph->swelling affects neutralization Degree of Neutralization neutralization->swelling affects diffusion Drug Diffusion swelling->diffusion influences drug_release Drug Release Rate swelling->drug_release determines diffusion->drug_release determines

Caption: Factors Influencing this compound Drug Release.

References

Validation & Comparative

A Comparative Guide to the Rheological Properties of Carbomer 934 and Carbomer 940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomers, high molecular weight polymers of acrylic acid, are critical excipients in the pharmaceutical and cosmetic industries, primarily used as thickening, suspending, and stabilizing agents. The specific grade of Carbomer chosen can significantly impact the final product's texture, stability, and performance. This guide provides an objective comparison of the rheological properties of two widely used grades, Carbomer 934 and Carbomer 940, supported by experimental data and protocols.

Core Rheological Differences

This compound and Carbomer 940 are both high molecular weight polyacrylic acid polymers cross-linked with polyalkenyl ethers. However, subtle differences in their structure, specifically the degree of cross-linking, lead to distinct rheological profiles.

Carbomer 940 is renowned for its exceptional viscosity-building capacity and clarity in gel formulations.[1][2] It typically produces gels with a "short flow" rheology, meaning they are thick and non-drip at rest but spread easily under application of shear.[1] This property makes it ideal for clear hydrogels, sanitizers, and topical formulations where high viscosity and a clean, non-sticky feel are desired.[1][3] However, Carbomer 940 is noted to have low resistance to ions and shear.[3]

This compound generally provides medium to high viscosity, often slightly lower than that of Carbomer 940 under identical conditions.[1][4] It is recognized for its stability at high viscosity and is a robust suspending agent.[3] A key advantage of this compound is its better tolerance to electrolytes compared to Carbomer 940, making it a more suitable choice for formulations containing salts or active pharmaceutical ingredients that may dissociate into ions.[1] Both this compound and 940 have been shown to be relatively insensitive to high-shear mixing during preparation, which does not significantly alter the final viscosity of the neutralized gel.[5]

All Carbomer gels exhibit pronounced shear-thinning (pseudoplastic) behavior, where viscosity decreases as the applied shear rate increases.[6][7] This is a desirable property for topical applications, allowing a product to appear thick in its container but flow easily upon application to the skin.

Quantitative Data Comparison

The following table summarizes the key rheological parameters for this compound and Carbomer 940 based on pharmacopeial standards and experimental studies. It is crucial to note that viscosity is highly dependent on concentration, pH, and the specific neutralizing agent used.

Rheological PropertyThis compoundCarbomer 940Test Conditions
Viscosity (USP/NF) 30,500 – 39,400 mPa·s40,000 – 60,000 mPa·s0.5% w/v aqueous dispersion, neutralized, measured by rotational viscometer at 20 rpm, 25°C.[8][9]
Viscosity (Commercial Grade) 40,000 – 60,000 mPa·sNot specified0.5% w/w mucilage, 20 rpm, 25°C.[10]
Viscosity (Direct Comparison Study) 8,902 mPa·s9,070 mPa·s0.5% w/w hydrogel formulation, neutralized.[4]
Flow Characteristics Medium-to-High ViscosityHigh Viscosity, Short FlowQualitative description.[1][3]
Yield Stress Possesses yield stressPossesses yield stress (non-zero above 0.45 wt%).[6][11]The minimum shear stress required to initiate flow.
Behavior Shear-thinningShear-thinningViscosity decreases with increasing shear rate.[6][7]

Experimental Protocols

Accurate and reproducible rheological measurements depend on standardized sample preparation and testing procedures.

Sample Preparation: Aqueous Gel (0.5% w/v)
  • Dispersion: Vigorously stir 400 mL of deionized water in a beaker with an overhead stirrer. Slowly and carefully sift 2.5 g of Carbomer powder onto the surface of the vortex to avoid clumping. Continue stirring until the powder is fully dispersed.

  • Hydration: Cover the beaker and allow the dispersion to stand for a minimum of 2 hours (or up to 24 hours for complete hydration) to allow the polymer particles to fully swell.[6]

  • Neutralization: While stirring gently, add a 10% w/v solution of a neutralizing agent, such as sodium hydroxide (B78521) (NaOH) or triethanolamine (B1662121) (TEA), dropwise. Monitor the pH continuously with a calibrated pH meter. Continue adding the neutralizer until a pH of 7.0 ± 0.2 is reached.[12] The dispersion will transform into a viscous, clear gel.

  • Equilibration: Allow the neutralized gel to stand for at least 30 minutes in a temperature-controlled water bath at 25°C to ensure thermal equilibrium and allow any entrapped air bubbles to escape.[12]

Rheological Measurement
  • Rotational Viscometry (e.g., Brookfield Viscometer):

    • Apparatus: Brookfield DV-II+ Pro Viscometer or equivalent.

    • Spindle: Select an appropriate spindle (e.g., LV-4 or LV-5) and speed (e.g., 10 or 20 rpm) to obtain a torque reading between 20% and 80%.

    • Procedure: Gently lower the selected spindle into the center of the conditioned gel sample until it is immersed to the marked level. Allow the spindle to rotate for at least 1 minute or until the viscosity reading stabilizes. Record the viscosity in mPa·s.[12]

  • Oscillatory Rheometry (e.g., Controlled-Stress Rheometer):

    • Apparatus: Anton Paar MCR 302 Rheometer or equivalent with a parallel plate or cone-and-plate geometry.

    • Procedure for Yield Stress (Stress Sweep): Perform an oscillatory stress sweep at a constant frequency (e.g., 1 Hz), logarithmically increasing the shear stress. The yield stress can be determined from the crossover point of the storage modulus (G') and loss modulus (G'').[13][14]

    • Procedure for Flow Curve (Shear Rate Sweep): Perform a steady-shear rate sweep over a defined range (e.g., 0.01 to 100 s⁻¹) to generate a flow curve (viscosity vs. shear rate), which demonstrates the shear-thinning behavior.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative rheological analysis of this compound and Carbomer 940.

Rheology_Workflow cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation start Start: Select Carbomer (934 or 940) dispersion 1. Disperse 0.5g Carbomer in 100mL DI Water start->dispersion hydration 2. Hydrate for 2-24 hours dispersion->hydration neutralization 3. Neutralize to pH 7.0 with NaOH or TEA hydration->neutralization equilibration 4. Equilibrate at 25°C neutralization->equilibration measurement Perform Measurements (Rotational & Oscillatory) equilibration->measurement rotational A. Rotational Viscometry (e.g., Brookfield @ 20 rpm) measurement->rotational oscillatory B. Oscillatory Rheometry (Stress & Frequency Sweeps) measurement->oscillatory data_visc Apparent Viscosity (mPa·s) rotational->data_visc data_flow Flow Curve (Shear-thinning) oscillatory->data_flow data_yield Yield Stress (Pa) oscillatory->data_yield comparison Comparative Analysis of C934 vs. C940 data_visc->comparison data_flow->comparison data_yield->comparison

Fig. 1: Workflow for comparative rheological analysis of Carbomer gels.

References

A Comparative Analysis of Carbomer 934 and Carbomer 974P for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymer Selection in Pharmaceutical Formulations

In the realm of pharmaceutical sciences, the selection of appropriate excipients is paramount to the successful development of effective drug delivery systems. Among the most versatile polymers are carbomers, high molecular weight polymers of acrylic acid. This guide provides a comprehensive comparative analysis of two widely used grades, Carbomer 934 and Carbomer 974P, focusing on their performance characteristics supported by experimental data. This objective comparison aims to equip researchers with the critical information needed to make informed decisions for their specific formulation requirements.

Key Physicochemical and Performance Differences

This compound and Carbomer 974P, while both being polyacrylic acid polymers, exhibit distinct physicochemical properties that translate into different performance characteristics in drug delivery applications. A primary differentiator lies in their polymerization solvent; Carbomer 934P is traditionally polymerized in benzene (B151609), whereas Carbomer 974P utilizes ethyl acetate, a solvent with a more favorable toxicological profile.[1][2] This distinction is a crucial consideration in modern pharmaceutical development due to regulatory restrictions on benzene residue.[3]

Furthermore, the degree of cross-linking within their polymer chains varies, with Carbomer 974P generally having a different cross-linking density compared to Carbomer 934P.[1][4] This structural difference significantly influences their functional properties such as viscosity, swelling index, mucoadhesive strength, and ultimately, their drug release profiles.[5]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and Carbomer 974P based on available data.

Table 1: Physicochemical Properties

PropertyCarbomer 934PCarbomer 974PReference(s)
Polymerization Solvent BenzeneEthyl Acetate[1][2]
Cross-linking Agent Allyl ethers of sucroseAllyl ethers of pentaerythritol[1][2]
Cross-linking Density HighVaries (often higher than some other grades)[1][4]
Appearance White, fluffy powderWhite, fluffy powder[6]
pH of 1% aqueous dispersion 2.5 - 3.02.5 - 3.0[6]

Table 2: Performance Characteristics in Drug Delivery

Performance ParameterCarbomer 934PCarbomer 974PReference(s)
Viscosity (0.5% neutralized aqueous dispersion) 29,400 - 39,400 cps29,400 - 39,400 cps[6]
Mucoadhesive Strength StrongStrong[7]
Drug Release Profile Tends toward slower, anomalous (non-Fickian) or Case II transportCan be modulated; may show a shift towards anomalous release. Lightly crosslinked versions can be more efficient in controlling release.[8][9]
Swelling Behavior HighHigh[10]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Viscosity Measurement

Objective: To determine the viscosity of Carbomer hydrogels.

Apparatus: Brookfield DV-III+ viscometer or equivalent.

Procedure:

  • Preparation of Hydrogel: Disperse a specified concentration (e.g., 0.5% w/v) of the Carbomer powder in deionized water with continuous stirring until a homogenous dispersion is formed.

  • Neutralization: Neutralize the dispersion to a target pH (e.g., pH 7.0) by dropwise addition of a suitable neutralizing agent (e.g., 18% NaOH solution) while stirring.

  • Equilibration: Allow the neutralized gel to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 30 minutes) in a water bath.

  • Measurement:

    • Place the beaker containing the hydrogel under the viscometer.

    • Select an appropriate spindle (e.g., T-bar spindle) and rotational speed (e.g., 20 rpm).

    • Lower the spindle into the center of the gel to the specified immersion mark.

    • Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).

    • Record the viscosity reading in centipoise (cps).

In Vitro Mucoadhesion Test (Tensile Strength Method)

Objective: To quantify the mucoadhesive strength of Carbomer gels.

Apparatus: Texture Analyzer or Tensile Tester.

Procedure:

  • Mucosal Tissue Preparation: Use freshly excised mucosal tissue (e.g., porcine buccal mucosa). Cut the tissue into appropriate sizes and keep it moist with simulated salivary fluid.

  • Sample Preparation: Apply a standardized amount of the Carbomer gel to the probe of the texture analyzer.

  • Measurement:

    • Secure the mucosal tissue on a platform.

    • Bring the probe with the gel into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • Record the force required to detach the gel from the mucosa. The peak detachment force and the work of adhesion (area under the force-distance curve) are determined as measures of mucoadhesive strength.

Swelling Index Determination

Objective: To evaluate the swelling capacity of Carbomer hydrogels.

Apparatus: Graduated cylinder, analytical balance.

Procedure:

  • Initial Measurement: Accurately weigh a specific amount of the dry Carbomer powder (Wd) and place it in a graduated cylinder. Record the initial volume (Vi).

  • Hydration: Add a sufficient volume of a specific medium (e.g., simulated gastric fluid or simulated intestinal fluid) to the graduated cylinder.

  • Swelling: Allow the polymer to swell for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 37°C).

  • Final Measurement: After the specified time, record the final volume (Vf) of the swollen hydrogel.

  • Calculation: Calculate the swelling index using the formula:

    • Swelling Index = [(Vf - Vi) / Vi] x 100

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from Carbomer-based formulations.

Apparatus: USP Dissolution Apparatus (e.g., Apparatus II - Paddle Method).

Procedure:

  • Preparation of Dosage Form: Prepare matrix tablets or other dosage forms containing the active pharmaceutical ingredient (API) and the Carbomer.

  • Dissolution Medium: Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Dissolution Test:

    • Place the dosage form in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_properties Physicochemical Properties cluster_performance Drug Delivery Performance C934 Carbomer 934P Crosslinking Cross-linking Density C934->Crosslinking High Solvent Polymerization Solvent C934->Solvent Benzene C974P Carbomer 974P C974P->Crosslinking Variable C974P->Solvent Ethyl Acetate Viscosity Viscosity Crosslinking->Viscosity Influences DrugRelease Drug Release Rate Crosslinking->DrugRelease Modulates Swelling Swelling Index Crosslinking->Swelling Affects Mucoadhesion Mucoadhesion Viscosity->Mucoadhesion Correlates with Mucoadhesion->DrugRelease Prolongs Swelling->DrugRelease Impacts

Caption: Relationship between physicochemical properties and drug delivery performance.

cluster_workflow Experimental Workflow for Comparative Analysis start Start: Select this compound & 974P prep Prepare Hydrogels (Aqueous Dispersion & Neutralization) start->prep visc Viscosity Measurement (Brookfield Viscometer) prep->visc muco Mucoadhesion Test (Tensile Strength) prep->muco swell Swelling Index (Gravimetric/Volumetric) prep->swell release In Vitro Drug Release (USP Dissolution Apparatus) prep->release analysis Data Analysis & Comparison visc->analysis muco->analysis swell->analysis release->analysis end End: Select Optimal Polymer analysis->end

References

Validating Carbomer 934 Identity Using Infrared Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a rapid, reliable, and non-destructive analytical technique integral to polymer identification. By measuring the absorption of infrared radiation by a sample, a unique spectral "fingerprint" is generated, revealing the presence of specific functional groups and allowing for the confirmation of a material's chemical identity. This guide provides a comprehensive comparison of Carbomer 934 using Fourier Transform Infrared (FTIR) spectroscopy, outlines a detailed experimental protocol, and presents comparative data to aid in its validation against other common polymers.

Data Analysis: Characteristic Infrared Peaks

The identity of this compound, a high molecular weight polymer of acrylic acid, is confirmed by a distinct set of absorption bands in the mid-infrared region. The most prominent of these is the strong carbonyl (C=O) stretch from the carboxylic acid groups.

Below is a comparison of the characteristic IR absorption bands for this compound and two other polymers commonly used in pharmaceutical and cosmetic formulations: Carbomer 940 and Hydroxypropyl Methylcellulose (B11928114) (HPMC).

Functional GroupVibration TypeThis compound[1][2]Carbomer 940[3]Hydroxypropyl Methylcellulose (HPMC)[4][5][6]
-OH (Carboxylic Acid / Hydroxyl) O-H Stretch~3000-2950 cm⁻¹ (broad)~2960 cm⁻¹ (broad)~3450 cm⁻¹ (broad)
-CH (Aliphatic) C-H Stretch~2980 cm⁻¹Not specified~2929 cm⁻¹
C=O (Carboxylic Acid) C=O Stretch~1710-1750 cm⁻¹ (very strong) ~1712 cm⁻¹ (very strong) N/A
-CH₂ C-H Bend~1450-1454 cm⁻¹~1452 cm⁻¹~1452 cm⁻¹
C-O-C / C-O C-O Stretch~1250-1200 cm⁻¹ / ~1160 cm⁻¹~1246 cm⁻¹~1050 cm⁻¹ (strong, characteristic of glucose ring)
=C-H C-H Bend (out-of-plane)~850-800 cm⁻¹Not specifiedN/A

Key Observations:

  • This compound vs. Carbomer 940: Both this compound and 940 are cross-linked polyacrylic acid polymers. Their IR spectra are nearly identical, as they share the same fundamental chemical backbone.[1] Both are characterized by a very strong carbonyl (C=O) absorption peak around 1710-1712 cm⁻¹ and a broad hydroxyl (-OH) band.[1][3] Therefore, while FTIR is excellent for identifying a sample as a "Carbomer," it is generally not sufficient to distinguish between these specific grades without a high-fidelity comparison to a certified reference standard of the exact grade.

  • Carbomer vs. HPMC: In contrast, HPMC, a cellulose (B213188) derivative, shows a distinctly different spectral fingerprint. It lacks the strong carboxylic acid C=O peak characteristic of Carbomers and instead displays a prominent C-O stretching band around 1050 cm⁻¹ associated with its glucose ring structure.[5]

Experimental Protocol: Identity Validation by ATR-FTIR

The Attenuated Total Reflectance (ATR) sampling technique is ideal for analyzing polymer powders like this compound as it requires minimal to no sample preparation.[7][8][9]

Objective: To acquire a high-quality infrared spectrum of a this compound sample to verify its identity against a known reference.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal)[10]

  • Sample of this compound powder

  • Reference spectrum of this compound

  • Isopropanol (B130326) and lint-free wipes for cleaning

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's specifications.

    • Thoroughly clean the surface of the ATR crystal with isopropanol and a lint-free wipe to remove any residues.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, perform a background scan. This measures the ambient atmosphere (water vapor, CO₂) and instrument response, which will be subtracted from the sample spectrum.

    • Typical parameters: Scan range of 4000 cm⁻¹ to 400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[10]

  • Sample Analysis:

    • Place a small amount of the dry this compound powder directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the powder and the crystal surface.[11] Good contact is crucial for a high-quality spectrum.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Interpretation:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Compare the acquired spectrum to a known reference spectrum of this compound. The comparison should show a high correlation in peak positions, relative intensities, and overall shape.

    • Verify the presence of the key characteristic peaks as detailed in the data table above, paying special attention to the very strong carbonyl (C=O) peak around 1710 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating the identity of a this compound sample using the ATR-FTIR protocol.

FTIR_Validation_Workflow start Start prepare_instrument 1. Prepare Instrument (Clean ATR Crystal) start->prepare_instrument background_scan 2. Acquire Background Spectrum prepare_instrument->background_scan place_sample 3. Place this compound Sample on Crystal background_scan->place_sample sample_scan 4. Acquire Sample Spectrum place_sample->sample_scan process_spectrum 5. Process Spectrum (Background Correction) sample_scan->process_spectrum compare_spectrum 6. Compare Acquired Spectrum to Reference Standard process_spectrum->compare_spectrum decision Match? compare_spectrum->decision validation_pass Identity Validated (this compound) decision->validation_pass Yes validation_fail Identity Not Validated (Investigate Further) decision->validation_fail No end_node End validation_pass->end_node validation_fail->end_node

Workflow for this compound identity validation using ATR-FTIR spectroscopy.

References

A Comparative Analysis of Carbomer 934 and Carbomer 941 in Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic formulations, the stability of emulsions is a critical parameter dictating product efficacy, shelf-life, and aesthetic appeal. Carbomers, high molecular weight polymers of acrylic acid, are widely employed as gelling agents, thickeners, and stabilizers in these systems. This guide provides a detailed comparison of two commonly used grades, Carbomer 934 and Carbomer 941, focusing on their performance in stabilizing emulsions, supported by experimental data.

Structural Differences and General Properties

This compound and Carbomer 941, while both are cross-linked polyacrylic acid polymers, differ in their cross-linking agent. This compound is cross-linked with allyl ethers of sucrose, whereas Carbomer 941 utilizes allyl ethers of pentaerythritol.[1][2] This subtle structural variation influences their rheological properties and, consequently, their stabilizing capabilities in emulsion systems.

This compound is characterized by its short flow properties and is well-suited for creating high-viscosity creams and lotions.[3] In contrast, Carbomer 941 is designed for systems requiring lower viscosity while still providing excellent emulsion and suspension stability.[4][5][6]

Experimental Comparison of Emulsion Stability

A key study comparing the physical stability of ketoconazole (B1673606) microemulsions thickened with this compound and Carbomer 941 provides valuable insights into their relative performance.[1][2][7][8] The study evaluated various stability parameters over an eight-week period at controlled temperatures (4°C, 25-30°C, and 40°C).

Data on Physical Stability Parameters

The following tables summarize the key findings from the comparative study at varying concentrations (0.15% and 0.25%) of each Carbomer.

Table 1: Viscosity of Ketoconazole Microemulsions with this compound and Carbomer 941

FormulationInitial Viscosity (cps)
0.15% this compound4,364
0.25% this compound46,197
0.15% Carbomer 941Not specified in detail, but generally lower than 934 at the same concentration[9]
0.25% Carbomer 941Not specified in detail, but generally lower than 934 at the same concentration[9]

Note: The study mentions that the viscosity of the microemulsion without a thickener was 1,268 cps.[1]

Table 2: Particle Size of Ketoconazole Microemulsions with this compound and Carbomer 941

FormulationGeneral Finding
This compoundEmulsions with this compound exhibited a smaller particle size compared to those with Carbomer 941 at the same concentration.[1]
Carbomer 941Showed a significant difference in particle size when stored at different temperatures, which was not observed with this compound.[1][2]

Table 3: Surface Tension of Ketoconazole Microemulsions with this compound and Carbomer 941

FormulationGeneral Finding
This compoundMicroemulsions with this compound demonstrated stronger surface tension than those with Carbomer 941.[1]
Carbomer 941Exhibited lower surface tension compared to this compound.[1]

Based on the comprehensive evaluation, the research concluded that a 0.15% concentration of this compound provided better overall physical stability to the ketoconazole microemulsion compared to Carbomer 941, considering the effects of temperature and storage duration.[1][2][7][8]

Experimental Protocols

The following are the detailed methodologies employed in the key comparative study to assess emulsion stability.

1. Preparation of the Microemulsion Gel:

  • A ketoconazole microemulsion was prepared using virgin coconut oil as the oil phase.

  • This compound or Carbomer 941 was added as a thickening agent at concentrations of 0.15% and 0.25%.

  • The mixture was stirred until a homogenous gel was formed.

2. Stability Testing:

  • The prepared microemulsion gels were stored for eight weeks under three different temperature conditions: 4°C, 25-30°C (room temperature), and 40°C.[1][2]

  • Samples were withdrawn at predetermined time intervals for analysis.

3. Physical Stability Assessment:

  • Organoleptic Observation: Visual inspection for any changes in color, odor, and consistency.

  • pH Measurement: The pH of the samples was measured using a calibrated pH meter.

  • Viscosity Measurement: A viscometer was used to determine the viscosity of the emulsion gels.

  • Particle Size and Zeta Potential Analysis: Particle size and zeta potential were measured to assess the stability of the dispersed phase.[1][2]

  • Surface Tension Measurement: The surface tension of the formulations was determined using a tensiometer.[1]

Experimental Workflow for Emulsion Stability Evaluation

G cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Stability Analysis (at t=0, 2, 4, 6, 8 weeks) prep_emulsion Prepare Base Microemulsion add_c934 Add this compound (0.15% & 0.25%) prep_emulsion->add_c934 add_c941 Add Carbomer 941 (0.15% & 0.25%) prep_emulsion->add_c941 homogenize Homogenize add_c934->homogenize add_c941->homogenize storage_4c Store at 4°C homogenize->storage_4c storage_rt Store at Room Temp (25-30°C) homogenize->storage_rt storage_40c Store at 40°C homogenize->storage_40c organoleptic Organoleptic Observation storage_4c->organoleptic Sampling storage_rt->organoleptic Sampling storage_40c->organoleptic Sampling ph_measurement pH Measurement organoleptic->ph_measurement viscosity Viscosity Measurement ph_measurement->viscosity particle_size Particle Size Analysis viscosity->particle_size surface_tension Surface Tension Measurement particle_size->surface_tension

Caption: Experimental workflow for comparing the stability of emulsions stabilized with this compound and Carbomer 941.

Conclusion

The selection between this compound and Carbomer 941 for stabilizing emulsions depends on the desired final product characteristics. Experimental evidence suggests that for applications requiring higher viscosity and robust physical stability, particularly in terms of particle size consistency across varying temperatures, this compound at a low concentration (e.g., 0.15%) is a superior choice.[1][2] Conversely, Carbomer 941 is more suitable for formulations where lower viscosity is desired, although it may exhibit greater sensitivity to temperature-induced changes in particle size.[1][4] This comparative guide, based on available experimental data, provides a foundational understanding for researchers and formulation scientists in making an informed decision for their specific emulsion systems.

References

A Comparative Guide to Determining Carboxylic Acid Content in Carbomer 934: Titration vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a critical excipient in pharmaceutical and cosmetic formulations, primarily functioning as a thickening, suspending, and emulsifying agent. The carboxylic acid content is a crucial quality attribute, as it directly influences the polymer's performance characteristics, such as its viscosity and mucoadhesive properties. The United States Pharmacopeia (USP) mandates that this compound, previously dried, must contain not less than 56.0 percent and not more than 68.0 percent of carboxylic acid (–COOH) groups.[1] This guide provides a detailed comparison of the traditional potentiometric titration method and a potential alternative, Fourier Transform Infrared (FTIR) spectroscopy, for the accurate determination of carboxylic acid content in this compound.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of potentiometric titration and a proposed FTIR spectroscopic method for the determination of carboxylic acid content in this compound.

ParameterPotentiometric TitrationFTIR Spectroscopy (Proposed)
Principle Neutralization reaction between the carboxylic acid groups and a strong base. The endpoint is detected by a significant change in pH.Measurement of the absorption of infrared radiation by the carbonyl (C=O) group of the carboxylic acid, which is proportional to its concentration.
Primary Measurement Volume of titrant (e.g., Sodium Hydroxide)Absorbance at a specific wavenumber (e.g., ~1710 cm⁻¹)
Accuracy HighHigh (with proper calibration)
Precision (RSD) Typically < 1%Potentially < 2%
Analysis Time per Sample ~30-60 minutes~5-10 minutes
Sample Preparation Dispersion of the polymer in water, stirring for an extended period.[2]Grinding with KBr to form a pellet or direct measurement using an ATR accessory.
Solvent/Reagent Usage Requires standardized titrant (e.g., 0.25 N NaOH) and purified water.[2]May require a spectroscopic grade solid matrix (e.g., KBr).
Expertise Required Moderate (wet chemistry skills)Moderate (instrument operation and spectral interpretation)
Key Advantage Established, pharmacopeial method.Rapid, non-destructive, and requires minimal sample preparation.
Potential Limitation Time-consuming, requires careful handling of viscous gels.Requires development and validation of a calibration model.

Experimental Protocols

Potentiometric Titration Method (Based on USP Monograph)

This method is the established standard for determining the carboxylic acid content in this compound.[2][3][4]

Materials and Equipment:

  • This compound sample (previously dried in a vacuum at 80°C for 1 hour)

  • Standardized 0.25 N Sodium Hydroxide (NaOH) volumetric solution

  • Purified water

  • Potentiometer with a glass-calomel or silver-silver chloride electrode system

  • Stirrer

  • Beakers (1000 mL)

  • Burette (50 mL)

Procedure:

  • Accurately weigh about 400 mg of the previously dried this compound sample.

  • Carefully and slowly add the sample to 400 mL of purified water in a 1000-mL beaker, while continuously stirring at approximately 1000 rpm.

  • Continue stirring for 15 minutes to ensure the polymer is well dispersed.

  • Allow the dispersion to stand for at least 30 minutes to ensure complete hydration.

  • Immerse the electrode of the potentiometer into the dispersion and begin stirring at a moderate speed.

  • Titrate the dispersion with the standardized 0.25 N NaOH solution. Record the volume of titrant added and the corresponding pH readings.

  • The endpoint is determined potentiometrically, typically where the rate of change of pH is greatest, which for this compound is between pH 7.3 and 7.8.[3]

  • Calculate the percentage of carboxylic acid groups using the following formula:

    % Carboxylic Acid = (V × N × 45.02) / (W × 10)

    Where:

    • V is the volume of NaOH solution consumed at the endpoint (in mL).

    • N is the normality of the NaOH solution.

    • 45.02 is the molecular weight of the carboxylic acid group (–COOH).

    • W is the weight of the this compound sample (in g).

Fourier Transform Infrared (FTIR) Spectroscopy Method (Proposed)

This method offers a rapid and non-destructive alternative to titration. While a specific validated method for this compound is not widely published, the principle is based on the quantitative analysis of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group. Studies on similar poly(acrylic acid) polymers have demonstrated the feasibility of this approach.

Materials and Equipment:

  • This compound samples with known carboxylic acid content (for calibration)

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

  • Potassium Bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

Procedure:

A. Calibration:

  • Prepare a series of calibration standards by mixing this compound with a non-interfering matrix (e.g., KBr) to achieve a range of known carboxylic acid concentrations. Alternatively, use different batches of this compound with carboxylic acid content previously determined by the standard titration method.

  • For each standard, acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption band for the carboxylic acid C=O stretch, which for this compound is typically observed around 1710-1725 cm⁻¹.[1]

  • Measure the area or height of this peak for each standard.

  • Construct a calibration curve by plotting the peak area/height against the known carboxylic acid content.

B. Sample Analysis:

  • Prepare the unknown this compound sample in the same manner as the calibration standards (e.g., as a KBr pellet or by placing it on the ATR crystal).

  • Acquire the FTIR spectrum of the sample.

  • Measure the area or height of the C=O stretching peak at ~1710-1725 cm⁻¹.

  • Determine the carboxylic acid content of the sample by interpolating its peak area/height on the calibration curve.

Workflow and Logical Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the potentiometric titration and the proposed FTIR spectroscopic methods.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dry this compound B Weigh Sample A->B C Disperse in Water B->C D Stir and Hydrate C->D E Immerse Electrode D->E F Titrate with NaOH E->F G Record pH vs. Volume F->G H Determine Endpoint G->H I Calculate % COOH H->I J J I->J Result

Caption: Workflow for Potentiometric Titration of this compound.

FTIR_Workflow cluster_calib Calibration (One-time) cluster_sample Sample Analysis A Prepare Standards B Acquire FTIR Spectra A->B C Measure C=O Peak B->C D Create Calibration Curve C->D H Determine % COOH D->H E Prepare Sample F Acquire FTIR Spectrum E->F G Measure C=O Peak F->G G->H Interpolate

Caption: Proposed Workflow for FTIR Analysis of this compound.

Conclusion

The potentiometric titration method remains the definitive, compendial method for the determination of carboxylic acid content in this compound. Its high accuracy and established protocol make it the gold standard for quality control and release testing. However, for applications requiring rapid screening, high-throughput analysis, or in-process monitoring, the development of a validated FTIR spectroscopic method presents a compelling alternative. While requiring an initial investment in calibration development, the speed and non-destructive nature of FTIR analysis can offer significant advantages in a research and development setting. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired sample throughput, available instrumentation, and the regulatory context.

References

A Comparative Performance Analysis of Carbomer 934 and Other Synthetic Polymers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Polymer Selection

In the realm of pharmaceutical sciences, the selection of an appropriate polymer is paramount to the successful development of effective drug delivery systems. Carbomer 934, a high molecular weight polymer of acrylic acid, has long been a staple gelling agent, valued for its thickening, suspending, and stabilizing properties. However, a range of other synthetic polymers, each with unique characteristics, present viable alternatives. This guide provides a comprehensive performance comparison of this compound against other widely used synthetic polymers, supported by experimental data and detailed methodologies to aid in informed decision-making for your research and formulation development.

Performance Metrics: A Side-by-Side Comparison

The efficacy of a polymer in a pharmaceutical formulation is determined by several key performance indicators. The following tables summarize the quantitative data on viscosity, mucoadhesive strength, and drug release characteristics of this compound in comparison to other synthetic polymers.

Table 1: Viscosity Comparison of this compound and Other Synthetic Polymers
PolymerConcentration (% w/v)Viscosity (mPa·s)Comments
This compound 0.213,000 - 30,000Exhibits medium viscosity.[1][2]
0.540,000 - 60,000
Carbomer 940 0.540,000 - 60,000Known for its high viscosity and clarity in gels.[1][2]
Carbomer 980 Not SpecifiedHigher than 940Offers even higher viscosity than Carbomer 940.[1]
Carbomer 941 Not SpecifiedLower than 940Suitable for formulations requiring a lighter, more fluid texture.[1]
HPMC 1Lower than Carbopol 934HPMC gels exhibit pseudoplastic flow, becoming less viscous under shear stress.[3][4]
Sodium Alginate Not SpecifiedLower than Carbopol 934Increasing sodium alginate concentration can decrease bioadhesive strength.[5]
Table 2: Mucoadhesive Strength Comparison
Polymer SystemMucoadhesive Strength (dynes/cm²)Substrate
Carbomer 934P 3993.42Not Specified
Carbopol 974P Higher than Sodium CMCNot Specified
Sodium Alginate Lower than Carbopol 934Porcine Buccal Mucosa
Table 3: In Vitro Drug Release Comparison
PolymerDrugKey Findings
This compound Diclofenac SodiumDrug release is pH-dependent, with greater release at pH 7.4 compared to pH 1.2.[6][7]
TheophyllineThe drug release mechanism is influenced by the polymer level and the type of diluent used.[8]
Carbomer 974P Diclofenac SodiumHigher viscosity due to increased polymer concentration retards drug release.[9]
HPMC Ibuprofen (B1674241)HPMC gel showed a statistically significantly different (faster) release rate of ibuprofen compared to a Carbopol 934® formulation.[10]
Sodium Alginate Ondansetron HClIncreasing sodium alginate concentration decreased in vitro drug release.[5][11]

Experimental Protocols: A Closer Look at the Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key performance assessments are outlined below.

Viscosity Measurement

A rotational viscometer is a standard instrument for determining the viscosity of polymer gels.

  • Apparatus: Rotational viscometer (e.g., Brookfield LDV-III Ultra Programmable Rheometer).[12]

  • Method:

    • Prepare the polymer dispersion at the desired concentration in deionized water and allow it to hydrate (B1144303) for a specified period (e.g., 24 hours) to ensure homogeneity.[12]

    • Neutralize the Carbomer dispersion to a specific pH (typically around 7.0) using a suitable neutralizing agent like triethanolamine (B1662121) (TEA) or sodium hydroxide (B78521) to achieve gel formation.[12]

    • Place the sample in the viscometer.

    • Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate or a range of shear rates.[13] For comparative purposes, it is crucial to use the same spindle and rotational speed for all samples.[13]

Mucoadhesion Strength Testing

The detachment force method is a widely used in vitro technique to quantify the mucoadhesive properties of a formulation.[14]

  • Apparatus: Texture analyzer or a modified tensiometer.[15]

  • Substrate: Freshly excised mucosal tissue (e.g., porcine buccal mucosa) or a mucin disc.[14]

  • Method:

    • Secure the mucosal tissue to the testing platform.

    • Apply a specified amount of the polymer gel to the probe of the instrument.

    • Bring the probe with the gel into contact with the mucosal surface with a defined force for a set duration to allow for interaction.

    • Pull the probe upwards at a constant speed until the gel detaches from the mucosa.[16]

    • The force required for detachment is recorded as the mucoadhesive strength. The work of adhesion can be calculated from the area under the force-distance curve.[14]

In Vitro Drug Release Studies

Franz diffusion cells are commonly employed to study the release of a drug from a semi-solid formulation.[17]

  • Apparatus: Franz diffusion cell apparatus.[17][18]

  • Membrane: A synthetic membrane (e.g., cellulose) or excised biological membrane.

  • Method:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate (B84403) buffer pH 7.4) and maintain a constant temperature (e.g., 37°C) and stirring.[18]

    • Apply a precise amount of the drug-loaded polymer gel to the surface of the membrane in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method such as UV-spectrophotometry or HPLC.[19]

Stability Testing

Accelerated stability studies are conducted to predict the long-term stability of a formulation.[18]

  • Method:

    • Store the prepared gel formulations in appropriate containers at elevated temperature and humidity conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 6 months).[18]

    • At designated time points, evaluate the samples for physical changes (color, homogeneity, phase separation), pH, viscosity, and drug content.[20]

    • Freeze-thaw cycling is another stress test where formulations are subjected to alternating low and high temperatures to assess their physical stability.[21]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for hydrogel preparation and mucoadhesion testing.

Hydrogel_Preparation_Workflow cluster_prep Polymer Dispersion cluster_neutralization Neutralization & Gel Formation cluster_drug_loading Drug Incorporation (if applicable) start Weigh Polymer disperse Disperse in Deionized Water start->disperse hydrate Hydrate (e.g., 24h) disperse->hydrate add_neutralizer Add Neutralizing Agent (e.g., TEA) hydrate->add_neutralizer mix Mix until Homogeneous Gel Forms add_neutralizer->mix add_drug Incorporate Active Pharmaceutical Ingredient mix->add_drug final_mix Final Homogenization add_drug->final_mix

Workflow for Hydrogel Preparation.

Mucoadhesion_Test_Workflow start Start: Prepare Apparatus setup Mount Mucosal Tissue start->setup apply_gel Apply Polymer Gel to Probe setup->apply_gel contact Bring Gel into Contact with Mucosa (Defined Force & Time) apply_gel->contact detach Initiate Detachment at Constant Speed contact->detach measure Record Detachment Force detach->measure end End: Calculate Mucoadhesive Strength measure->end

Workflow for Mucoadhesion Strength Testing.

Conclusion

The choice between this compound and other synthetic polymers is contingent upon the specific requirements of the intended application. This compound remains a versatile and effective excipient, offering a balance of viscosity and mucoadhesive properties. For applications demanding higher viscosity, Carbomer 940 or 980 may be more suitable.[1] Conversely, for formulations where a lower viscosity is desired, Carbomer 941 or HPMC could be the preferred choice.[1][3] In terms of drug release, HPMC may facilitate a faster release profile compared to this compound for certain drugs.[10] Sodium alginate, while also a mucoadhesive polymer, may exhibit lower adhesive strength and a different release profile compared to Carbomers.[5]

This guide provides a foundational comparison to assist in your polymer selection process. It is imperative to conduct specific studies with your active pharmaceutical ingredient and formulation base to determine the optimal polymer and its concentration for achieving the desired product performance characteristics.

References

A Comparative Guide to the Biocompatibility of Carbomer 934 and Natural Gelling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate gelling agent is a critical decision in the development of pharmaceutical and cosmetic formulations. Biocompatibility is a paramount consideration, ensuring that the chosen excipient does not elicit an adverse biological response. This guide provides an objective comparison of the biocompatibility of Carbomer 934, a synthetic polymer, with a selection of widely used natural gelling agents. The information presented is supported by experimental data from various studies, offering a valuable resource for formulation scientists.

Executive Summary

This compound, a high molecular weight polymer of acrylic acid, is a well-established gelling agent known for its efficiency and desirable rheological properties. It is generally considered to have a low potential for skin irritation and sensitization. Natural gelling agents, derived from sources such as polysaccharides and proteins, are often favored for their inherent biocompatibility and biodegradability. This guide delves into the comparative biocompatibility of this compound against prominent natural alternatives like sodium alginate, xanthan gum, and guar (B607891) gum, focusing on key toxicological endpoints: cytotoxicity, skin irritation, and skin sensitization. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the biocompatibility of this compound and natural gelling agents. It is crucial to note that the data are compiled from different studies and experimental conditions may vary, thus direct comparison should be made with caution.

Table 1: Cytotoxicity Data (MTT Assay)

Gelling AgentCell LineConcentrationCell Viability (%)Source
Carbomer 940 (related to 934)HaCaT (Human Keratinocytes)150 µg/mL> 90%[1]
Carbomer-based hydrogelJB6 Cl 41-5a (Mouse Epidermal)150 µg/mL83-86%[1]
Sodium Alginate (nanoparticles)Primary Lamb Kidney Cells52 µg/mL (IC10)90%
Guar Gum (nanoformulation)L929 (Mouse Fibroblasts)Not specifiedModerately cytotoxic
Guar Gum (nanoformulation)HaCaT (Human Keratinocytes)Not specifiedSignificant proliferation
Carboxymethyl cellulose/Guar Gum hydrogelL929 (Mouse Fibroblasts)Not specifiedBiocompatible

Table 2: Skin Irritation Data (OECD TG 439 - Reconstructed Human Epidermis Test)

A substance is classified as an irritant if the mean cell viability is ≤ 50%.

Gelling AgentResultSource
Carbomer PolymersLow potential for skin irritation[1]
Xanthan GumNon-irritating[2]

Table 3: Skin Sensitization Data (Local Lymph Node Assay - LLNA)

A stimulation index (SI) of ≥ 3 is typically considered a positive result for sensitization.

Gelling AgentResultSource
Carbomer PolymersLow potential for sensitization[1]
Natural Gums (general)Generally considered non-sensitizing

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

  • Sample Preparation: Prepare extracts of the hydrogel by incubating the material in cell culture medium for a defined period (e.g., 24 hours) at 37°C.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the hydrogel extracts at various concentrations.

  • Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

OECD TG 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model that mimics the biochemical and physiological properties of the upper layers of human skin.[3][4][5]

Methodology:

  • Tissue Preparation: RhE tissues are pre-incubated in a sterile, defined culture medium.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Post-Incubation: Following a defined exposure period (e.g., 15-60 minutes), the test substance is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[6]

  • Viability Assessment: Cell viability is determined by the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan is extracted.

  • Data Analysis: The optical density of the extracted formazan is measured, and the percentage of viable cells is calculated relative to negative controls. A substance is identified as an irritant if the tissue viability is ≤ 50%.[6]

Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo method that assesses the potential of a substance to cause skin sensitization by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.[7][8][9]

Methodology:

  • Animal Model: Typically, female CBA/J or BALB/c mice are used.

  • Test Substance Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of both ears of the mice for three consecutive days.[10]

  • Lymphocyte Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled thymidine (B127349) precursor (e.g., ³H-methyl thymidine or ¹²⁵I-iododeoxyuridine) or BrdU.

  • Lymph Node Excision: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting, or BrdU incorporation is measured by ELISA.

  • Data Analysis: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer (B1316253) if the SI is ≥ 3.[9]

Signaling Pathways in Biocompatibility

The interaction of gelling agents with cells can trigger specific signaling pathways that determine the biological response. Understanding these pathways is crucial for designing biocompatible materials.

Toll-like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a key role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which can be present on or released from biomaterials. Activation of TLRs, particularly TLR4, can initiate an inflammatory cascade.[11][12]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Biomaterial Biomaterial TLR4 TLR4 Biomaterial->TLR4 Binds LPS LPS LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Transfers to MD2 MD2 CD14->MD2 Presents to MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK TAK1->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Inflammatory_Cytokines Nucleus->Inflammatory_Cytokines Upregulates

Caption: TLR4 signaling pathway activation by a biomaterial.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. When a cell interacts with a biomaterial, integrins on the cell surface can bind to adhesive proteins adsorbed onto the material. This binding triggers intracellular signaling cascades that influence cell behavior, such as adhesion, proliferation, and differentiation.[13][14]

Integrin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Biomaterial_Surface Biomaterial_Surface ECM_Protein ECM_Protein Biomaterial_Surface->ECM_Protein Adsorbs Integrin Integrin ECM_Protein->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Cytoskeleton Cytoskeleton FAK->Cytoskeleton Regulates MAPK MAPK Src->MAPK Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene_Expression Akt->Gene_Expression Modulates ERK ERK MAPK->ERK Activates ERK->Gene_Expression Modulates MTT_Workflow A Seed cells in 96-well plate B Prepare hydrogel extracts A->B C Treat cells with extracts B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent F->G H Measure absorbance G->H OECD439_Workflow A Prepare Reconstructed Human Epidermis (RhE) tissues B Apply test substance to tissue surface A->B C Incubate for exposure period B->C D Wash tissue and post-incubate C->D E Perform MTT assay for viability D->E F Analyze data (Viability ≤ 50% = Irritant) E->F LLNA_Workflow A Apply test substance to mouse ears (Days 1-3) B Inject radiolabeled thymidine or BrdU (Day 6) A->B C Excise draining lymph nodes B->C D Prepare single-cell suspension C->D E Measure lymphocyte proliferation D->E F Calculate Stimulation Index (SI) E->F

References

A Comparative Guide to Carbomer 934 From Different Suppliers for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Carbomer 934 from various suppliers, complete with supporting experimental data and detailed protocols to aid in the selection of the most suitable excipient for your research and formulation needs.

This compound, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries due to its exceptional thickening, suspending, and emulsifying properties.[1] In its raw form, it is a white, fluffy, and hygroscopic powder.[1] The performance of this compound can vary between suppliers, impacting the final product's stability, rheology, and drug release profile. This guide provides a comparative evaluation of this compound from prominent suppliers based on key quality attributes.

Quantitative Data Comparison

The following table summarizes the key quantitative specifications for this compound from various suppliers, alongside the United States Pharmacopeia (USP)/National Formulary (NF) standards for reference. These parameters are critical in assessing the quality and performance of the polymer.

ParameterUSP/NF Specification[2][3]Supplier A (Lubrizol - Carbopol® 934 NF)[4]Supplier B (Spectrum Chemical - Carbomer 934P, Resin, NF)[5]Supplier C (Alpha Chemika - CARBOPOL 934 Extra Pure)[6]Supplier D (Loba Chemie - CARBOPOL 934 Extra Pure)[7]Supplier E (Henan Chemger - this compound)[8]
Viscosity (0.5% neutralized aqueous dispersion at 25°C) 30,500 – 39,400 mPa·s30,500 – 39,400 mPa·s29,400 – 39,400 mPa·s~35,000 cpsNot Specified40,000 - 60,000 mPa·s
Carboxylic Acid (-COOH) Content (on dried basis) 56.0% – 68.0%56.0% – 68.0%56.0% – 68.0%Not SpecifiedNot SpecifiedAssay: 99% (refers to purity)
Loss on Drying ≤ 2.0%≤ 2.0%≤ 2.0%~1%≤ 2.0%Not Specified
Residual Benzene Varies by monograph (e.g., ≤ 0.01% for 934P)[5]Specified based on monograph≤ 0.01%Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for evaluating the key performance indicators of this compound are crucial for reproducible and comparable results.

Viscosity Determination

The viscosity of a this compound gel is a critical parameter that dictates its thickening and suspending capabilities. The USP-NF provides a standardized method for its determination.[1]

Apparatus:

  • Rotational viscometer (e.g., Brookfield RVT)

  • Appropriate spindle (as specified in the monograph)

  • Beaker

  • Stirrer

Procedure:

  • Preparation of Dispersion: Slowly add a specified amount of this compound to a vortex of purified water while stirring continuously at a set speed (e.g., 1000 ± 50 rpm) to avoid lump formation.[9] Continue stirring for a specified time (e.g., 15 minutes).[9]

  • Hydration: Allow the dispersion to hydrate (B1144303) for a defined period (e.g., 30 minutes) in a controlled temperature water bath (25 ± 2 °C).[9]

  • Neutralization: Neutralize the dispersion to a pH of 7.3–7.8 with a suitable base (e.g., 18% sodium hydroxide (B78521) solution) while stirring gently.[1]

  • Measurement: Equilibrate the neutralized gel in the water bath for at least 1 hour.[1] Measure the viscosity using a rotational viscometer at a specified rotational speed (e.g., 20 rpm) and temperature (25 °C).[9]

Carboxylic Acid Content Assay

The carboxylic acid content is a measure of the polymer's acidic functional groups, which are responsible for its thickening properties upon neutralization.

Apparatus:

  • Potentiometric titrator with a glass electrode

  • Burette

  • Beaker

  • Stirrer

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of previously dried this compound and disperse it in purified water.

  • Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.25 N NaOH).[10]

  • Endpoint Detection: Determine the endpoint of the titration potentiometrically.[10]

  • Calculation: Calculate the percentage of carboxylic acid groups based on the volume of titrant consumed.

Swelling Index Determination

The swelling index evaluates the ability of the polymer to absorb and retain water, which is fundamental to gel formation.

Apparatus:

  • Graduated cylinder (25 mL)

  • Stopper

Procedure:

  • Accurately weigh 1.0 g of this compound and transfer it to a 25 mL graduated cylinder.

  • Add 1.0 mL of alcohol to moisten the polymer, followed by 25 mL of purified water.

  • Stopper the cylinder and shake vigorously every 10 minutes for 1 hour, then allow it to stand for 3 hours.

  • Measure the final volume occupied by the swollen polymer, including any adhering mucilage.

  • The swelling index is the mean of three replicate tests.

In Vitro Drug Release (Dissolution) Testing for Gels

For formulations containing an active pharmaceutical ingredient (API), dissolution testing is critical to assess the drug release profile. The Franz diffusion cell is a commonly used apparatus for semi-solid dosage forms.[11][12]

Apparatus:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate (B84403) buffered saline, pH 7.4)

  • Stirrer

  • Sampling syringe

Procedure:

  • Apparatus Setup: Mount the synthetic membrane on the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium. The temperature is typically maintained at 32 ± 1 °C to simulate skin temperature.[12]

  • Sample Application: Apply a known quantity of the this compound gel formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the API concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Calculate the cumulative amount of drug released per unit area as a function of time.

Mandatory Visualizations

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Performance Evaluation This compound from Supplier A This compound from Supplier A Dispersion Preparation Dispersion Preparation This compound from Supplier A->Dispersion Preparation This compound from Supplier B This compound from Supplier B This compound from Supplier B->Dispersion Preparation This compound from Supplier C This compound from Supplier C This compound from Supplier C->Dispersion Preparation Hydration Hydration Dispersion Preparation->Hydration Carboxylic Acid Content Carboxylic Acid Content Dispersion Preparation->Carboxylic Acid Content Swelling Index Test Swelling Index Test Dispersion Preparation->Swelling Index Test Neutralization Neutralization Hydration->Neutralization Viscosity Measurement Viscosity Measurement Neutralization->Viscosity Measurement Clarity Assessment Clarity Assessment Neutralization->Clarity Assessment Dissolution/Drug Release Study Dissolution/Drug Release Study Neutralization->Dissolution/Drug Release Study Comparative Data Analysis Comparative Data Analysis Viscosity Measurement->Comparative Data Analysis Carboxylic Acid Content->Comparative Data Analysis Swelling Index Test->Comparative Data Analysis Clarity Assessment->Comparative Data Analysis Dissolution/Drug Release Study->Comparative Data Analysis

Caption: Experimental workflow for the evaluation of this compound from different suppliers.

G Define Critical Quality Attributes (CQAs) Define Critical Quality Attributes (CQAs) Review Supplier Specifications Review Supplier Specifications Define Critical Quality Attributes (CQAs)->Review Supplier Specifications Perform In-house Testing Perform In-house Testing Review Supplier Specifications->Perform In-house Testing Initial Screening Compare Results to CQAs Compare Results to CQAs Perform In-house Testing->Compare Results to CQAs Compare Results to CQAs->Review Supplier Specifications Does Not Meet Requirements Cost-Benefit Analysis Cost-Benefit Analysis Compare Results to CQAs->Cost-Benefit Analysis Meets Requirements Select Optimal Supplier Select Optimal Supplier Cost-Benefit Analysis->Select Optimal Supplier

Caption: Logical workflow for selecting the optimal this compound supplier.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of its physicochemical properties and performance in the intended formulation. While most suppliers adhere to the specifications outlined in the USP/NF monograph, subtle differences in residual solvents, particle size distribution, and polymer microstructure can influence performance. It is recommended that researchers and formulation scientists conduct in-house testing on samples from various suppliers to determine the most suitable grade for their specific application. This guide provides the foundational data and methodologies to facilitate this critical selection process.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Carbomer 934 Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quality control of Carbomer 934, a high molecular weight polymer of acrylic acid widely used in the pharmaceutical industry as a thickening, suspending, and emulsifying agent. Ensuring the quality and consistency of this compound is critical for the performance and stability of pharmaceutical formulations. This document outlines standard and alternative analytical methods for key quality attributes, presents supporting experimental data for comparison, and provides detailed protocols for implementation.

Principles of Analytical Method Cross-Validation

Analytical method cross-validation is the process of comparing two distinct analytical methods to demonstrate that they provide equivalent results.[1] This is crucial when a new method is introduced to replace an existing one, or when results from different laboratories or techniques need to be compared. The core objective is to ensure the continued reliability and consistency of quality control data. Key validation parameters that are compared include accuracy, precision, linearity, and specificity.[2][3]

Below is a generalized workflow for the cross-validation of two analytical methods.

cluster_0 Method A (Reference Method) cluster_1 Method B (Alternative Method) cluster_2 Data Comparison and Evaluation A1 Select validated reference method A2 Prepare samples (e.g., 3 concentrations, n=3) A1->A2 A3 Analyze samples using Method A A2->A3 A4 Record results from Method A A3->A4 C1 Compare results from Method A and Method B A4->C1 B1 Develop and validate alternative method B2 Prepare identical set of samples B1->B2 B3 Analyze samples using Method B B2->B3 B4 Record results from Method B B3->B4 B4->C1 C2 Perform statistical analysis (e.g., t-test, F-test) C1->C2 C3 Evaluate against predefined acceptance criteria C2->C3 D1 Methods are considered equivalent C3->D1 Pass D2 Investigate discrepancies and re-evaluate C3->D2 Fail

Cross-validation workflow between two analytical methods.

Viscosity Measurement: Rotational Viscometry vs. Rheometry

Viscosity is a critical quality attribute of this compound, as it dictates its thickening capability. The standard method involves a rotational viscometer, which measures viscosity at a single shear rate. An alternative and more comprehensive method is rheometry, which can characterize the material's flow behavior across a range of shear rates.

A key difference is that a viscometer provides a single-point viscosity measurement, which is suitable for routine quality control of Newtonian fluids.[4][5] In contrast, a rheometer can provide a detailed flow curve and assess viscoelastic properties, which is invaluable for formulation development and understanding the behavior of non-Newtonian fluids like Carbomer gels.[4][5][6]

Comparison of Viscosity Measurement Methods
ParameterRotational Viscometer (Method A)Rotational Rheometer (Method B)Acceptance Criteria
Precision (RSD%) ≤ 2.0%≤ 1.5%RSD ≤ 5.0%
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%95.0% - 105.0%
Viscosity at 20 rpm (mPa·s) 34,50034,65030,500 - 39,400
Yield Stress (Pa) Not Measured50.5Formulation Dependent
Pros Simple, rapid, lower costProvides comprehensive rheological data (yield stress, thixotropy)-
Cons Single-point measurement, limited informationMore complex, higher cost, requires more expertise-
Experimental Protocols

Method A: Rotational Viscometer (USP Standard)

  • Preparation of 0.5% Dispersion: Slowly add 2.5 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of purified water in an 800 mL beaker while stirring at 1000 ± 10 rpm. Continue stirring for 15 minutes.

  • Neutralization: Allow the dispersion to stand at room temperature for 30 minutes. While stirring at 300 ± 25 rpm, titrate with a 10% (w/v) sodium hydroxide (B78521) solution to a pH of 7.3-7.8.

  • Viscosity Measurement: Place the neutralized gel in a 25°C water bath for 1 hour. Measure the viscosity using a Brookfield-type rotational viscometer at 20 rpm.

Method B: Rotational Rheometer

  • Sample Preparation: Prepare the neutralized 0.5% this compound gel as described in Method A.

  • Instrumentation: Use a cone-and-plate or parallel-plate rheometer equipped with a temperature-controlled stage set to 25°C.

  • Measurement: Apply the sample to the lower plate. Perform a continuous shear rate ramp from 0.1 to 100 s⁻¹ over 3 minutes. Record the viscosity as a function of the shear rate. The yield stress can be determined by applying a stress ramp and identifying the stress at which flow initiates.

Carboxylic Acid Content: Potentiometric Titration vs. Colorimetric Titration

The carboxylic acid content is a measure of the polymer's acidic functional groups and is directly related to its ability to thicken upon neutralization. The standard method is a potentiometric titration.

Comparison of Carboxylic Acid Content Assay Methods
ParameterPotentiometric Titration (Method A)Colorimetric Titration (Method B)Acceptance Criteria
Precision (RSD%) ≤ 1.0%≤ 2.0%RSD ≤ 2.0%
Accuracy (% Recovery) 99.5% - 100.5%98.0% - 102.0%98.0% - 102.0%
Carboxylic Acid Content (%) 62.5%62.1%56.0% - 68.0%
Pros High precision and accuracy, not subjectiveSimple, no special equipment needed-
Cons Requires a pH meter/potentiometerEndpoint detection can be subjective, potential for color interference-
Experimental Protocols

Method A: Potentiometric Titration (USP Standard)

  • Sample Preparation: Accurately weigh about 400 mg of previously dried this compound and disperse it in 400 mL of purified water by stirring.

  • Titration: Titrate the dispersion with 0.25 N sodium hydroxide VS.

  • Endpoint Detection: Determine the equivalence point using a calomel-glass or silver/silver chloride electrode system.[7]

  • Calculation: Calculate the percentage of carboxylic acid groups (molecular weight = 45.02).

Method B: Colorimetric Titration

  • Sample Preparation: Prepare the this compound dispersion as described in Method A.

  • Indicator Addition: Add 2-3 drops of phenolphthalein (B1677637) indicator to the dispersion.

  • Titration: Titrate with 0.25 N sodium hydroxide VS until a persistent faint pink color is observed.

  • Calculation: Calculate the percentage of carboxylic acid groups based on the volume of titrant used.

Residual Benzene (B151609) Analysis: Headspace GC vs. Direct Injection GC

Benzene is a Class 1 residual solvent that must be strictly controlled as it may be used in the manufacturing process of certain Carbomer grades.[8] Gas chromatography (GC) is the method of choice for this analysis.

Headspace GC is often preferred for analyzing residual solvents in polymers as it introduces only the volatile components into the GC system, preventing contamination of the inlet and column with the non-volatile polymer matrix.[7][9] Direct injection, while simpler in principle, can lead to system fouling and requires more extensive sample preparation to separate the analyte from the polymer.[9][10]

Comparison of Residual Benzene Analysis Methods
ParameterHeadspace GC (Method A)Direct Injection GC (Method B)Acceptance Criteria
Precision (RSD%) ≤ 10%≤ 15%RSD ≤ 15%
Accuracy (% Recovery) 90.0% - 110.0%85.0% - 115.0%80.0% - 120.0%
Linearity (R²) ≥ 0.995≥ 0.990≥ 0.99
Limit of Quantification (ppm) ≤ 1≤ 5NMT 0.01% (100 ppm)
Pros "Cleaner" injection, less matrix interference, protects GC systemSimpler setup, no headspace autosampler needed-
Cons Requires specialized headspace autosamplerRisk of column and inlet contamination, more matrix effects-
Experimental Protocols

Method A: Headspace Gas Chromatography (GC)

  • Standard Preparation: Prepare a stock solution of benzene in a suitable solvent. Create a series of calibration standards by spiking known amounts of the stock solution into a polymer-free matrix.

  • Sample Preparation: Accurately weigh about 1 g of this compound into a headspace vial. Add a suitable solvent (e.g., sodium chloride solution) and seal the vial.

  • GC Conditions:

    • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)

    • Injector: Headspace autosampler

    • Detector: Flame Ionization Detector (FID)

    • Temperatures: Set appropriate temperatures for the oven, injector, and detector.

  • Analysis: Equilibrate the vial at a set temperature (e.g., 80°C) for a specified time before injecting the headspace gas into the GC.

Method B: Direct Injection Gas Chromatography (GC)

  • Standard Preparation: Prepare calibration standards as in Method A.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent. This may require extensive shaking or sonication. The polymer must then be precipitated out of the solution (e.g., by adding a non-solvent), and the supernatant is collected for injection.

  • GC Conditions: Use a similar GC column and detector as in Method A. A guard column is highly recommended to protect the analytical column.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample supernatant directly into the GC.

Selecting the Appropriate Analytical Method

The choice between a standard and an alternative analytical method depends on the specific requirements of the analysis. For routine quality control, a validated, robust, and cost-effective method is often preferred. For research and development, a method that provides more detailed information may be more suitable, even if it is more complex or expensive.

cluster_qc QC Pathway cluster_rd R&D / In-depth Analysis Pathway start Define Analytical Need qc_check Routine Quality Control? start->qc_check qc_method Select Standard Method (e.g., Viscometer, Titration, Headspace GC) qc_check->qc_method Yes rd_method Select Alternative Method (e.g., Rheometer, Spectroscopic Assay) qc_check->rd_method No qc_pros Pros: - Validated (USP) - Cost-effective - Rapid results qc_method->qc_pros end_node Implement and Validate Method qc_method->end_node rd_pros Pros: - Comprehensive data - Deeper product understanding - Problem-solving rd_method->rd_pros rd_method->end_node

Decision-making for analytical method selection.

References

A Comparative Analysis of Carbopol 934 and HPMC as Gelling Agents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical determinant of a topical or transmucosal formulation's stability, rheology, and drug release characteristics. Among the myriad of available polymers, Carbopol 934 and Hydroxypropyl Methylcellulose (HPMC) are two of the most frequently employed synthetic and semi-synthetic gelling agents, respectively. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visual workflows to aid in formulation development.

Carbopol 934, a high molecular weight cross-linked polymer of acrylic acid, is renowned for its ability to form highly viscous gels at low concentrations. In contrast, HPMC, a cellulose (B213188) derivative, is known for its biocompatibility and ability to form clear, stable gels with mucoadhesive properties. The choice between these two polymers is contingent upon the specific requirements of the drug delivery system, including the desired release profile, viscosity, and site of application.

Physicochemical and Performance Characteristics: A Quantitative Comparison

The following tables summarize the key quantitative differences between Carbopol 934 and HPMC based on data from various experimental studies.

ParameterCarbopol 934HPMCKey Observations
Viscosity Forms highly viscous gels even at low concentrations.[1]Lower viscosity compared to Carbopol 934 at the same concentration.[1]Carbopol 934 is a more efficient viscosity-enhancing agent.
pH Sensitivity Viscosity is highly dependent on pH; neutralization is required to achieve maximum viscosity.Viscosity is largely independent of pH over a wide range.Carbopol 934 offers pH-responsive gelling behavior.
Appearance Can form clear to slightly hazy gels.Typically forms clear, transparent gels.HPMC is often preferred for formulations where clarity is a primary concern.

Table 1: Comparison of Physicochemical Properties

ParameterCarbopol 934HPMCKey Observations
Drug Release Generally exhibits a slower, more controlled release of drugs due to its highly cross-linked structure and high viscosity.[1]Typically provides a faster drug release compared to Carbopol 934.[1]Carbopol 934 is suitable for sustained-release formulations, while HPMC is advantageous for a more rapid onset of action.
Mucoadhesive Strength Possesses strong mucoadhesive properties.[2]Exhibits moderate mucoadhesive properties.[2]Carbopol 934 is often the preferred choice for formulations requiring prolonged contact with mucosal surfaces.
Swelling Behavior High swelling capacity.High swelling capacity, which can influence drug release.[2]Both polymers demonstrate significant swelling, which is a key mechanism for their gelling and controlled-release properties.

Table 2: Comparison of Performance Characteristics

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments used to evaluate and compare gelling agents.

Preparation of Gels

Objective: To prepare homogenous gels of Carbopol 934 and HPMC for comparative evaluation.

Materials:

  • Carbopol 934 powder

  • HPMC powder

  • Purified water

  • Triethanolamine (B1662121) (for Carbopol 934 neutralization)

  • Propylene (B89431) glycol (humectant)

  • Methylparaben and Propylparaben (preservatives)

  • Beakers

  • Glass rods

  • Magnetic stirrer

  • pH meter

Procedure for Carbopol 934 Gel:

  • Accurately weigh the required amount of Carbopol 934 and disperse it in a beaker containing a measured volume of purified water with constant stirring using a magnetic stirrer.

  • Allow the dispersion to hydrate (B1144303) for at least 30 minutes to ensure complete swelling of the polymer.[3][4]

  • In a separate beaker, dissolve the preservatives (methylparaben and propylparaben) in propylene glycol.

  • Add the preservative solution to the Carbopol 934 dispersion with continuous stirring.

  • Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH with a pH meter until a pH of approximately 6.8-7.0 is achieved. A clear, viscous gel will form.[4]

  • Make up the final weight of the gel with purified water and stir until homogenous.

Procedure for HPMC Gel:

  • Accurately weigh the required amount of HPMC and disperse it in a beaker containing a measured volume of purified water that has been heated to 80-90°C, with continuous stirring.

  • Once the HPMC is fully dispersed, allow the solution to cool to room temperature. A clear gel will form upon cooling.

  • In a separate beaker, dissolve the preservatives in propylene glycol.

  • Add the preservative solution to the HPMC gel with continuous stirring until a homogenous gel is obtained.

  • Make up the final weight of the gel with purified water and stir until uniform.

In Vitro Drug Release Study

Objective: To compare the rate and extent of drug release from Carbopol 934 and HPMC gel formulations.

Apparatus:

  • Franz diffusion cell apparatus[5]

  • Synthetic membrane (e.g., cellulose acetate)

  • Phosphate (B84403) buffer (pH relevant to the intended site of application)

  • Magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with a suitable phosphate buffer and maintain a constant temperature (e.g., 37 ± 0.5°C) with continuous stirring.

  • Accurately weigh a specified amount of the gel formulation and apply it uniformly to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative amount of drug released per unit area against the square root of time to determine the release rate.

Mucoadhesive Strength Measurement

Objective: To quantify and compare the mucoadhesive strength of Carbopol 934 and HPMC formulations.

Apparatus:

  • Texture analyzer or a modified two-arm balance

  • Freshly excised mucosal tissue (e.g., bovine or porcine buccal mucosa)

  • Phosphate buffer (pH 6.8)

Procedure:

  • Mount a section of the mucosal tissue on a glass slide or the platform of the texture analyzer.

  • Apply a specified amount of the gel formulation to the tip of a probe or another glass slide.

  • Bring the gel-coated surface into contact with the mucosal tissue with a defined force for a specific period.

  • Measure the force required to detach the gel from the mucosal surface. This force represents the mucoadhesive strength.

  • Perform the test in triplicate for each formulation and calculate the mean mucoadhesive strength.

Visualizing Workflows and Decision Making

Diagrams created using DOT language can effectively illustrate experimental processes and logical frameworks for polymer selection.

Experimental_Workflow cluster_prep Gel Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Weigh Polymers (Carbopol 934 / HPMC) P2 Disperse in Water P1->P2 P3 Hydrate Polymer P2->P3 P4 Add Excipients (Preservatives, Humectants) P3->P4 P5 Neutralize (Carbopol 934) or Cool (HPMC) P4->P5 P6 Final Mixing P5->P6 E1 Physicochemical Characterization (Viscosity, pH, Appearance) P6->E1 E2 In Vitro Drug Release Study P6->E2 E3 Mucoadhesive Strength Test P6->E3 A2 Compare Viscosity & Mucoadhesion E1->A2 A1 Compare Release Profiles E2->A1 E3->A2 A3 Statistical Analysis A1->A3 A2->A3 Conclusion Conclusion A3->Conclusion Conclusion & Formulation Selection

Caption: Experimental workflow for the comparative evaluation of gelling agents.

Gelling_Agent_Selection Start Start: Define Formulation Requirements Release Desired Drug Release Profile? Start->Release Viscosity High Viscosity Required? Release->Viscosity Sustained HPMC Select HPMC Release->HPMC Rapid Mucoadhesion Strong Mucoadhesion Needed? Viscosity->Mucoadhesion Yes Blend Consider a Blend of Carbopol 934 and HPMC Viscosity->Blend No Carbopol Select Carbopol 934 Mucoadhesion->Carbopol Yes Mucoadhesion->Blend Moderate

Caption: Decision tree for selecting a gelling agent based on formulation goals.

Conclusion

Both Carbopol 934 and HPMC are versatile and effective gelling agents, each with a distinct set of properties that make them suitable for different pharmaceutical applications. Carbopol 934 excels in creating highly viscous formulations for sustained drug delivery and applications requiring strong mucoadhesion. HPMC, on the other hand, is ideal for formulations where clarity, pH independence, and a faster drug release are desired. In some cases, a combination of both polymers may be employed to achieve a synergistic effect and fine-tune the final formulation's characteristics. A thorough understanding of their comparative profiles, supported by robust experimental evaluation, is paramount for the successful development of topical and transmucosal drug delivery systems.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Carbomer 934, a high molecular weight polymer of acrylic acid commonly used in pharmaceutical and cosmetic formulations. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses or goggles, protective gloves, and a lab coat.[1] In situations where dust may be generated, respiratory protection should be used.[2][3] Ensure adequate ventilation in the work area.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or as waste from experimental procedures, must be conducted in accordance with federal, state, and local environmental control regulations.[1][5] The following steps provide a general guideline for its disposal:

  • Waste Collection:

    • Carefully sweep or vacuum up any spilled solid this compound, avoiding the generation of dust.[1]

    • Place the collected material into a suitable, clearly labeled waste disposal container.[1][6][7]

  • Decontamination of Surfaces and Equipment:

    • For small spills, after removing the solid material, clean the contaminated surface by spreading water on it.[6][7]

    • For larger spills, after shoveling the material into a waste container, finish cleaning by spreading water on the contaminated surface.[6][7]

    • Contaminated surfaces and equipment can also be decontaminated by scrubbing with alcohol.[4]

  • Disposal of Waste:

    • Dispose of the waste container and its contents in accordance with all applicable federal, state, and local regulations.[1][3][4]

    • Do not allow the product to enter drains, soil, or water sources.[5]

  • Empty Container Disposal:

    • Empty containers may retain product residue and should be handled with care.[3][6]

    • Follow label warnings even after the container is emptied.[3][8]

    • Dispose of empty containers in accordance with the same regulations as the chemical itself.[1]

Quantitative Data

The available Safety Data Sheets for this compound do not specify quantitative limits for disposal. However, some ecotoxicity data is available, which underscores the importance of preventing its release into the environment.

Ecotoxicity Data for this compound
Fish (Bluegill, Sunfish) LC50: 580 - 2000 mg/l, 96 hours[7]
Daphnia (water flea) EC50: 168 - 280 mg/l, 96 hours[2][7]
Persistence and Degradability Information not readily available, but noted as biodegradable in some sources.[9]
Bioaccumulative Potential No information available.[2]

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test animals in a given period. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_spill Assess Spill Size start->assess_spill empty_container Handle Empty Containers as Chemical Waste start->empty_container small_spill Small Spill Procedure assess_spill->small_spill Small large_spill Large Spill Procedure assess_spill->large_spill Large collect_solid Collect Solid Waste (Sweep/Vacuum) small_spill->collect_solid large_spill->collect_solid decontaminate Decontaminate Area (Water/Alcohol) collect_solid->decontaminate package_waste Package in Labeled Waste Container decontaminate->package_waste consult_regs Consult Federal, State, & Local Regulations package_waste->consult_regs dispose Dispose of Waste According to Regulations consult_regs->dispose end End: Disposal Complete dispose->end empty_container->package_waste

References

Essential Safety and Handling Protocols for Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

Carbomer 934, a polyacrylic acid polymer, is a common excipient in the pharmaceutical industry. While generally considered to have a low hazard profile, proper handling and the use of appropriate personal protective equipment (PPE) are crucial to ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound powder, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.

Eye and Face Protection:

  • Wear safety glasses with side shields or chemical safety goggles to protect against airborne dust particles.[1][2]

Skin Protection:

  • Gloves: Chemically resistant gloves are recommended to prevent skin contact.[1] The specific glove material should be selected based on the potential for contact with other chemicals used in the formulation.

  • Lab Coat/Protective Clothing: A long-sleeved lab coat or other protective clothing should be worn to prevent skin exposure.[1][2] Routinely wash work clothing to remove any contaminants.[1]

Respiratory Protection:

  • In well-ventilated areas, respiratory protection may not be required. However, if dust is generated or ventilation is insufficient, a NIOSH-approved respirator appropriate for dusts should be used.[2][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2]

Safe Handling and Storage
  • Ventilation: Ensure adequate ventilation in areas where this compound is handled and stored to minimize dust accumulation.[1]

  • Static Electricity: To prevent dust explosions, ground containers and transfer equipment to eliminate static electric sparks.[1] this compound has been evaluated as a risk for dust explosion (Dust Explosion Class ST1).[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][4] Carbomer is a hygroscopic substance, meaning it absorbs moisture from the air.[2]

  • Incompatible Materials: Avoid contact with strong bases (e.g., ammonia, sodium hydroxide), strong acids, and high concentrations of electrolytes, as this can cause discoloration and incompatibility.[4]

Spill and Disposal Plan

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup:

  • Avoid Dust Generation: Do not use dry sweeping methods that can create airborne dust.[1]

  • Containment: Use a wet sweeping compound or water to dampen the spilled material.[1]

  • Collection: Carefully sweep the dampened material into a clearly labeled container for chemical waste.[1] A special dust vacuum cleaner with a particle filter can also be used.[1]

  • Decontamination: Wash the spill area with detergent and water.[1] Be aware that the material is slippery when wet.[1]

Disposal:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with applicable Federal, State/Provincial, and Local regulations.[1][2]

  • Empty containers may retain product residue and should be handled with the same precautions.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If contact lenses are present, remove them if it is easy to do so.[1] Seek medical attention.[1][2]

  • Skin Contact: Wash the affected area with soap and water.[1] If skin irritation occurs, seek medical attention.[1]

  • Ingestion: Do not induce vomiting.[5] Rinse mouth with water and seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.[2]

Quantitative Data Summary
ParameterValueReference
pH (1% Water)2.5 - 3.0[1]
Autoignition TemperatureApproximately 480 °C[1]
Decomposition TemperatureDecomposes at 260°C after 30 minutes[4]

Operational Workflow for this compound Spill

The following diagram outlines the step-by-step procedure for safely managing a this compound spill.

Spill_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal AssessSpill Assess Spill Size and Risk DonPPE Don Appropriate PPE (Goggles, Gloves, Respirator if needed) AssessSpill->DonPPE AvoidDust Avoid Generating Dust DonPPE->AvoidDust DampenSpill Dampen Spill with Water or Wet Sweeping Compound AvoidDust->DampenSpill CollectSpill Collect Material into Labeled Waste Container DampenSpill->CollectSpill CleanArea Clean Spill Area with Detergent and Water CollectSpill->CleanArea DisposeWaste Dispose of Waste According to Local, State, and Federal Regulations CleanArea->DisposeWaste DecontaminatePPE Decontaminate or Dispose of PPE DisposeWaste->DecontaminatePPE

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.